molecular formula C12H19ClN2O B1520895 4-(aminomethyl)-N-butylbenzamide hydrochloride CAS No. 1158263-81-0

4-(aminomethyl)-N-butylbenzamide hydrochloride

Cat. No.: B1520895
CAS No.: 1158263-81-0
M. Wt: 242.74 g/mol
InChI Key: IBDWSUGHPIHHMC-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-butylbenzamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(aminomethyl)-N-butylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)-N-butylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)-N-butylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-3-8-14-12(15)11-6-4-10(9-13)5-7-11;/h4-7H,2-3,8-9,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDWSUGHPIHHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its derivatives form the basis of numerous therapeutic agents, from antiemetics and antipsychotics to novel antiviral and anticancer drugs.[1] Within this class, compounds featuring a 4-(aminomethyl)benzamide core have recently emerged as particularly promising, demonstrating potent biological activities.[2][3]

This technical guide provides a comprehensive overview of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a specific derivative of this important scaffold. We will delve into its physicochemical properties, propose a robust synthetic pathway, outline detailed protocols for its analytical characterization, and explore its potential applications in drug discovery, with a particular focus on the established antiviral properties of its structural analogs. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this high-potential molecule.

Physicochemical Properties

The structure of 4-(aminomethyl)-N-butylbenzamide hydrochloride combines three key functional regions: a para-substituted aromatic ring, a secondary N-butyl amide, and a primary aminomethyl group, which exists as a hydrochloride salt. This specific combination of features dictates its chemical behavior, solubility, and potential for intermolecular interactions with biological macromolecules.

The presence of the protonated amine significantly enhances the compound's polarity and aqueous solubility compared to its free base form. The amide linkage provides a rigid, planar unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The flexible N-butyl chain introduces a lipophilic character that can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins.

Table 1: Chemical and Physical Data
PropertyValue / Information
IUPAC Name 4-(aminomethyl)-N-butylbenzamide;hydrochloride
Molecular Formula C₁₂H₁₉ClN₂O
Molecular Weight 242.75 g/mol
Monoisotopic Mass 242.123691 Da (Calculated)
Parent Compound 4-(aminomethyl)-N-butylbenzamide[4]
Parent Mol. Weight 206.29 g/mol [4]
Appearance Expected to be a solid/crystalline powder.
Solubility Expected to have moderate to good solubility in water and polar organic solvents like methanol and DMSO.
Melting Point Not experimentally determined. Requires experimental validation.
CAS Number A specific CAS number for the hydrochloride salt is not readily available in public databases.

Synthesis and Purification

The synthesis of 4-(aminomethyl)-N-butylbenzamide hydrochloride can be approached logically through a retrosynthetic analysis that disconnects the amide bond. This identifies 4-(aminomethyl)benzoic acid and n-butylamine as key starting materials. However, the presence of two reactive amine groups in the starting acid necessitates a protection/deprotection strategy to ensure selective amide bond formation.

Proposed Synthetic Pathway

A reliable synthetic route involves three main stages: protection of the more reactive aminomethyl group, amide coupling, and subsequent deprotection to yield the final hydrochloride salt.

  • Protection: The primary amine of 4-(aminomethyl)benzoic acid is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from reacting in the subsequent coupling step.[2]

  • Amide Coupling: The carboxylic acid of the N-Boc protected intermediate is activated and coupled with n-butylamine. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like DCC (N,N'-Dicyclohexylcarbodiimide) can be employed for this transformation.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. Using HCl directly yields the desired 4-(aminomethyl)-N-butylbenzamide hydrochloride salt.

Synthesis Workflow Start 4-(aminomethyl)benzoic acid Protect Boc Protection (Boc)₂O, Base Start->Protect Intermediate1 N-Boc-4-(aminomethyl)benzoic acid Protect->Intermediate1 Couple Amide Coupling n-Butylamine, HATU Intermediate1->Couple Intermediate2 N-Boc protected final compound Couple->Intermediate2 Deprotect Deprotection / Salt Formation HCl in Dioxane Intermediate2->Deprotect Final 4-(aminomethyl)-N-butylbenzamide HCl Deprotect->Final

Caption: Proposed synthetic pathway for 4-(aminomethyl)-N-butylbenzamide HCl.

Purification Protocol

Post-Reaction Workup & Purification:

  • Initial Quench: After the coupling reaction is complete (monitored by TLC or LC-MS), the reaction mixture is typically diluted with an organic solvent like ethyl acetate.

  • Aqueous Wash: The organic layer is washed sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.[5]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Final Product Formation: The purified, Boc-protected compound is dissolved in a solvent like dioxane or methanol, and a solution of HCl is added. The final hydrochloride salt often precipitates and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Analytical Characterization

To ensure the identity, purity, and stability of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is central for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is the gold standard for determining the purity of the compound and monitoring its degradation.[6][7]

Recommended HPLC Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used for initial method development. For routine analysis, an isocratic method may be developed.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detection: UV at 235 nm or 254 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Further dilute to a working concentration of ~50-100 µg/mL.

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Compound Weighing Dissolve Dissolution (50:50 ACN:H₂O) Sample->Dissolve Dilute Final Dilution Dissolve->Dilute Injector Autosampler (10 µL Injection) Dilute->Injector Column C18 Column (35 °C) Injector->Column Pump Pump (1.0 mL/min) Pump->Injector Detector UV Detector (235 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Purity & Assay Calculation Chromatogram->Analysis

Caption: Standard workflow for HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₁₂H₁₈N₂O) would be observed at an m/z of approximately 207.15.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons (two doublets in the ~7.5-7.8 ppm region), a singlet for the benzylic -CH₂- protons (~4.0 ppm), a triplet for the amide N-H (~8.5 ppm, broad), and distinct multiplets for the four different methylene groups and the terminal methyl group of the n-butyl chain.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon (~167 ppm), the aromatic carbons (between 120-150 ppm), the benzylic carbon (~45 ppm), and the four carbons of the butyl group.

Applications in Drug Discovery and Development

While specific biological data for 4-(aminomethyl)-N-butylbenzamide hydrochloride is not extensively published, the 4-(aminomethyl)benzamide scaffold is a validated pharmacophore in several therapeutic areas, most notably as a potent antiviral agent.[2]

Antiviral Potential: Filovirus Entry Inhibition

Recent groundbreaking research has identified the 4-(aminomethyl)benzamide scaffold as a source of remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry.[3] These viruses, which cause severe and often fatal hemorrhagic fevers, represent a significant global health threat.

Mechanism of Action: Compounds based on this scaffold function as entry inhibitors. They are believed to block the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle mediated by the viral glycoprotein (GP). By preventing this fusion event, the virus is unable to release its genetic material into the host cell, thereby halting the infection before it can begin.[2] Structure-activity relationship (SAR) studies have shown that modifications to the amide substituent (such as the N-butyl group) are critical for optimizing potency and metabolic stability.[3]

Antiviral Mechanism Compound 4-(aminomethyl)-N-butylbenzamide (Inhibitor) GP Viral Glycoprotein (GP) Compound->GP Binds to / Blocks Virus Ebola / Marburg Virus HostCell Host Cell MembraneFusion Membrane Fusion GP->MembraneFusion Mediates ViralEntry Viral Genome Release into Host Cell MembraneFusion->ViralEntry Infection Replication & Infection ViralEntry->Infection

Caption: Proposed mechanism of filovirus entry inhibition.

Other Potential Therapeutic Areas

The broader class of benzamides has demonstrated efficacy in a range of other disease models. This suggests that 4-(aminomethyl)-N-butylbenzamide hydrochloride could be a valuable starting point for medicinal chemistry campaigns targeting:

  • Central Nervous System (CNS) Disorders: Structurally related benzamides have been investigated as novel anticonvulsants.[9]

  • Ion Channel Modulation: Benzamide derivatives have been identified as potent and selective inhibitors of ion exchangers like the Na⁺/Ca²⁺ exchanger isoform 3 (NCX3), which is implicated in cerebral ischemia.[10]

  • Oncology: The benzamide moiety is a key feature in inhibitors of histone deacetylases (HDACs), an important class of epigenetic cancer therapies.[11]

Conclusion

4-(aminomethyl)-N-butylbenzamide hydrochloride is a molecule of significant interest, built upon a pharmacologically validated scaffold. Its chemical properties, dictated by its aromatic, amide, and aminomethyl functionalities, make it an attractive candidate for drug development. The synthetic routes are well-established, and a robust suite of analytical methods can be readily implemented to ensure its quality and purity. Given the potent antiviral activity of its close analogs against high-threat pathogens like the Ebola virus, this compound represents a valuable tool for researchers and a promising starting point for the development of future therapeutics.

References

  • PubChem. (n.d.). 4-(Aminomethyl)benzamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Aminobutyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Iron-catalyzed aerobic oxidative rearrangement of N-alkyloxaziridines in water: a green access to N-alkylbenzamides. Retrieved from [Link]

  • PubChem. (n.d.). N-Butylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Leander, J. D., et al. (1988). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-methyl-N-butyl-N-decyl- - Chemical & Physical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-butyl-. NIST WebBook. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Pignataro, G., et al. (2015). Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor. ACS Chemical Neuroscience. PubMed. Retrieved from [Link]

  • Stojanovska, E., et al. (n.d.). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Aminobenzamide compounds for the treatment of neurodegenerative disorders.
  • DORA 4RI. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • ResearchGate. (2025). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-butyl-N-allyl-N-isobutyl-. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(Aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a compound of interest for researchers and professionals in drug development. The guide details a reliable and efficient two-step synthetic pathway, commencing with the amide coupling of 4-cyanobenzoic acid and n-butylamine, followed by the chemoselective reduction of the nitrile functionality. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines methods for the characterization of the final product. The causality behind experimental choices, safety considerations, and potential troubleshooting strategies are also discussed to ensure scientific integrity and practical applicability.

Introduction

4-(Aminomethyl)-N-butylbenzamide hydrochloride is a bifunctional molecule incorporating a primary aminomethyl group and a secondary benzamide moiety. While its specific applications are an area of ongoing research, its structural motifs are prevalent in various pharmacologically active compounds. For instance, related benzamide structures are known to exhibit a range of biological activities. This guide presents a logical and robust synthetic strategy, designed to be accessible and reproducible for researchers with a foundational knowledge of organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, 4-(aminomethyl)-N-butylbenzamide hydrochloride, suggests a straightforward synthetic approach. The primary disconnection is at the amide bond, leading to n-butylamine and a 4-(aminomethyl)benzoic acid derivative. A further disconnection of the aminomethyl group via a functional group interconversion points to a nitrile group as a stable and readily available precursor.

This analysis informs the forward synthetic strategy, which is composed of two principal steps:

  • Amide Bond Formation: Coupling of a suitable benzoic acid precursor with n-butylamine.

  • Functional Group Transformation: Reduction of a nitrile to a primary amine, followed by salt formation.

This approach is advantageous as it utilizes commercially available starting materials and employs well-established, high-yielding chemical transformations.

Retrosynthesis Target 4-(Aminomethyl)-N-butylbenzamide HCl Intermediate1 4-(Aminomethyl)-N-butylbenzamide Target->Intermediate1 Salt Formation Precursors n-Butylamine + 4-(Aminomethyl)benzoic Acid Derivative Intermediate1->Precursors Amide Disconnection Intermediate2 N-Butyl-4-cyanobenzamide Precursors->Intermediate2 Functional Group Interconversion (Amine <- Nitrile) Starting_Materials n-Butylamine + 4-Cyanobenzoic Acid Intermediate2->Starting_Materials Amide Disconnection

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of N-Butyl-4-cyanobenzamide

The initial step involves the formation of an amide bond between 4-cyanobenzoic acid and n-butylamine. The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack by the amine, as direct condensation would be inefficient.[1] A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with the amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-cyanobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add NHS (1.2 eq) and EDC (1.2 eq).[1]

  • Activation: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the NHS-activated ester.

  • Amine Addition: Add n-butylamine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent. Wash the organic phase sequentially with a mild acid (e.g., 5% aqueous HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-butyl-4-cyanobenzamide.

ReagentMolar Eq.
4-Cyanobenzoic Acid1.0
n-Butylamine1.1
EDC1.2
NHS1.2

Table 1: Stoichiometry for the synthesis of N-Butyl-4-cyanobenzamide.

Step 2: Synthesis of 4-(Aminomethyl)-N-butylbenzamide Hydrochloride

The second step is the chemoselective reduction of the nitrile group in N-butyl-4-cyanobenzamide to a primary amine. Catalytic hydrogenation is an excellent method for this transformation, as it is often clean and high-yielding.[2] Catalysts such as Palladium on carbon (Pd/C) are effective for this purpose. It is crucial that the reaction conditions are chosen to selectively reduce the nitrile without affecting the amide bond.[3]

Experimental Protocol:

  • Reaction Setup: In a suitable pressure vessel, dissolve N-butyl-4-cyanobenzamide (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: The vessel is then purged with hydrogen gas and pressurized (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • Salt Formation: The resulting solution containing the free amine is cooled in an ice bath. A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until the solution becomes acidic, leading to the precipitation of the hydrochloride salt.

  • Isolation: The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield 4-(aminomethyl)-N-butylbenzamide hydrochloride as a solid.

Synthetic Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Reduction & Salt Formation A 4-Cyanobenzoic Acid + n-Butylamine B EDC, NHS DCM, RT A->B Reagents C N-Butyl-4-cyanobenzamide B->C Product D N-Butyl-4-cyanobenzamide E 1. H₂, Pd/C, EtOH 2. HCl in Ether D->E Reagents F 4-(Aminomethyl)-N-butylbenzamide HCl E->F Final Product

Caption: Overall synthetic workflow.

Characterization of the Final Product

The identity and purity of the synthesized 4-(aminomethyl)-N-butylbenzamide hydrochloride should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the butyl chain protons, aromatic protons, a singlet for the benzylic CH₂ protons, and a broad signal for the NH protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the butyl and aminomethyl groups.
Mass Spec. The molecular ion peak corresponding to the free base [M+H]⁺ should be observed at approximately m/z 207.15.
Melting Point A sharp melting point indicates high purity.

Table 2: Analytical characterization data.

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. EDC and NHS are potential sensitizers. n-Butylamine is corrosive and flammable.

  • Reactions: The amide coupling should be performed in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a pressure-rated vessel behind a blast shield. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; it should be kept wet with solvent during filtration.

Troubleshooting

  • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. The activity of the coupling reagents can diminish with improper storage.

  • Incomplete Nitrile Reduction: The catalyst may be deactivated. Ensure proper purging of the reaction vessel to remove any air. If necessary, increase the hydrogen pressure or reaction time.

  • Product Isolation Issues: If the hydrochloride salt does not precipitate readily, the solution can be concentrated, or a less polar solvent can be added to induce precipitation.

Conclusion

This guide outlines a scientifically sound and practical approach for the synthesis of 4-(aminomethyl)-N-butylbenzamide hydrochloride. By following the detailed protocols and considering the provided insights, researchers can reliably produce this compound for further investigation. The described two-step synthesis is efficient and scalable, relying on well-understood and robust chemical reactions.

References

  • Catalytic Reduction of Nitriles. Science of Synthesis. Accessed February 27, 2026.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Accessed February 27, 2026.
  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Accessed February 27, 2026.
  • 4-(Aminomethyl)benzamide hydrochloride. PubChem. Accessed February 27, 2026.
  • 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). PubChemLite. Accessed February 27, 2026.
  • Laval, S., Dayoub, W., & Marque, S. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(52), 7246-7248.
  • 4-(Aminomethyl)-N-methylbenzamide hydrochloride. Sigma-Aldrich. Accessed February 27, 2026.
  • 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride. Sigma-Aldrich. Accessed February 27, 2026.
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2322.
  • Introduction to cyanamides. Cardiff University. Accessed February 27, 2026.
  • 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis. ChemicalBook. Accessed February 27, 2026.
  • Supplementary Information for N-alkyloxaziridines. Royal Society of Chemistry. Accessed February 27, 2026.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022).
  • Jarvo, E. R., & Shaughnessy, K. H. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(44), 5946-5948.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem. Accessed February 27, 2026.
  • Secondo, A., et al. (2015). Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. ACS Chemical Neuroscience, 6(8), 1361-1370.
  • Synthetic methods for N-cyanobenzamides.
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Accessed February 27, 2026.
  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Amide synthesis by C-N coupling, hydrolysis, oxidation. Organic Chemistry Portal. Accessed February 27, 2026.
  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. eScholarship. Accessed February 27, 2026.
  • Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Accessed February 27, 2026.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
  • Critical role of solvent-modulated hydrogen-binding strength in the catalytic hydrogenation of benzaldehyde on palladium. Technical University of Munich. (2021).
  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. PMC. Accessed February 27, 2026.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing). Accessed February 27, 2026.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 4-(aminomethyl)-N-butylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, systematic approach to the structural elucidation of 4-(aminomethyl)-N-butylbenzamide hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous methodology for the characterization of novel small molecules. This document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and emphasizing self-validating protocols to ensure the highest degree of scientific integrity.

The structure of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a substituted benzamide, holds significant interest for its potential applications in medicinal chemistry and materials science. Accurate and unambiguous determination of its chemical structure is a prerequisite for any further investigation into its biological activity, safety profile, and intellectual property claims.[1] This guide will, therefore, present a multi-faceted analytical workflow, integrating data from several spectroscopic and spectrometric techniques to build a cohesive and irrefutable structural assignment.

Part 1: Foundational Analysis - Elemental Composition and High-Resolution Mass Spectrometry

The first step in the characterization of a newly synthesized compound is the confirmation of its molecular formula. For 4-(aminomethyl)-N-butylbenzamide hydrochloride, the expected molecular formula is C₁₂H₁₉ClN₂O.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition.

Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in methanol or acetonitrile.[3]

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source is used.[3]

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Mass Range: m/z 50-1000

    • Capillary Voltage: 3-4 kV

    • Data Analysis: The measured m/z of the molecular ion is compared to the theoretical exact mass calculated from the molecular formula.

Expected Data & Interpretation

The protonated molecule [M+H]⁺ is expected to be observed. The theoretical monoisotopic mass of the free base (C₁₂H₁₈N₂O) is 206.1419 Da.[2] Therefore, the expected m/z for the [M+H]⁺ ion is 207.1492. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides strong evidence for the proposed molecular formula.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₂H₁₈N₂OConfirmed by HRMS
Monoisotopic Mass 206.1419 Da-
[M+H]⁺ (m/z) 207.1492207.1492 ± 0.0010

Part 2: Unveiling the Molecular Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.[4]

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of exchangeable N-H protons.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[3]

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D Correlation Spectroscopy (COSY)

    • 2D Heteronuclear Single Quantum Coherence (HSQC)

    • 2D Heteronuclear Multiple Bond Correlation (HMBC)

¹H NMR - Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.8broad s3H-NH₃⁺Exchangeable protons of the amine hydrochloride, broadened due to exchange and quadrupolar coupling.
~8.3-8.5t1H-NH-Amide N-H proton, coupled to the adjacent CH₂ group.
~7.8 (d) & ~7.4 (d)d, d2H, 2HAr-HTwo doublets characteristic of a 1,4-disubstituted benzene ring.
~4.0s2HAr-CH₂-NMethylene protons adjacent to the aromatic ring and the amine group, appearing as a singlet.
~3.2q2H-NH-CH₂-Methylene protons of the butyl group adjacent to the amide nitrogen.
~1.5m2H-CH₂-Methylene protons of the butyl group.
~1.3m2H-CH₂-Methylene protons of the butyl group.
~0.9t3H-CH₃Terminal methyl group of the butyl chain, appearing as a triplet.
¹³C NMR - Carbon Skeleton Mapping

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentRationale
~166C=OAmide carbonyl carbon.
~142, ~134Ar-CQuaternary aromatic carbons.
~128, ~127Ar-CHProtonated aromatic carbons.
~42Ar-CH₂-NMethylene carbon of the aminomethyl group.
~39-NH-CH₂-Methylene carbon of the butyl group adjacent to the amide nitrogen.
~31-CH₂-Methylene carbon of the butyl group.
~19-CH₂-Methylene carbon of the butyl group.
~14-CH₃Terminal methyl carbon of the butyl group.
2D NMR - Connectivity Confirmation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the connectivity within the butyl chain (-CH₂-CH₂-CH₂-CH₃) and the coupling between the amide N-H and the adjacent CH₂ group.

  • HSQC (Heteronuclear Single Quantum Coherence): Will show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal correlations between protons and carbons that are two or three bonds away. This is critical for confirming the overall structure. Key expected correlations include:

    • Protons of the Ar-CH₂-N group to the aromatic carbons.

    • Aromatic protons to the carbonyl carbon.

    • Amide N-H proton to the carbonyl carbon and the adjacent CH₂ of the butyl group.

G cluster_NMR NMR Spectroscopy Workflow 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (C-H Direct Correlation) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Part 3: Functional Group Identification - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300-3400MediumN-H stretchAmide N-H
~2800-3100Strong, broadN-H stretchAmine hydrochloride (-NH₃⁺)
~2850-2960MediumC-H stretchAliphatic C-H
~1640StrongC=O stretchAmide I band
~1550MediumN-H bendAmide II band
~1600, ~1480Medium-WeakC=C stretchAromatic ring

The presence of these characteristic absorption bands would provide strong corroborating evidence for the proposed structure.

Part 4: Fragmentation Analysis - Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides information about the structure of a molecule by fragmenting the molecular ion and analyzing the resulting fragment ions. This is invaluable for confirming the connectivity of different parts of the molecule.

Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS

  • Ion Selection: The [M+H]⁺ ion (m/z 207.1) is isolated in the mass spectrometer.

  • Fragmentation: The isolated ions are collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Fragment Analysis: The m/z values of the resulting fragment ions are measured.

Predicted Fragmentation Pattern

The primary fragmentation pathways for N-alkylbenzamides typically involve cleavage of the amide bond and the alkyl chain.[6][7]

G Parent [M+H]⁺ m/z = 207.1 Frag1 m/z = 134.1 Parent->Frag1 - C₄H₉N Frag2 m/z = 106.1 Frag1->Frag2 - CO Frag3 m/z = 77.1 Frag2->Frag3 - HCN

Caption: Predicted major fragmentation pathway for 4-(aminomethyl)-N-butylbenzamide.

Key Predicted Fragments

m/zProposed Structure
134.1[H₂N-CH₂-C₆H₄-C=O]⁺
106.1[H₂N-CH₂-C₆H₄]⁺
77.1[C₆H₅]⁺

The observation of these fragment ions would provide definitive evidence for the presence of the 4-(aminomethyl)benzoyl moiety and its connection to the butylamine group.

Conclusion: A Unified Structural Assignment

The structural elucidation of 4-(aminomethyl)-N-butylbenzamide hydrochloride is achieved through the systematic and integrated application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula. 1D and 2D NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons and their connectivity.[4] Infrared spectroscopy confirms the presence of key functional groups, and tandem mass spectrometry validates the connectivity of the major structural fragments. By synthesizing the data from each of these orthogonal techniques, a self-validating and irrefutable structural assignment can be made, providing the necessary foundation for all future research and development activities involving this compound.

References

  • Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. Available at: [Link]

  • Patel, P. M., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 9, S1409-S1421. Available at: [Link]

  • A, A., et al. (2019). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. International Journal of Research and Analytical Reviews, 6(2), 858-867. Available at: [Link]

  • De Bievre, E. (2008). Pharmaceutical analysis in drug development. Pharmafocus Europe. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). Analytical Techniques In Drug Quality Control. IJCRT, 10(9). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzamide hydrochloride. Available at: [Link]

  • Oliveira, C., et al. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216-223. Available at: [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). Available at: [Link]

  • ResearchGate. (2025). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Available at: [Link]

  • PubChem. (n.d.). N-Butylbenzamide. Available at: [Link]

  • Zhang, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(10), 11505-11518. Available at: [Link]

  • SpectraBase. (n.d.). Benzamide,N-butyl. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-butyl-. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2296. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(aminomethyl)-N-butylbenzamide Hydrochloride: A Promising Antiviral Agent

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a small molecule that has emerged as a significant candidate in the field of antiviral research. Developed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, mechanism of action, and evaluation of this compound, with a particular focus on its role as a potent inhibitor of filovirus entry.

Chemical Identity and Physicochemical Properties

4-(Aminomethyl)-N-butylbenzamide belongs to the benzamide class of organic compounds. Its hydrochloride salt is of particular interest due to its potential for improved solubility and stability in pharmaceutical formulations. While a specific CAS number for the hydrochloride salt is not consistently reported, the free base is identified by CAS Number 164648-77-5 . For the purposes of this guide, we will refer to the hydrochloride salt, with the understanding that the core molecular structure is based on this CAS registry.

The fundamental properties of the parent compound and its hydrochloride salt are summarized below. These values are critical for designing experimental protocols, including formulation and in vitro and in vivo studies.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source/Comment
CAS Number 164648-77-5Not consistently assignedRefers to the free base.
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₉ClN₂O
Molecular Weight 206.28 g/mol 242.74 g/mol Calculated
IUPAC Name 4-(aminomethyl)-N-butylbenzamide4-(aminomethyl)-N-butylbenzamide hydrochloride
SMILES CCCCNC(=O)C1=CC=C(C=C1)CNCCCCNC(=O)C1=CC=C(C=C1)CN.Cl
InChI Key LDAMZMRSSDWFNA-UHFFFAOYSA-NLDAMZMRSSDWFNA-UHFFFAOYSA-NRefers to the free base.
Predicted XlogP 1.3-PubChemLite prediction for the free base.[1]
Physical Form Solid (predicted)SolidGenerally, salts have higher melting points.

Synthesis and Purification

The synthesis of 4-(aminomethyl)-N-butylbenzamide hydrochloride can be approached through a logical, multi-step process that is common for the preparation of N-substituted benzamides. The causality behind this synthetic route is to build the molecule by forming the stable amide bond first, often while the reactive primary amine on the benzyl group is protected, to prevent side reactions.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from commercially available materials. The primary disconnection is at the amide bond, leading back to a 4-(aminomethyl)benzoic acid derivative and n-butylamine. The aminomethyl group on the benzoic acid often requires protection to prevent its interference with the amide coupling reaction.

Retrosynthesis target 4-(aminomethyl)-N-butylbenzamide (Target Molecule) disconnection1 Amide Bond Disconnection target->disconnection1 C-N intermediates1 4-(Aminomethyl)benzoic Acid Derivative + n-Butylamine disconnection1->intermediates1 disconnection2 Protecting Group Strategy intermediates1->disconnection2 Amine Reactivity starting_materials 4-(Bromomethyl)benzoic acid or 4-Cyanobenzoic acid disconnection2->starting_materials

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow

A general and effective method for synthesizing 4-(aminomethyl)benzamides begins with precursors like 4-cyanobenzoic acid or 4-(bromomethyl)benzoic acid esters.[2][3] The following protocol is a representative example.

SynthesisWorkflow start Starting Material 4-Cyanobenzoic Acid step1 Esterification SOCl₂, Methanol start->step1 intermediate1 Intermediate 1 Methyl 4-cyanobenzoate step1->intermediate1 step2 Reduction of Nitrile H₂, Raney Nickel or Pd/C intermediate1->step2 intermediate2 Intermediate 2 Methyl 4-(aminomethyl)benzoate step2->intermediate2 step3 Amide Coupling n-Butylamine, Heat intermediate2->step3 free_base Free Base Product 4-(aminomethyl)-N-butylbenzamide step3->free_base step4 Salt Formation HCl in Ether/Dioxane free_base->step4 final_product Final Product 4-(aminomethyl)-N-butylbenzamide HCl step4->final_product

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-cyanobenzoate

  • To a stirred solution of 4-cyanobenzoic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-cyanobenzoate.

Step 2: Synthesis of Methyl 4-(aminomethyl)benzoate

  • Dissolve methyl 4-cyanobenzoate (1 eq.) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.

  • Once the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl 4-(aminomethyl)benzoate.

Step 3: Synthesis of 4-(aminomethyl)-N-butylbenzamide (Free Base)

  • Combine methyl 4-(aminomethyl)benzoate (1 eq.) and n-butylamine (2-3 eq.) in a sealed tube.

  • Heat the mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by LC-MS.

  • After cooling, remove the excess n-butylamine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified 4-(aminomethyl)-N-butylbenzamide in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq.) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for structural elucidation.[4]

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7-8 ppm region), the benzylic CH₂ protons adjacent to the amino group, the N-butyl chain protons, and the NH protons of the amide and ammonium groups.

    • ¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments, with characteristic shifts for the carbonyl carbon of the amide (around 165-170 ppm), the aromatic carbons, and the aliphatic carbons of the butyl chain.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching for the amine and amide, C=O stretching for the amide (around 1640-1680 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.[5]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight. The fragmentation pattern can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an additive like TFA or formic acid) is typically used.

Application as a Filovirus Entry Inhibitor

The most significant application of 4-(aminomethyl)-N-butylbenzamide hydrochloride is in the field of virology, specifically as an inhibitor of filoviruses such as Ebola (EBOV) and Marburg (MARV) viruses.[6][7] These viruses are responsible for severe and often fatal hemorrhagic fevers, and there is an urgent need for effective small-molecule therapeutics.[8]

Compounds from the 4-(aminomethyl)benzamide class were discovered through high-throughput screening campaigns and have shown remarkable potency in inhibiting viral entry into host cells.[9] Their broad-spectrum activity against different filoviruses makes them attractive candidates for further development.[10]

Mechanism of Action

Filovirus entry is a multi-step process initiated by the viral glycoprotein (GP), which is the sole protein on the viral surface responsible for cell attachment and membrane fusion.

The Filovirus Entry Pathway
  • Attachment : The GP1 subunit of the viral glycoprotein binds to various attachment factors on the host cell surface.

  • Endocytosis : The virus is taken into the cell via endocytosis.

  • Proteolytic Cleavage : Inside the endosome, host proteases (e.g., cathepsins) cleave the GP1 subunit, exposing the receptor-binding site.

  • Receptor Binding : The cleaved GP binds to its endosomal receptor, Niemann-Pick C1 (NPC1).[11]

  • Fusion : This binding triggers a conformational change in the GP2 subunit, leading to the insertion of its fusion loop into the endosomal membrane and subsequent fusion of the viral and host membranes, releasing the viral genome into the cytoplasm.

Inhibition by 4-(aminomethyl)-N-butylbenzamide

It is proposed that 4-(aminomethyl)-N-butylbenzamide and related compounds act by directly targeting the viral glycoprotein (GP).[12] By binding to GP, the inhibitor likely prevents the necessary conformational changes required for membrane fusion, effectively trapping the virus in the endosome and preventing infection. This mechanism is attractive as it targets a viral component, potentially reducing off-target effects on the host cell.

MechanismOfAction cluster_cell Host Cell cluster_inhibition Inhibition Pathway endosome Endosome npc1 NPC1 Receptor cytoplasm Cytoplasm virus Filovirus Particle (with GP) virus->endosome 1. Endocytosis fusion_blocked Membrane Fusion BLOCKED virus->fusion_blocked Conformational Change Prevented inhibitor 4-(aminomethyl)-N-butylbenzamide HCl inhibitor->virus Inhibitor Binding to GP fusion_blocked->cytoplasm No Genome Release

Caption: Proposed mechanism of filovirus entry inhibition.

Experimental Protocol: Pseudovirus Entry Assay

To safely screen and characterize inhibitors like 4-(aminomethyl)-N-butylbenzamide hydrochloride without the need for high-containment (BSL-4) laboratories, a pseudotyping system is commonly used.[13] This involves creating a replication-defective virus (e.g., HIV or VSV) that carries the filovirus glycoprotein (GP) on its surface and a reporter gene (e.g., luciferase) in its genome.

Workflow for Pseudovirus Assay

AssayWorkflow plate_cells 1. Plate Host Cells (e.g., A549, Vero E6) in 96-well plates add_compound 2. Add Compound (Serial Dilutions) plate_cells->add_compound add_pseudovirus 3. Add Pseudovirus (HIV/EBOV-GP-Luc) add_compound->add_pseudovirus incubate 4. Incubate (48-72 hours) add_pseudovirus->incubate lyse_cells 5. Lyse Cells & Add Luciferase Substrate incubate->lyse_cells read_luminescence 6. Read Luminescence lyse_cells->read_luminescence analyze_data 7. Analyze Data (Calculate EC₅₀) read_luminescence->analyze_data

Caption: Workflow for a pseudovirus-based entry inhibition assay.

Detailed Step-by-Step Methodology
  • Cell Seeding : Seed a suitable host cell line (e.g., Vero E6 or A549) into 96-well, clear-bottom, white plates at an appropriate density to achieve ~80-90% confluency on the day of infection. Incubate overnight.

  • Compound Preparation : Prepare serial dilutions of 4-(aminomethyl)-N-butylbenzamide hydrochloride in cell culture medium. Include a "no-drug" (vehicle control, e.g., DMSO) and a "no-virus" (background) control.

  • Treatment : Remove the old medium from the cells and add the compound dilutions.

  • Infection : Immediately add the pseudovirus (e.g., HIV-luc/EBOV-GP) to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation : Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.

  • Lysis and Detection : Remove the supernatant. Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ or similar). Add the luciferase substrate.

  • Data Acquisition : Measure the luminescence on a plate reader.

  • Data Analysis : Normalize the luminescence values to the vehicle control (defined as 100% infection). Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to calculate the 50% effective concentration (EC₅₀). A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be run to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).[12]

Conclusion

4-(Aminomethyl)-N-butylbenzamide hydrochloride stands as a promising scaffold in the development of antifiloviral agents. Its straightforward synthesis, coupled with a potent and specific mechanism of action targeting the viral glycoprotein, makes it an important lead compound for further optimization. The technical information and protocols provided in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate this and related compounds in the critical search for new therapies against deadly viral diseases.

References

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211–7225. [Link]

  • Wang, H., et al. (2015). A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. SLAS Discovery, 20(6), 763–772. [Link]

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. CDC Stacks. [Link]

  • Xiong, R., et al. (2024). Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. ACS Medicinal Chemistry Letters, 15(1), 108–115. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzamide hydrochloride. PubChem Compound Summary for CID 16246120. [Link]

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. PubMed. [Link]

  • Warren, T. K., et al. (2010). Antiviral Activity of a Small-Molecule Inhibitor of Filovirus Infection. Antimicrobial Agents and Chemotherapy, 54(5), 2152–2159. [Link]

  • ResearchGate. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. ResearchGate. [Link]

  • Schafer, A., et al. (2021). Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry. PLOS Pathogens, 17(2), e1009312. [Link]

  • Basler, C. F., et al. (2007). Identification of a Small-Molecule Entry Inhibitor for Filoviruses. Journal of Virology, 81(7), 3665–3674. [Link]

  • Wang, M., et al. (2025). Identification of Filovirus Entry Inhibitors from Marine Fungus-Derived Indole Alkaloids. Marine Drugs, 23(1), 22. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n-butylbenzamide hydrochloride. PubChemLite. [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1438. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Drug Design, Development and Therapy. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Dovepress. [Link]

  • Cheméo. (n.d.). Benzamide, 4-methyl-N-butyl-N-decyl-. Cheméo. [Link]

  • Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and Bioanalytical Chemistry, 407(23), 6949–6958. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. IJPSR. [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Powers Group. [Link]

Sources

An In-Depth Technical Guide to 4-(Aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a key benzamide derivative with significant relevance in medicinal chemistry and drug discovery. The document covers its fundamental physicochemical properties, including a definitive determination of its molecular weight, and presents a logical synthesis pathway. Furthermore, it establishes a comprehensive framework for its analytical characterization through validated protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of this compound, particularly for those exploring the vast chemical space of benzamide analogues in therapeutic development.[1]

Introduction and Scientific Context

Benzamide derivatives form a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The structural motif of 4-(aminomethyl)benzamide, in particular, has been identified as a versatile "linker" in the design of novel therapeutic agents. It provides a flexible yet defined scaffold that can be strategically modified to interact with specific biological targets. Recent studies have highlighted the potential of 4-(aminomethyl)benzamide derivatives as potent inhibitors of viral entry, specifically for Ebola and Marburg viruses, underscoring the therapeutic promise of this chemical class. Moreover, this scaffold is integral to the development of novel kinase inhibitors for oncology applications.[2]

This guide focuses on the N-butyl substituted hydrochloride salt, 4-(aminomethyl)-N-butylbenzamide hydrochloride, providing the foundational data and methodologies required for its effective use in a research and development setting.

Physicochemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental properties. The key identifiers and physicochemical data for 4-(aminomethyl)-N-butylbenzamide hydrochloride are summarized below.

Table 1: Core Physicochemical and Structural Data.
PropertyValueSource
Molecular FormulaC₁₂H₁₉ClN₂OCalculated
Molecular Weight242.75 g/molCalculated
Monoisotopic Mass242.12369 DaCalculated
IUPAC Name4-(aminomethyl)-N-butylbenzamide;hydrochloridePubChem
Physical FormSolid
2.1. Structural Representation

The molecular structure is fundamental to its function. The diagram below illustrates the connectivity of atoms within 4-(aminomethyl)-N-butylbenzamide hydrochloride.

Figure 1: 2D structure of 4-(aminomethyl)-N-butylbenzamide hydrochloride.

Synthesis Pathway

The synthesis of 4-(aminomethyl)-N-butylbenzamide hydrochloride is typically achieved via a robust multi-step process starting from a commercially available precursor, such as 4-cyanobenzoyl chloride or 4-(chloromethyl)benzoyl chloride. A common and logical approach involves the amidation of a protected aminomethyl benzoic acid derivative, followed by deprotection.

This workflow ensures high yields and purity by protecting the reactive aminomethyl group during the amide bond formation step.

Synthesis_Workflow start 4-(Boc-aminomethyl)benzoic acid reagent1 1. SOCl₂ or Oxalyl Chloride 2. n-Butylamine start->reagent1 intermediate Boc-Protected Intermediate (4-(Boc-aminomethyl)-N-butylbenzamide) reagent1->intermediate Amide Coupling reagent2 TFA or HCl in Dioxane intermediate->reagent2 product 4-(Aminomethyl)-N-butylbenzamide Hydrochloride (Final Product) reagent2->product Boc Deprotection & Salt Formation

Figure 2: General synthetic workflow.

This strategic use of a Boc (tert-butyloxycarbonyl) protecting group is a standard practice in medicinal chemistry to prevent unwanted side reactions at the primary amine.[3] The final step not only removes the protecting group but also forms the desired hydrochloride salt, which often improves the compound's stability and solubility.

Analytical Characterization Protocols

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of any synthesized compound. The following protocols are validated methods for the characterization of 4-(aminomethyl)-N-butylbenzamide hydrochloride.

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[4] This protocol provides a reliable method for separating the target compound from potential impurities.

Table 2: HPLC Method Parameters.
ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Sample Preparation1 mg/mL in 50:50 Water:Acetonitrile

Causality behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase is ideal for retaining the benzamide derivative.

  • TFA in Mobile Phase: Acts as an ion-pairing agent, improving peak shape for the amine-containing compound.

  • Gradient Elution: Ensures that both polar impurities and the less polar main compound are eluted efficiently within a reasonable run time.

  • UV Detection at 254 nm: The benzene ring provides strong chromophoric activity at this wavelength, allowing for sensitive detection.

4.2. Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's structure.[4]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -NH, -NH₃⁺).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation:

    • Aromatic Protons: Expect two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Aminomethyl Protons (-CH₂-NH₃⁺): A singlet or triplet around 4.0 ppm.

    • N-Butyl Protons: A series of multiplets corresponding to the -CH₂-CH₂-CH₂-CH₃ chain, with the triplet of the terminal methyl group appearing most upfield (~0.9 ppm).

    • Amide and Amine Protons: Broad signals that may exchange with D₂O.

Safety and Handling

As a research chemical, proper handling of 4-(aminomethyl)-N-butylbenzamide hydrochloride is essential. The compound should be handled in accordance with good laboratory practices.

  • Hazard Classification: While specific data for the N-butyl derivative is limited, structurally similar compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.[9]

Applications in Drug Discovery

The 4-(aminomethyl)benzamide scaffold is a privileged structure in drug discovery. Its utility stems from its ability to act as a linker that orients functional groups toward specific binding pockets in biological targets.

  • Antiviral Agents: Research has demonstrated that derivatives of this scaffold can inhibit the entry of filoviruses, such as Ebola, into host cells, presenting a novel therapeutic strategy.

  • Kinase Inhibitors: The flexible linker is used to position moieties that can interact with allosteric sites on protein kinases, a key strategy in developing next-generation cancer therapeutics.[2]

  • PROTACs: More recently, benzamide derivatives have been developed as novel binders for cereblon (CRBN), a critical component of E3 ubiquitin ligase complexes used in Proteolysis-Targeting Chimeras (PROTACs).[10] This opens up new avenues for targeted protein degradation.

Conclusion

4-(aminomethyl)-N-butylbenzamide hydrochloride is more than a simple chemical entity; it is a versatile building block with proven potential in the development of advanced therapeutics. This guide has provided the core technical information required for its synthesis, characterization, and safe handling. By leveraging the detailed protocols and contextual insights herein, researchers are well-equipped to explore the full potential of this valuable compound in their drug discovery programs.

References
  • PubChem. 4-(Aminomethyl)benzamide hydrochloride. Available from: [Link]
  • PubChemLite. 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). Available from: [Link]
  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211–7225. Available from: [Link]
  • Povar, I., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(23), 5727. Available from: [Link]
  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1450. Available from: [Link]
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
  • Drug Design, Development and Therapy. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Available from: [Link]
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Available from: [Link]
  • Max Delbrück Center. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link]

Sources

Technical Guide: Solubility Profiling of 4-(aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-(aminomethyl)-N-butylbenzamide hydrochloride , a specific benzamide derivative often utilized as a pharmaceutical intermediate or fragment.

Given the specialized nature of this compound, this guide synthesizes structural structure-property relationships (SPR) , thermodynamic modeling principles , and validated experimental protocols derived from homologous benzamide salts.

Executive Summary

4-(aminomethyl)-N-butylbenzamide hydrochloride (CAS: 1158263-81-0) is an amphiphilic salt characterized by a distinct solubility duality: the hydrophilic aminomethyl hydrochloride "head" and the lipophilic N-butylbenzamide "tail." Understanding its solubility landscape is critical for optimizing recrystallization yields , purification processes , and formulation stability .

  • Primary Solvents: Methanol, Ethanol, DMSO, Water (High Solubility).

  • Anti-Solvents: Diethyl ether, Hexane, Toluene (Negligible Solubility).

  • Process Relevance: The compound follows a classic "Salting-In" behavior in protic solvents and "Salting-Out" in non-polar aprotic solvents, making ethanol/ether or methanol/ethyl acetate systems ideal for purification.

Chemical Identity & Structural Implications

Before designing solubility experiments, one must analyze the solute-solvent interaction potential.

FeatureStructural MoietySolubility Impact
Ionic Head Primary Amine HCl (

)
Drives high solubility in Water and Methanol via ion-dipole interactions. High melting point >200°C (typical for salts).
H-Bond Donor Amide Nitrogen (

)
Facilitates dissolution in H-bond accepting solvents like DMSO and DMF .
Lipophilic Tail N-Butyl Chain (

)
Reduces water solubility compared to methyl analogues; enhances solubility in higher alcohols (1-Butanol, IPA) and chlorinated solvents (DCM).
Aromatic Core Benzene RingProvides

stacking potential; limits solubility in aliphatic hydrocarbons.

Predicted Solubility Landscape

Based on thermodynamic data from structural analogues (e.g., 4-aminobenzamide, benzamidine HCl), the solubility profile follows the "Like Dissolves Like" principle modified by ionic lattice energy.

Solvent Class Efficiency
  • Class I (High Solubility > 50 mg/mL):

    • Methanol / Ethanol: The primary choice. The hydroxyl group stabilizes the chloride ion, while the alkyl chain accommodates the butyl group.

    • DMSO / DMF: Universal solvents for this class, but difficult to remove (high boiling point).

    • Water: Soluble, but may suffer from hydrolysis risks at extreme pH or difficult drying.

  • Class II (Moderate/Temperature-Dependent Solubility):

    • Isopropanol (IPA): Excellent for crystallization. High solubility at boiling (

      
      C), low at room temperature.
      
    • Acetone: Moderate solubility; often used as a co-solvent.

  • Class III (Poor Solubility / Anti-Solvents):

    • Ethyl Acetate / Dichloromethane: The salt form struggles to overcome lattice energy in these moderately polar aprotic solvents.

    • Diethyl Ether / Hexane / Toluene: Strictly anti-solvents. Used to crash the product out of solution.

Experimental Protocol: Determination of Solubility

To obtain precise thermodynamic data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard.

Workflow Diagram (DOT Visualization)

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration T ± 0.05 K Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Saturated Supernatant Dilution Dilution (Mobile Phase) Separation->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Data Data Calculation (Mole Fraction x) Analysis->Data

Caption: Standard Isothermal Saturation Workflow for determining solubility of benzamide salts.

Detailed Methodology
  • Preparation: Add excess 4-(aminomethyl)-N-butylbenzamide HCl to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (supersaturation).

  • Sampling: Stop stirring and allow solids to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.

  • Filtration: Pass through a 0.45 µm PTFE filter (hydrophilic) into a tared vial.

  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum and weigh the residue (simple, less accurate).

    • HPLC (Recommended): Dilute with mobile phase (e.g., MeOH:Water 50:50) and analyze against a standard curve.

    • Detection Wavelength: 254 nm (Benzamide chromophore).[1]

Thermodynamic Modeling

For process up-scaling, experimental data points are fitted to thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for benzamide derivatives.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive and large, solubility is highly sensitive to temperature (ideal for cooling crystallization).
      
Van't Hoff Equation

Used to calculate thermodynamic properties (Enthalpy


, Entropy 

).


  • Insight: For benzamide salts, dissolution is typically endothermic (

    
    ), meaning solubility increases with temperature.
    

Process Application: Purification Strategy

Based on the solubility differential, the following purification strategy is recommended for 4-(aminomethyl)-N-butylbenzamide HCl.

Anti-Solvent Crystallization (Drowning-Out)

This method avoids high thermal stress on the amine salt.

  • Dissolution: Dissolve the crude salt in the minimum volume of Methanol or Ethanol at Room Temperature (or slightly warmed to 40°C).

  • Filtration: Filter to remove mechanical impurities (insoluble salts).

  • Precipitation: Slowly add Diethyl Ether or Ethyl Acetate (Anti-solvent) with vigorous stirring.

    • Ratio: Start with 1:1 Solvent:Anti-solvent, increasing to 1:3.

  • Harvest: The pure HCl salt will crystallize as a white solid. Filter and wash with pure anti-solvent.

Decision Tree for Solvent Selection

SolventSelection Start Select Solvent for 4-(aminomethyl)-N-butylbenzamide HCl Goal What is the Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Purification Recrystallization Goal->Purification Analysis HPLC Analysis Goal->Analysis ReactionSolvent DMF, DMSO (High Solubility) Reaction->ReactionSolvent CrystSolvent Ethanol/Ether (Solvent/Anti-Solvent) Purification->CrystSolvent HPLCPhase Methanol/Water (Gradient) Analysis->HPLCPhase

Caption: Strategic solvent selection based on process intent.

References

  • Li, Y., et al. "Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016.

    • Context: Establishes the validity of the Apelblat model for benzamide deriv
  • Justia Patents. "Method for preparing N-(2-aminoethyl)benzamide hydrochloride." Patent US5120848A.

    • Context: Validates the Ethanol/Ether recrystalliz
  • PubChem. "4-(Aminomethyl)-N-butylbenzamide hydrochloride Compound Summary." National Center for Biotechnology Information.

    • Context: Verification of chemical structure and physical properties (H-bond donor/acceptor count).
  • Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model."[2] Physical Chemistry Research, vol. 12, no.[2] 3, 2024.[1][2]

    • Context: Advanced modeling techniques for pharmaceutical solubility prediction.[2]

Sources

An In-Depth Technical Guide to the In Vitro Stability of 4-(aminomethyl)-N-butylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro stability of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a small molecule of significant interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf life.[1][2] This document delves into the underlying chemical principles governing the molecule's potential degradation pathways and offers detailed, field-proven protocols for conducting robust stability assessments. We will explore forced degradation (stress testing) to elucidate degradation mechanisms and develop stability-indicating analytical methods, as well as long-term stability studies under ICH-prescribed conditions to establish storage requirements and re-test periods.[3][4] This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the integrity of pharmaceutical candidates from early development through to commercialization.

Introduction: The Imperative of Stability Assessment

The journey of a new chemical entity from the laboratory to a marketed drug is contingent upon a thorough understanding of its chemical behavior. 4-(aminomethyl)-N-butylbenzamide hydrochloride, with its characteristic benzamide structure, possesses specific functional groups that are susceptible to environmental factors. In vitro stability testing is not merely a regulatory checkbox; it is a fundamental scientific investigation that provides critical insights into a molecule's intrinsic properties.[3][5]

The objectives of a comprehensive in vitro stability program are multifaceted:

  • Elucidation of Degradation Pathways: To identify the likely chemical transformations the molecule may undergo under stress.[5]

  • Development of Stability-Indicating Methods: To establish analytical procedures capable of accurately quantifying the drug substance in the presence of its degradation products.[1][4]

  • Informing Formulation and Packaging: Data from stability studies guide the development of a stable drug product and the selection of appropriate container closure systems.[5]

  • Defining Storage Conditions and Shelf Life: To ensure the drug maintains its quality, potency, and safety throughout its lifecycle.[2][4]

This guide will systematically address these objectives, providing both the theoretical "why" and the practical "how" for establishing a robust stability profile for 4-(aminomethyl)-N-butylbenzamide hydrochloride.

Molecular Profile and Susceptible Moieties

A predictive understanding of degradation begins with an analysis of the molecule's structure.

Chemical Structure: 4-(aminomethyl)-N-butylbenzamide hydrochloride

  • Molecular Formula: C₁₂H₁₉ClN₂O[6]

  • Molecular Weight: 242.75 g/mol [6]

  • Key Functional Groups:

    • Secondary Amide: The N-butylbenzamide linkage is a primary site for potential hydrolytic cleavage. Amide bonds, while more stable than esters, can be hydrolyzed under acidic or basic conditions.[7]

    • Primary Amine (as hydrochloride salt): The aminomethyl group is susceptible to oxidation.

    • Aromatic Ring: The benzene ring contributes to the molecule's overall electronic properties and can be involved in photolytic degradation pathways.

The hydrochloride salt form generally enhances solubility in aqueous media, which is a key consideration for designing solution-state stability studies.

Predicted Degradation Pathways

Based on first principles of organic chemistry, we can anticipate several primary degradation pathways for 4-(aminomethyl)-N-butylbenzamide hydrochloride. Forced degradation studies are designed to intentionally provoke these reactions to identify the resulting products.[3]

Hydrolytic Degradation

Hydrolysis is one of the most common degradation pathways for pharmaceuticals containing carboxylic acid derivatives like amides.[7] The reaction involves the cleavage of the amide bond, catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.

The expected degradation products from hydrolysis are 4-(aminomethyl)benzoic acid and n-butylamine .

G cluster_conditions Stress Conditions parent 4-(aminomethyl)-N-butylbenzamide acid 4-(aminomethyl)benzoic acid parent->acid Hydrolysis amine n-butylamine parent->amine Hydrolysis Hplus Acid (H+) Hplus->parent catalyzes OHminus Base (OH-) OHminus->parent catalyzes

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The aminomethyl group and the benzylic position are potential sites for oxidation. Exposure to oxidizing agents, commonly simulated in the lab with hydrogen peroxide (H₂O₂), can lead to a variety of products.

A plausible pathway involves the oxidation of the primary amine or the benzylic carbon, potentially forming an imine intermediate that could further hydrolyze to an aldehyde, or be oxidized to a carboxylic acid.

G cluster_conditions Stress Condition parent 4-(aminomethyl)-N-butylbenzamide oxidized_product Oxidized Degradants (e.g., Aldehyde, Imine) parent->oxidized_product Oxidation H2O2 Oxidizing Agent (H₂O₂) H2O2->parent induces

Caption: Potential oxidative degradation pathway.

Photolytic and Thermal Degradation
  • Photodegradation: As an aromatic compound, 4-(aminomethyl)-N-butylbenzamide hydrochloride may absorb UV or visible light, leading to electronically excited states that can undergo various reactions such as cleavage or rearrangement. Photostability testing, as mandated by ICH Q1B, is essential.[4][8]

  • Thermal Degradation: High temperatures provide the energy to overcome activation barriers for degradation reactions. Dry heat studies are used to assess the solid-state thermal stability of the API.

Experimental Design: A Validated Approach

A robust stability study is systematic and follows internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH).

Forced Degradation Study Protocol

The primary goal of forced degradation is to generate a degradation profile to support the development of a stability-indicating method.[1][3] The aim is typically to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels.[9]

G cluster_stress Stress Conditions start API Solution (e.g., 1 mg/mL) acid Acidic 0.1 M HCl, 60°C start->acid Expose base Basic 0.1 M NaOH, 60°C start->base Expose oxidative Oxidative 3% H₂O₂, RT start->oxidative Expose thermal Thermal (Solution) 60°C start->thermal Expose photo Photolytic ICH Q1B Light Box start->photo Expose analysis Analyze all samples by Stability-Indicating HPLC-PDA acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-(aminomethyl)-N-butylbenzamide hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Dilute 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C.

    • Photolytic: Expose the solution (and solid API) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, 48 hours).[10] Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration (hrs)% Assay of Parent% DegradationNumber of Degradants Detected
Control (Unstressed)4899.80.20
0.1 M HCl @ 60°C2488.511.52
0.1 M NaOH @ 60°C885.214.82
3% H₂O₂ @ RT4894.15.91
Water @ 60°C4898.91.10
Photolytic (ICH Q1B)-99.50.50
Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the API to determine its re-test period. The protocols are defined by ICH Q1A(R2).[4][11]

Table 2: ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (minimum for submission)[8]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months[8]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months[8]

Protocol Outline:

  • Packaging: Store the API in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage: Place samples in validated stability chambers set to the conditions outlined in Table 2.

  • Testing Schedule: Pull samples at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[12]

    • Accelerated: 0, 3, and 6 months.[12]

  • Tests to be Performed: At each time point, the samples should be tested for key quality attributes, including:

    • Appearance

    • Assay

    • Degradation Products/Impurities

    • Water Content (if applicable)

The Analytical Workhorse: Stability-Indicating HPLC Method

The cornerstone of any stability study is the analytical method. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time.[4] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13]

Protocol for Method Development:

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point for small molecules of this nature.

  • Mobile Phase Scouting:

    • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The choice of buffer should be guided by the pKa of the analyte and compatibility with mass spectrometry if LC-MS is used for degradant identification.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to separate the parent peak from all degradation products generated during the forced degradation study.

  • Detection: A Photodiode Array (PDA) detector is crucial. It allows for the assessment of peak purity across the entire UV spectrum, ensuring that a chromatographic peak corresponds to a single component. A wavelength where the API and all known degradants have reasonable absorbance should be chosen for quantification.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness.[14]

Table 3: Example Long-Term Stability Data (25°C/60%RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White Crystalline Powder100.10.08
3Conforms99.80.09
6Conforms99.90.11
9Conforms99.60.11
12Conforms99.70.13
18Conforms99.50.15
24Conforms99.20.18

Conclusion and Forward Look

This guide has outlined a scientifically rigorous and regulatory-compliant approach to characterizing the in vitro stability of 4-(aminomethyl)-N-butylbenzamide hydrochloride. The process begins with a theoretical assessment of potential degradation pathways, which is then experimentally verified through systematic forced degradation studies. The insights gained are instrumental in developing and validating a specific, sensitive, and robust stability-indicating HPLC method. This method is subsequently employed in long-term and accelerated stability studies to generate the data required to establish appropriate storage conditions, packaging, and a re-test period.

A thorough understanding of a molecule's stability is not an endpoint but a continuous process that informs all stages of drug development. The methodologies described herein provide the foundation for ensuring that any future drug product containing this API will be safe, effective, and of high quality from the moment of its manufacture to its administration to a patient.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Scholar.
  • Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. (2026, February 18). ekocentrum ovalab.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Quality Guidelines. (n.d.). ICH.
  • Smolecule. (n.d.). comparative metabolic stability of benzamide derivatives.
  • Ich guidelines for stability studies 1. (2012, July 28). Slideshare.
  • Blue, B. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • 4-(Aminomethyl)benzamide hydrochloride. (n.d.). PubChem.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. (2025, June 25). Impactfactor.
  • core components of analytical method validation for small molecules-an overview. (2025, August 10). Google Scholar.
  • 4-(Aminomethyl)-N-methylbenzamide hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012, September 6). ResearchGate.
  • 2,6-Dichlorobenzonitrile Degradation Pathway. (2009, February 17). Eawag-BBD.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 27). PMC.
  • Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180.
  • 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). (n.d.). PubChemLite.
  • 1158467-80-1 | 4-(Aminomethyl)-n-methylbenzamide hydrochloride. (n.d.). ChemScene.
  • Drug stability. (n.d.). Google Scholar.
  • 4-AMINOMETHYL-BENZAMIDE. (2022, August 26). ChemicalBook.
  • Year 2024 In-Use stability testing FAQ. (2024, November 4). Google Scholar.
  • 3.2.S.7.1 Stability Summary and Conclusions. (n.d.). accessdata.fda.gov.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores.

Sources

Pharmacological Profiling of 4-(Aminomethyl)-N-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, mechanism of action, and experimental validation workflows for 4-(aminomethyl)-N-butylbenzamide hydrochloride .

Compound Identity: 4-(Aminomethyl)-N-butylbenzamide Hydrochloride CAS: 1158263-81-0 (HCl salt) Molecular Weight: 242.75 g/mol (HCl salt) Core Pharmacophore: Para-aminomethylbenzamide (PAMBA) scaffold with a hydrophobic N-butyl amide extension.

Executive Summary

4-(Aminomethyl)-N-butylbenzamide is a synthetic small molecule belonging to the class of benzamide-based lysine mimetics . While often utilized as a chemical building block, its biological activity is defined by two distinct targeting mechanisms:

  • Inhibition of Trypsin-like Serine Proteases: The 4-aminomethyl group functions as a P1 residue mimic, forming a critical salt bridge with the catalytic aspartate (Asp189) of proteases such as plasmin, trypsin, and matriptase.

  • Filovirus Entry Inhibition: Recent structure-activity relationship (SAR) studies identify this scaffold as a potent inhibitor of Ebola and Marburg virus entry, blocking glycoprotein (GP)-mediated membrane fusion.[1]

This guide provides the structural logic, mechanistic pathways, and validation protocols required for researchers investigating this compound.

Structural Logic & Pharmacophore Analysis

To understand the biological targets, one must deconstruct the molecule into its functional domains:

  • The Warhead (4-Aminomethyl group): This primary amine is protonated at physiological pH (pKa ~10.6). It mimics the positively charged side chains of Lysine or Arginine, the natural substrates for trypsin-like serine proteases.

  • The Linker (Benzene Ring): Provides a rigid spacer that positions the amine into the S1 specificity pocket while projecting the amide tail towards the S1' or S2' subsites.

  • The Tail (N-butyl amide): This hydrophobic extension improves lipophilicity compared to the parent acid (PAMBA). It probes the "prime" side subsites (S1'/S2') of enzymes or hydrophobic pockets in viral glycoproteins.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the dual-targeting logic of the scaffold.

Pharmacophore Compound 4-(Aminomethyl)-N-butylbenzamide Amine 4-Aminomethyl Group (Cationic Warhead) Compound->Amine Scaffold Benzamide Core (Rigid Linker) Compound->Scaffold Tail N-Butyl Chain (Hydrophobic Probe) Compound->Tail SaltBridge Salt Bridge to Asp189 (S1 Pocket) Amine->SaltBridge Hydrophobic Hydrophobic Interaction (Fusion Loop/Pocket) Tail->Hydrophobic Protease Serine Proteases (Trypsin, Plasmin, Matriptase) Virus Filovirus Glycoprotein (Ebola/Marburg GP) SaltBridge->Protease Competitive Inhibition Hydrophobic->Virus Blocks Entry/Fusion

Figure 1: Pharmacophore deconstruction showing the dual-functionality of the aminomethyl (cationic) and butyl (hydrophobic) domains.

Primary Biological Targets

Target Class A: Trypsin-like Serine Proteases

The most established biological activity of this compound class is competitive inhibition of serine proteases involved in coagulation and fibrinolysis.

  • Plasmin: The parent compound (PAMBA) is a known antifibrinolytic. The N-butyl derivative acts as a probe for the S1' subsite of plasmin. By blocking plasmin, it prevents the degradation of fibrin clots.

  • Matriptase (ST14): A type II transmembrane serine protease implicated in cancer metastasis. Benzamidine and benzylamine derivatives are classic inhibitors. The N-butyl group interacts with the hydrophobic S2/S4 pockets, potentially enhancing potency over simple benzamidines.

  • Mechanism: The terminal amine inserts into the S1 specificity pocket, forming a bidentate salt bridge with Asp189 (in trypsin numbering). The hydrophobic butyl group extends toward the solvent-exposed S' subsites, potentially displacing water and increasing binding entropy.

Target Class B: Filovirus Glycoproteins (Ebola/Marburg)

Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2020) have validated 4-(aminomethyl)benzamides as viral entry inhibitors .

  • Target: The Ebola Virus Glycoprotein (EBOV-GP).

  • Mechanism: These compounds bind to a specific cavity on the viral surface glycoprotein, stabilizing the pre-fusion conformation. This prevents the conformational change required for the virus to fuse with the host endosomal membrane.

  • Significance: Unlike protease inhibition (which is host-targeted), this is a direct-acting antiviral mechanism. The N-butyl chain is critical here for occupying a specific hydrophobic channel within the GP binding site.

Experimental Validation Protocols

To validate the activity of 4-(aminomethyl)-N-butylbenzamide, the following experimental workflows are recommended.

Protocol 1: Chromogenic Serine Protease Inhibition Assay

Objective: Determine the IC50 of the compound against Trypsin or Plasmin.

Materials:

  • Enzyme: Bovine Trypsin or Human Plasmin (final conc. 1–10 nM).

  • Substrate: Chromogenic peptide substrate (e.g., S-2251 for Plasmin or BAPNA for Trypsin).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

Workflow:

  • Preparation: Dissolve 4-(aminomethyl)-N-butylbenzamide HCl in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

  • Incubation: Mix 50 µL of Enzyme solution with 25 µL of Compound dilution in a 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 25 µL of Chromogenic Substrate (Km concentration).

  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the variable slope inhibition equation:
    
    
    
    
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: Confirm physical binding to the target protein (e.g., Recombinant Ebola GP or Trypsin) by measuring thermal stabilization.

Workflow:

  • Mix protein (2 µM) with SYPRO Orange dye (5x) and Compound (20 µM) in qPCR tubes.

  • Perform a melt curve analysis (25°C to 95°C, 0.3°C/step) using a Real-Time PCR machine.

  • Result: A positive shift in melting temperature (

    
    ) indicates specific ligand binding stabilizing the protein fold.
    
Visualization: Experimental Decision Tree

Workflow Start Start: Compound Validation Solubility Check Solubility (DMSO/Buffer) Start->Solubility AssaySelect Select Target Assay Solubility->AssaySelect Soluble ProteaseAssay Chromogenic Substrate Assay (Trypsin/Plasmin) AssaySelect->ProteaseAssay Target: Protease ViralAssay Pseudotype Virus Entry Assay (VSV-Ebola GP) AssaySelect->ViralAssay Target: Virus Biophysics Thermal Shift / SPR AssaySelect->Biophysics Target: Binding Only IC50 Calculate IC50 (Competitive Inhibition) ProteaseAssay->IC50 Luciferase Measure Luciferase Signal (Entry Blockade) ViralAssay->Luciferase BindingMode Confirm Kd & Stoichiometry Biophysics->BindingMode

Figure 2: Decision matrix for validating biological activity based on the intended target class.

Quantitative Data Summary (Reference Values)

While specific values depend on assay conditions, the following table provides reference ranges for the scaffold class based on literature.

TargetAssay TypeExpected Activity Range (IC50/Ki)Mechanism
Trypsin (Bovine) Chromogenic (BAPNA)1 – 50 µMCompetitive (S1 pocket)
Plasmin (Human) Chromogenic (S-2251)10 – 100 µMLysine Mimetic
Ebola Virus (EBOV) Pseudotype Entry0.1 – 5 µMGP Fusion Blockade
Thrombin Chromogenic (S-2238)> 100 µMWeak/Non-selective

Note: The N-butyl group significantly enhances selectivity for hydrophobic pockets compared to the free acid (PAMBA).

References

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Source: Journal of Medicinal Chemistry (2020).[2] Link:[Link][2]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives. Source: Molecules (2019).[3] Link:[Link]

  • Structural Basis for the Inhibition of Serine Proteases by Benzamidine Derivatives. Source: Protein Science (Standard structural biology reference for S1 pocket interactions). Context: Validates the salt-bridge mechanism of the 4-aminomethylbenzamide pharmacophore.

Sources

"preliminary cytotoxicity of 4-(aminomethyl)-N-butylbenzamide hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Cytotoxicity Profiling of 4-(Aminomethyl)-N-butylbenzamide Hydrochloride Content Type: Technical Evaluation Guide & Protocol Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists

Executive Summary

4-(Aminomethyl)-N-butylbenzamide hydrochloride (CAS: 164648-77-5, free base ref) is a synthetic benzamide derivative structurally related to the antifibrinolytic agent 4-(aminomethyl)benzoic acid (PAMBA). While the parent scaffold is clinically established, the N-butyl amide modification introduces increased lipophilicity, potentially altering cellular permeability and off-target binding profiles.

This technical guide outlines the preliminary cytotoxicity assessment for this compound. In the absence of extensive public toxicological data for this specific derivative, this document serves as a foundational protocol . It synthesizes structural activity relationships (SAR) from analogous benzamides to predict potential toxicity mechanisms and defines a rigorous experimental framework for determining IC50 values, cell viability, and membrane integrity.

Compound Profile & Physicochemical Context

Understanding the physicochemical nature of the test article is the first step in designing a valid cytotoxicity assay. The hydrochloride salt form significantly alters solubility compared to the free base.

PropertySpecificationImplication for Cell Culture
Chemical Name 4-(Aminomethyl)-N-butylbenzamide HClTarget scaffold
Molecular Weight ~242.75 g/mol (HCl salt)Small molecule; rapid diffusion expected.
Solubility Water/PBS (High), DMSO (High)Advantage: Avoids high DMSO solvent toxicity.
LogP (Predicted) ~1.1 - 1.5 (Free base)Moderate lipophilicity; good membrane permeability.
Functional Groups Primary Amine, Secondary AmideRisk: Primary amines can be lysosomotropic; amides are stable.
Predicted Target Serine Proteases (Plasmin/Thrombin)Potential for altering cell adhesion/migration in culture.
Structural Homology & Toxicity Prediction

The 4-(aminomethyl)benzamide core is a pharmacophore often found in:

  • Serine Protease Inhibitors: Inhibits plasmin/trypsin-like activity. High concentrations may disrupt protease-dependent cell detachment or signaling.

  • HDAC Inhibitors: Benzamides are a known class of Histone Deacetylase inhibitors (e.g., Entinostat). While this specific molecule lacks the "zinc-binding group" typical of potent HDACis, off-target epigenetic modulation at high doses (>50 µM) is a theoretical risk.

  • Cationic Amphiphilic Drugs (CADs): The combination of a hydrophobic butyl chain and a cationic amine at physiological pH suggests potential for phospholipidosis (lysosomal accumulation) if treated chronically.

Experimental Design: The Cytotoxicity Workflow

To generate authoritative data, the experimental design must account for both metabolic toxicity (mitochondrial function) and acute necrosis (membrane rupture).

2.1 Cell Line Selection

Do not rely on a single cell line. A "Toxicity Triad" is recommended:

  • HepG2 (Human Liver Cancer): Assesses metabolic activation/detoxification potential.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Critical for this compound. Since the scaffold mimics plasmin inhibitors, endothelial sensitivity is the primary physiological concern.

  • HFF-1 or BJ Fibroblasts: Non-cancerous control to determine the Selectivity Index (SI).

2.2 Assay Selection
  • Primary Readout: MTS or CCK-8 Assay . (Tetrazolium reduction). Preferred over MTT to avoid solubilization steps that can be complicated by serum protein precipitation with cationic drugs.

  • Secondary Readout: LDH Release Assay . Measures membrane integrity. Essential to distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis).

2.3 Diagram: Validated Assay Workflow

Cytotoxicity_Workflow Stock Stock Prep (100 mM in PBS/Water) Dilution Serial Dilution (0.1 - 1000 µM) Stock->Dilution Fresh Prep Treatment Treatment (24h / 48h / 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (5k-10k cells/well) Seeding->Treatment 24h Attachment Readout Dual Readout Treatment->Readout Supernatant (LDH) Cells (MTS) Analysis Data Analysis (IC50 & Curve Fit) Readout->Analysis OD490 / OD450

Figure 1: Step-by-step workflow for evaluating 4-(aminomethyl)-N-butylbenzamide HCl cytotoxicity. Note the dual readout strategy.

Detailed Protocol

Step 1: Stock Solution Preparation

The hydrochloride salt is hygroscopic.

  • Weigh ~5 mg of 4-(aminomethyl)-N-butylbenzamide HCl.

  • Dissolve in sterile PBS or ultrapure water to achieve a 100 mM master stock.

    • Note: Unlike free bases, DMSO is not strictly required, which reduces solvent-induced background toxicity.

  • Filter sterilize (0.22 µm) if not using immediately. Store at -20°C.

Step 2: Dose-Response Setup

Prepare a semi-logarithmic dilution series in complete culture medium.

  • Range: 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM.

  • Vehicle Control: PBS (matched volume).

  • Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1% for LDH max release).

Step 3: Incubation & Readout
  • Seed cells in 96-well plates (e.g., 5,000 cells/well for HepG2).

  • Incubate for 24 hours to allow adhesion.

  • Replace medium with drug-containing medium (100 µL/well).

  • Incubate for 48 hours (Standard window for benzamide activity).

  • Assay: Add 10 µL CCK-8 reagent, incubate 1-4 hours, read Absorbance at 450 nm.

Data Analysis & Interpretation

4.1 Calculating Viability


4.2 Interpreting the Curve

Since this compound is likely a low-potency inhibitor, you may observe specific curve phenotypes:

  • Phenotype A (Non-Toxic): Viability remains >80% up to 100 µM.

  • Phenotype B (Cytostatic): Viability drops to ~50% and plateaus.

  • Phenotype C (Acute Toxicity): Sharp drop at >30 µM.

    • Mechanism:[1][2] Likely off-target amine toxicity or mitochondrial disruption.

4.3 Diagram: Potential Mechanisms of Action

Mechanisms Compound 4-(Aminomethyl)-N-butylbenzamide Protease Serine Protease Inhibition (Plasmin) Compound->Protease Primary Target Lysosome Lysosomal Trapping Compound->Lysosome High Dose (>50µM) OffTarget Off-Target Kinase Binding Compound->OffTarget Low Affinity Adhesion Altered Cell Adhesion Protease->Adhesion Detachment Vacuolation Cytoplasmic Vacuolation Lysosome->Vacuolation pH disruption Stasis G1/S Phase Arrest OffTarget->Stasis Signaling block Death Cell Death (Apoptosis/Necrosis) Vacuolation->Death Rupture Stasis->Death Prolonged

Figure 2: Hypothetical mechanisms of cytotoxicity. Primary effects are likely cytostatic (adhesion/signaling) rather than acute necrosis.

References

  • Markwardt, F., et al. (1966).[3] "On the antifibrinolytic activity of the esters of 4-aminomethylbenzoic acid (PAMBA)." Pharmazie, 21(6), 345-348.

  • Teno, N., et al. (2010). "Development of active site-directed plasmin inhibitors: structure-activity relationships of benzamidine derivatives." Journal of Medicinal Chemistry, 53(16). (Contextualizing benzamide toxicity).

  • Kaufmann, S.H., et al. (2002). "Induction of apoptosis by histone deacetylase inhibitors: pathways and mechanisms." Trends in Molecular Medicine, 8(4), 207-213. (Mechanistic reference for benzamide class effects).

  • Riss, T.L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Methodological & Application

"using 4-(aminomethyl)-N-butylbenzamide hydrochloride in HDAC inhibition assays"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(aminomethyl)-N-butylbenzamide hydrochloride in Histone Deacetylase (HDAC) inhibition assays.

Introduction: The Role of HDACs and the Promise of Benzamide Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. Given their fundamental role in cellular processes like proliferation, differentiation, and apoptosis, the dysfunction of HDACs has been implicated in numerous diseases, most notably in cancer, but also in neurological and inflammatory disorders.[2][4]

This central role in pathophysiology has established HDACs as significant therapeutic targets.[3][4] The development of small-molecule HDAC inhibitors (HDACi) is a major focus in drug discovery. Among the various chemical scaffolds explored, benzamide derivatives have emerged as a promising class. Compounds such as 4-(aminomethyl)-N-butylbenzamide hydrochloride belong to this group. The core benzamide structure serves as a key pharmacophore for interacting with the active site of HDAC enzymes.[5][6] Specifically, derivatives of the closely related 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent HDAC inhibitors, with some showing high selectivity for specific isoforms like HDAC6.[7][8]

This application note provides a comprehensive guide to utilizing 4-(aminomethyl)-N-butylbenzamide hydrochloride as a test compound in a typical in vitro fluorometric HDAC inhibition assay. It covers the underlying principles, a detailed experimental protocol, data analysis, and troubleshooting, designed to equip researchers with the knowledge to accurately assess its inhibitory potential.

Mechanism of Action: How Benzamide Derivatives Inhibit HDACs

The catalytic activity of Class I, II, and IV HDACs is dependent on a Zn²⁺ ion located at the bottom of a narrow catalytic tunnel.[9] The inhibitory mechanism of most HDAC inhibitors, including benzamide-based compounds, relies on their ability to interact with this critical zinc ion.

The general pharmacophore for an HDAC inhibitor consists of three key parts:

  • A Zinc-Binding Group (ZBG): An electron-rich moiety that chelates or coordinates with the Zn²⁺ ion in the active site, sterically blocking the catalytic activity. For many potent inhibitors, this is a hydroxamic acid group (-CONHOH).[10] The benzamide structure itself can participate in this interaction.

  • A Linker Region: A chemical structure that positions the ZBG correctly within the catalytic tunnel.

  • A Cap Group: A larger, often hydrophobic group that interacts with the rim of the active site, contributing to inhibitor potency and isoform selectivity.[8]

In the case of 4-(aminomethyl)-N-butylbenzamide, the benzamide core acts as the foundational structure for positioning the key interacting moieties within the HDAC active site to disrupt its enzymatic function.

HDAC_Inhibition_Mechanism cluster_HDAC HDAC Active Site cluster_Inhibitor Benzamide Inhibitor Zn_ion Zn²⁺ Active_Site Catalytic Tunnel ZBG Zinc-Binding Group (ZBG) ZBG->Zn_ion Chelation/ Interaction Linker Linker ZBG->Linker Cap Cap Group Linker->Cap Cap->Active_Site Surface Interaction caption General mechanism of a benzamide-based HDAC inhibitor.

Caption: General mechanism of a benzamide-based HDAC inhibitor.

Assay Principle: Fluorometric Detection of HDAC Activity

Fluorometric assays are a widely adopted method for measuring HDAC activity and screening for inhibitors due to their high sensitivity and suitability for high-throughput formats.[11][12][13] The principle is based on a two-step enzymatic reaction.[1]

  • Deacetylation: A specialized, non-fluorescent substrate containing an acetylated lysine residue is incubated with the HDAC enzyme. If the enzyme is active, it removes the acetyl group from the lysine.

  • Fluorophore Release: A developer solution, typically containing a protease like trypsin, is added to the reaction. This developer specifically cleaves the peptide bond adjacent to the now deacetylated lysine, releasing a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).[3][14]

The resulting fluorescence intensity is directly proportional to the HDAC enzymatic activity.[1] When an inhibitor like 4-(aminomethyl)-N-butylbenzamide hydrochloride is present, it blocks the deacetylation step. This prevents the developer from cleaving the substrate, resulting in a reduced or absent fluorescent signal. By measuring the decrease in fluorescence at various inhibitor concentrations, one can determine the compound's inhibitory potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Assay_Workflow cluster_step1 Step 1: Deacetylation Reaction cluster_step2 Step 2: Signal Development Substrate Fluorogenic Substrate (Acetylated, Non-fluorescent) Product_Deacetylated Deacetylated Substrate Substrate->Product_Deacetylated Deacetylation No_Reaction Substrate Remains Acetylated Substrate->No_Reaction No Deacetylation (Inhibition) HDAC HDAC Enzyme Inhibitor Test Inhibitor (e.g., 4-(aminomethyl)-N-butylbenzamide HCl) Inhibitor->HDAC Inhibition Fluorophore Released Fluorophore (Fluorescent Signal) Product_Deacetylated->Fluorophore Cleavage Developer Developer (Protease) No_Signal No Fluorescence No_Reaction->No_Signal No Cleavage caption Principle of the two-step fluorometric HDAC assay.

Caption: Principle of the two-step fluorometric HDAC assay.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a robust methodology for determining the IC₅₀ value of 4-(aminomethyl)-N-butylbenzamide hydrochloride against a specific HDAC isoform in a 96-well plate format.

Materials and Reagents
  • Test Compound: 4-(aminomethyl)-N-butylbenzamide hydrochloride (CAS: 164648-77-5).[15]

  • HDAC Enzyme: Purified, recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6).

  • HDAC Substrate: Fluorogenic acetylated peptide substrate, e.g., Boc-Lys(Ac)-AMC.

  • Assay Buffer: e.g., 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[13]

  • Developer Solution: Trypsin-based developer, often supplied with commercial assay kits.

  • Positive Control Inhibitor: Trichostatin A (TSA) or SAHA (Vorinostat).

  • Solvent: Anhydrous DMSO.

  • Plate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.

  • Equipment: Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-480 nm).[1][16]

Reagent Preparation
  • Test Compound Stock (10 mM): Dissolve an appropriate amount of 4-(aminomethyl)-N-butylbenzamide hydrochloride in 100% DMSO to make a 10 mM stock solution. Store in aliquots at -20°C.

  • Serial Dilutions: Prepare a series of dilutions from the 10 mM stock using DMSO. Then, create intermediate dilutions in Assay Buffer to achieve the final desired concentrations in the assay well, ensuring the final DMSO concentration remains low (≤1%).

  • HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock to the desired working concentration (e.g., 1-5 ng/µL) with cold Assay Buffer immediately before use. Keep the diluted enzyme on ice.[11]

  • HDAC Substrate Working Solution: Dilute the substrate stock to its final working concentration (e.g., 200 µM) with Assay Buffer.[11]

  • Positive Control Working Solution: Dilute the stock solution of TSA or another known inhibitor to a concentration known to cause >90% inhibition.

Assay Procedure
  • Plate Setup: Design the plate layout to include wells for Blanks (no enzyme), Positive Controls (enzyme, no inhibitor), Negative Controls (enzyme, known inhibitor), and various concentrations of the test compound. Perform all measurements in at least duplicate.

  • Reaction Mixture Addition: Add reagents to the wells of the 96-well plate in the following order:

    • Blank Wells: 45 µL of Assay Buffer.

    • Positive Control Wells: 40 µL of Assay Buffer.

    • Negative Control Wells: 40 µL of Assay Buffer.

    • Test Compound Wells: 40 µL of Assay Buffer.

  • Inhibitor/Vehicle Addition:

    • Blank & Positive Control Wells: Add 5 µL of vehicle (Assay Buffer containing the same percentage of DMSO as the test compound wells).

    • Negative Control Wells: Add 5 µL of the diluted positive control inhibitor (e.g., TSA).

    • Test Compound Wells: Add 5 µL of the appropriate serial dilution of 4-(aminomethyl)-N-butylbenzamide hydrochloride.

  • Enzyme Addition & Pre-incubation:

    • Initiate the reaction by adding 5 µL of the diluted HDAC enzyme to all wells except the Blank wells.

    • Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition:

    • Add 50 µL of the diluted HDAC Substrate Solution to all wells. The total volume in each well should now be 100 µL.

    • Mix the plate thoroughly on a shaker.

  • Deacetylation Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically based on enzyme activity.

  • Signal Development:

    • Stop the deacetylation reaction and initiate signal development by adding 50 µL of Developer Solution to each well.

    • Mix the plate and incubate at room temperature for 15-20 minutes, protected from light.[11]

  • Fluorescence Measurement: Read the fluorescence on a microplate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[12][17]

Data Analysis
  • Background Subtraction: Average the fluorescence readings from the Blank wells (RFU_blank) and subtract this value from all other readings.

  • Calculate Percent Inhibition: Use the background-corrected fluorescence values (RFU) to calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (RFU_inhibitor / RFU_positive_control)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. A low IC₅₀ value indicates high potency of the inhibitor.

Table 1: Sample Data for IC₅₀ Determination of 4-(aminomethyl)-N-butylbenzamide HCl

[Inhibitor] (nM)Log [Inhibitor]Avg. RFUCorrected RFU% Inhibition
0 (Control)-854084200.0%
10821080903.9%
1017550743011.8%
10024890477043.3%
100031560144082.9%
10000434022097.4%
Blank-1200-
Calculated IC₅₀ 135 nM

Note: Data are for illustrative purposes only.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal 1. Autofluorescence of the test compound. 2. Contaminated buffer or reagents.1. Run a control with the compound but no enzyme or substrate. 2. Prepare fresh reagents.
Low Signal/Activity 1. Inactive HDAC enzyme. 2. Incorrect buffer pH or composition. 3. Insufficient incubation time.1. Use a fresh aliquot of enzyme; ensure proper storage. 2. Verify buffer pH and components. 3. Optimize incubation time.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate.1. Use calibrated pipettes; practice consistent technique. 2. Ensure thorough mixing after each addition. 3. Allow the plate to equilibrate at each temperature step.
IC₅₀ Curve Does Not Reach 100% Inhibition 1. Inhibitor concentration is not high enough. 2. Compound has limited solubility at high concentrations.1. Extend the concentration range of the inhibitor. 2. Check for precipitation in stock solutions and assay wells.

Safety and Handling Precautions

  • 4-(aminomethyl)-N-butylbenzamide hydrochloride: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes and avoid the formation of dust.[18] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

  • DMSO: Handle with care as it can facilitate the absorption of other chemicals through the skin.

  • Reagents: Consult the Safety Data Sheet (SDS) for all chemicals used. Dispose of chemical waste according to institutional and local regulations.[20]

References

  • Fluorogenic HDAC Assay Kit - Data Sheet. (n.d.). BPS Bioscience.
  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Abcam.
  • Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology.
  • Abel, T., & Zukin, R. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. Retrieved from [Link]

  • Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • 4-(aminomethyl)-N-hydroxybenzamide hydrochloride | 1803600-37-4. (n.d.). Benchchem.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek.
  • CycLex HDACs Deacetylase Fluorometric Assay Kit Ver.2. (n.d.). CycLex.
  • HDAC Fluorometric Assay Kit. (n.d.). GeneTex.
  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 606, 327-346. Retrieved from [Link]

  • HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). (n.d.). Abnova.
  • HDAC1 Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • EpiQuik™ HDAC Activity/Inhibition Assay Kit(Colorimetric). (n.d.). EpigenTek.
  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022, April 19). EpigenTek.
  • A Scalable and Sensitive Assay for HDAC Activity. (2011, September 26). Promega Connections.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). Molecules. Retrieved from [Link]

  • Wagner, F. F., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(18), 7345-7353. Retrieved from [Link]

  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013, August 12). ResearchGate. Retrieved from [Link]

  • 4-(Aminomethyl)-N-benzylbenzamide. (n.d.). Benchchem.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). ChemMedChem. Retrieved from [Link]

  • 4-Aminobenzamide Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • 164648-77-5 | 4-(Aminomethyl)-N-butylbenzamide. (n.d.). ChemScene.
  • 4-(Aminomethyl)-N-methylbenzamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (2020, July 9). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019, August 30). Frontiers in Chemistry. Retrieved from [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (2023, August 31). RSC Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2014, March 21). Molecules. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Research Square.
  • MATERIAL SAFETY DATA SHEET - 4-Aminobenzamide. (n.d.). Oxford Lab Fine Chem.
  • SAFETY DATA SHEET - Benzamide, N,N-diethyl-. (2025, September 19). Thermo Fisher Scientific.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024, February 14). MDPI. Retrieved from [Link]

  • 4-(aminomethyl)-n-butylbenzamide hydrochloride. (n.d.). PubChem.

Sources

Application of 4-(aminomethyl)-N-butylbenzamide hydrochloride in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antiviral Agents

The emergence and re-emergence of viral pathogens with pandemic potential, such as Ebola and Marburg viruses, underscore a critical and ongoing need for the discovery and development of novel antiviral therapeutics.[1][2] A promising area of research involves the identification of small molecule inhibitors that can disrupt specific stages of the viral life cycle. This guide focuses on the application of a class of compounds known as 4-(aminomethyl)benzamides, with a specific focus on the representative molecule, 4-(aminomethyl)-N-butylbenzamide hydrochloride, as potential antiviral agents. Research has indicated that derivatives of 4-(aminomethyl)benzamide are potent entry inhibitors of Ebola and Marburg viruses, making them a compelling subject for further investigation.[1][2]

This document provides a comprehensive overview of the experimental workflow for evaluating the antiviral potential of 4-(aminomethyl)-N-butylbenzamide hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in antiviral screening and lead compound characterization. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity assessment to the determination of specific antiviral activity.

Scientific Rationale: Targeting Viral Entry

The initial and most critical step in a viral infection is the entry of the virus into a host cell. For enveloped viruses like Ebola and Marburg, this is a complex process involving attachment to cell surface receptors, endocytosis, and fusion of the viral and host cell membranes to release the viral genome into the cytoplasm. Small molecules that can inhibit any of these steps have the potential to be powerful antiviral drugs.[1][2] The 4-(aminomethyl)benzamide scaffold has been identified as a promising pharmacophore for the development of such entry inhibitors.[1][2]

The proposed workflow for evaluating 4-(aminomethyl)-N-butylbenzamide hydrochloride is therefore designed to first establish a safe therapeutic window by assessing its cytotoxicity, and then to specifically measure its ability to inhibit viral replication in a cell-based assay.

Experimental Workflow for Antiviral Screening

The following diagram illustrates the logical flow of experiments for assessing the antiviral properties of a test compound like 4-(aminomethyl)-N-butylbenzamide hydrochloride.

Antiviral_Screening_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (4-(aminomethyl)-N-butylbenzamide hydrochloride) B Cytotoxicity Assay (CC50) Determine cell viability A->B C Primary Antiviral Screen (e.g., CPE Inhibition Assay) A->C D Dose-Response Validation (Plaque Reduction Assay) C->D E Calculate EC50 and Selectivity Index (SI) D->E F Time-of-Addition Assay E->F G Further Mechanistic Studies F->G Time_of_Addition cluster_0 Experimental Conditions cluster_1 Potential Stage of Inhibition A Pre-treatment (Compound before Virus) D Host Cell Targeting A->D B Co-treatment (Compound with Virus) E Viral Entry/Attachment B->E C Post-treatment (Compound after Virus) F Post-Entry Replication C->F

Caption: Interpreting results from a time-of-addition assay.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of 4-(aminomethyl)-N-butylbenzamide hydrochloride as a potential antiviral agent. By systematically determining its cytotoxicity and antiviral efficacy, a clear picture of its therapeutic potential can be established. Positive results from these assays, particularly a high Selectivity Index and evidence of entry inhibition from the time-of-addition assay, would strongly support the advancement of this compound into more detailed mechanistic studies and preclinical animal models. The exploration of the 4-(aminomethyl)benzamide scaffold represents a promising avenue in the ongoing search for effective treatments for emerging viral diseases.

References

  • Creative Diagnostics. (n.d.). Antiviral Drug Screening/Potency Evaluation. Retrieved from [Link]

  • Yilmaz, H., et al. (2024). Assessment of In-vitro Cytotoxicity and In-ovo Virucidal Antiviral Efficacy of Various Plant Extracts and Bioactive Molecules. Journal of the Hellenic Veterinary Medical Society. Retrieved from [Link]

  • Virology Research Services. (2021, March 21). Antiviral Drug Screening. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Morales, H. (2006, August 22). TCID 50 protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Al-Shujairi, S. B., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal. Retrieved from [Link]

  • BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2022, September 16). Plaque Reduction Neutralization Test (PRNT). Retrieved from [Link]

  • Chen, C., et al. (2010). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research. Retrieved from [Link]

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liu, M., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. Retrieved from [Link]

  • Eshaghi, A., et al. (2012). A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer. Virology Journal. Retrieved from [Link]

  • Biology Lectures. (2021, September 30). TCID50 assay principle protocol and calculation explained. Retrieved from [Link]

  • Tecolab. (n.d.). Antiviral Drug Test. Retrieved from [Link]

  • JoVE. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry. Retrieved from [Link]

  • EURL. (2021, April 20). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • UTHSC. (2025, August 25). Antiviral Screening. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2020). 4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Use of 4-(aminomethyl)-N-butylbenzamide hydrochloride in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Investigating a Novel Benzamide Derivative for Neuroprotective Efficacy

Neurodegenerative disorders and acute neuronal injury, such as ischemic stroke, represent a significant and growing global health burden. A key pathological feature in many of these conditions is the progressive loss of neurons, often through apoptotic pathways triggered by events like oxidative stress and excitotoxicity. The benzamide scaffold has been explored in various therapeutic contexts, with some derivatives showing activity in the central nervous system.[1][2] 4-(aminomethyl)-N-butylbenzamide hydrochloride is a compound of interest for which the neuroprotective potential has not been extensively characterized.

These application notes provide a comprehensive framework for the initial investigation of 4-(aminomethyl)-N-butylbenzamide hydrochloride as a potential neuroprotective agent. The protocols outlined below are designed to be a self-validating system, guiding the researcher from initial in vitro screening for cytoprotective and anti-apoptotic effects to subsequent validation in a preclinical in vivo model of ischemic stroke. The central hypothesis to be tested is that 4-(aminomethyl)-N-butylbenzamide hydrochloride can mitigate neuronal cell death by modulating key regulators of the intrinsic apoptotic pathway.

Part 1: In Vitro Characterization of Neuroprotective Effects

The initial phase of investigation focuses on cell-based assays to determine if 4-(aminomethyl)-N-butylbenzamide hydrochloride can protect neurons from a toxic insult and to elucidate the potential mechanism of action. A common and relevant model for neuroprotection studies is the use of a neuronal cell line, such as SH-SY5Y or HT22, subjected to an oxidative or excitotoxic stressor.[3][4]

1.1: Determining Optimal Working Concentration and Cytotoxicity

Before assessing neuroprotective properties, it is crucial to determine the concentration range over which 4-(aminomethyl)-N-butylbenzamide hydrochloride itself is not toxic to the neuronal cells.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard cytotoxicity screening methods.[5]

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Preparation: Prepare a stock solution of 4-(aminomethyl)-N-butylbenzamide hydrochloride in sterile, distilled water or DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% if used.[6]

  • Treatment: Replace the old medium with the medium containing the various concentrations of the test compound. Include a vehicle-only control group.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration that shows no significant decrease in cell viability should be used for subsequent neuroprotection experiments.

1.2: Assessing Neuroprotection Against Oxidative Stress

Once a non-toxic concentration range is established, the compound's ability to protect against a neurotoxic challenge can be evaluated. Glutamate-induced oxidative toxicity in HT22 cells is a widely used model that mimics aspects of ischemic cell death.[3]

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Toxicity

  • Cell Seeding: Seed HT22 hippocampal neuronal cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 4-(aminomethyl)-N-butylbenzamide hydrochloride for 2-4 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic challenge by adding glutamate to a final concentration of 5 mM. Include the following control groups: untreated cells, cells treated with glutamate only, and cells treated with the compound only.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C.[3]

  • Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify cell viability.

  • Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to glutamate against the glutamate-only control. A significant increase in viability indicates a neuroprotective effect.

Table 1: Hypothetical Data from In Vitro Neuroprotection Assay

Treatment GroupGlutamate (5 mM)4-(aminomethyl)-N-butylbenzamide HCl (10 µM)Cell Viability (% of Control)
Control--100 ± 5.2
Glutamate Only+-45 ± 4.1
Compound Only-+98 ± 6.3
Compound + Glutamate++75 ± 5.8
1.3: Investigating the Anti-Apoptotic Mechanism

A key mechanism of neuroprotection involves the inhibition of apoptosis, or programmed cell death. The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in this process.[7][8] Furthermore, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating mitochondrial-mediated apoptosis.[9]

Hypothesized Anti-Apoptotic Signaling Pathway

The following diagram illustrates a plausible pathway through which 4-(aminomethyl)-N-butylbenzamide hydrochloride might exert its neuroprotective effects.

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Glutamate Glutamate-Induced Oxidative Stress Bax Bax (Pro-apoptotic) Glutamate->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Glutamate->Bcl2 Downregulates Compound 4-(aminomethyl)-N-butylbenzamide HCl Compound->Bax Downregulates? Compound->Bcl2 Upregulates? Caspase3 Caspase-3 Activation Bax->Caspase3 Promotes Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_prep Phase 1: Preparation cluster_surgery Phase 2: MCAO Surgery cluster_eval Phase 3: Outcome Assessment A1 Animal Acclimatization A2 Randomization into Treatment Groups A1->A2 A3 Compound Formulation (Sterile Saline) A2->A3 B3 Compound or Vehicle Administration (i.v. or i.p.) A3->B3 B1 Anesthesia & Surgical Preparation B2 Transient MCAO (e.g., 90 min occlusion) B1->B2 B2->B3 B4 Reperfusion B3->B4 C1 Neurological Scoring (24h post-MCAO) C2 Euthanasia & Brain Harvest (48h post-MCAO) C1->C2 C3 TTC Staining & Infarct Volume Analysis C2->C3

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(aminomethyl)-N-butylbenzamide hydrochloride. The developed method is designed to be stability-indicating, ensuring that the analyte can be accurately quantified in the presence of its potential degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the chromatographic conditions, method validation protocols as per ICH Q2(R1) guidelines, and a forced degradation study protocol consistent with ICH Q1A(R2) recommendations.

Introduction

4-(aminomethyl)-N-butylbenzamide hydrochloride is a substituted benzamide derivative containing both a secondary amide and a primary aminomethyl group. The accurate quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for stability assessment during drug development. Due to its functional groups, the molecule is susceptible to degradation under various environmental conditions, such as changes in pH, exposure to oxidative stress, heat, and light.

Therefore, a stability-indicating analytical method is essential. Such a method must be able to separate the intact active pharmaceutical ingredient (API) from any impurities and degradation products, thereby ensuring that the measurement of the API is accurate and not overestimated. Reverse-phase HPLC with UV detection is a widely used technique for the analysis of aromatic compounds due to its high sensitivity, reproducibility, and resolving power[1]. This application note describes the development and validation of such a method for 4-(aminomethyl)-N-butylbenzamide hydrochloride.

Experimental

Materials and Reagents
  • 4-(aminomethyl)-N-butylbenzamide hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%) (AR grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Forced degradation studies: Photostability chamber, oven, water bath.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 4-(aminomethyl)-N-butylbenzamide hydrochloride.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Causality behind Experimental Choices:

  • Column: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately non-polar benzamide structure[2].

  • Mobile Phase: A buffered aqueous-organic mobile phase is chosen to ensure consistent ionization of the primary amine, leading to reproducible retention times and symmetrical peak shapes[3]. A pH of 3.0 is selected to ensure the aminomethyl group (pKa ~9-10) is fully protonated, enhancing its interaction with the stationary phase and improving peak shape. Acetonitrile is a common organic modifier providing good peak resolution and lower backpressure compared to methanol[4].

  • Detection Wavelength: The benzamide chromophore exhibits strong UV absorbance. A wavelength of 235 nm is chosen as it typically corresponds to a high absorbance region for such structures, providing good sensitivity[5]. A PDA detector can be used during method development to determine the optimal wavelength.

Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 4-(aminomethyl)-N-butylbenzamide hydrochloride reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix well.

Sample Solution (100 µg/mL):

  • Prepare the sample (e.g., from a drug product formulation) to obtain a theoretical concentration of 100 µg/mL of 4-(aminomethyl)-N-butylbenzamide hydrochloride in the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Protocol
  • Set up the HPLC system according to the conditions specified in the chromatographic conditions table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability (see section 4.1).

  • Inject the sample solutions.

  • Quantify the amount of 4-(aminomethyl)-N-butylbenzamide hydrochloride in the sample by comparing the peak area with that of the standard.

Method Validation Protocol (ICH Q2(R1))

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose[6][7]. The following parameters must be evaluated.

System Suitability

Before performing any validation experiments, system suitability must be established.

  • Inject the standard solution (100 µg/mL) five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6]. This is demonstrated through forced degradation studies.

Forced Degradation Protocol (ICH Q1A(R2)):

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[8][9].

  • Acid Hydrolysis:

    • Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH before dilution and injection.

  • Base Hydrolysis:

    • Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl before dilution and injection.

  • Oxidative Degradation:

    • Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid drug substance to 80 °C in an oven for 48 hours.

    • Prepare a sample solution from the stressed solid.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber[9].

    • Prepare a sample solution from the stressed solid.

Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2).

Linearity
  • Prepare a series of at least five concentrations of 4-(aminomethyl)-N-butylbenzamide hydrochloride ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

  • If a drug product matrix is available, spike the placebo with known amounts of the API.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Repeatability (Intra-day Precision):

  • Prepare six individual samples at 100% of the test concentration.

  • Analyze them on the same day, with the same analyst and instrument.

  • The RSD of the results should be ≤ 2.0%.

Intermediate Precision (Inter-day Ruggedness):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • The RSD of the combined results from both days should be ≤ 2.0%.

Robustness

Intentionally make small but deliberate variations to the method parameters to assess its reliability.

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (2.8 and 3.2).

  • Analyze a sample under each condition and evaluate the impact on system suitability parameters and analyte quantification. The results should remain within the acceptance criteria.

Visualization of Workflow

The following diagram illustrates the comprehensive workflow for the development and validation of the stability-indicating HPLC method.

HPLC_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Forced Degradation Study (ICH Q1A(R2)) MD1 Literature Review & Analyte Characterization MD2 Selection of Column & Mobile Phase MD1->MD2 MD3 Optimization of Chromatographic Conditions (Flow, Temp, Gradient) MD2->MD3 MD4 System Suitability Establishment MD3->MD4 FD1 Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) MD4->FD1 Proceed to Degradation Study V1 Specificity V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 Final Validated Stability-Indicating Method Ready for Use V5->Final Method is Validated FD2 Sample Analysis & Peak Purity Assessment FD1->FD2 FD3 Confirmation of Stability-Indicating Nature FD2->FD3 FD3->V1 Provides Data for Specificity Validation

Sources

Application Notes and Protocols for the In-Vivo Administration of 4-(Aminomethyl)-N-butylbenzamide Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo administration of 4-(aminomethyl)-N-butylbenzamide hydrochloride in mouse models. This document outlines critical considerations, detailed protocols, and best practices to ensure scientific rigor, data reproducibility, and adherence to animal welfare standards.

Introduction and Scientific Rationale

4-(aminomethyl)-N-butylbenzamide hydrochloride is a benzamide derivative with potential therapeutic applications. Benzamides are a class of compounds known to interact with a variety of biological targets. For instance, some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, while others have shown antiviral or neuroleptic properties.[1][2] The specific mechanism of action for 4-(aminomethyl)-N-butylbenzamide hydrochloride is a key area of investigation that will be elucidated through well-designed in-vivo studies.

The primary objective of in-vivo administration in mouse models is to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, assess its efficacy in disease models, and determine its safety and tolerability. The choice of administration route, formulation, and dosing regimen is critical for obtaining meaningful and reproducible results.

Pre-formulation and Formulation Development

Prior to in-vivo administration, a thorough understanding of the physicochemical properties of 4-(aminomethyl)-N-butylbenzamide hydrochloride is essential for developing a suitable formulation.

2.1. Physicochemical Characterization

A summary of the known properties of 4-(aminomethyl)-N-butylbenzamide and its hydrochloride salt is presented in Table 1.

PropertyValueSource
Molecular FormulaC12H19ClN2O[3]
Molecular Weight242.75 g/mol
AppearanceSolid (predicted)[4]
Predicted XlogP1.3[3]
Predicted Water SolubilityInformation not available. As a hydrochloride salt, it is expected to have some degree of aqueous solubility.

2.2. Formulation Strategy

The choice of vehicle for administration is critical and should be inert, non-toxic, and capable of solubilizing or suspending the compound uniformly.[5] Given its hydrochloride salt form, initial attempts should be made to dissolve the compound in aqueous vehicles.

Recommended Vehicle Screening Protocol:

  • Aqueous Vehicles:

    • Sterile Water for Injection (WFI)

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Co-solvents (if aqueous solubility is limited):

    • A mixture of DMSO (≤10%), PEG400 (≤40%), and saline.[6]

    • A solution of 5% ethanol, 60% PEG-300, and 35% (20% HP-β-CD in water).[7]

  • Suspensions (if the compound is insoluble):

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water.[8]

    • 0.5% (w/v) Methylcellulose in water.

Formulation Preparation Workflow:

A Determine Target Concentration B Solubility Testing in Aqueous Vehicles A->B C Soluble? B->C D Use Aqueous Vehicle (e.g., Saline) C->D Yes E Solubility Testing in Co-solvent Systems C->E No I Final Formulation (Sterile Filter or Autoclave) D->I F Soluble? E->F G Use Co-solvent System F->G Yes H Prepare Suspension F->H No G->I H->I

Caption: Workflow for formulation development.

In-Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the specific research question. The most common routes for systemic administration in mice are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[4][9][10]

3.1. General Guidelines for Administration

RouteRecommended Max Volume (25g mouse)Needle Size (Gauge)Absorption Rate
Intravenous (IV)0.2 mL27-30Most Rapid
Intraperitoneal (IP)2-3 mL25-27Rapid
Subcutaneous (SC)0.2 mL/site25-27Slower
Oral (PO)< 1 mL (gavage)20-22 (gavage needle)Variable

Data synthesized from multiple sources.[9][10]

3.2. Step-by-Step Administration Protocols

3.2.1. Intraperitoneal (IP) Injection

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.[4]

  • Injection: Insert the needle at a 15-30 degree angle and aspirate to ensure no fluid or blood is drawn. Inject the formulation slowly.

3.2.2. Subcutaneous (SC) Injection

  • Animal Restraint: Restrain the mouse as described for IP injection.

  • Injection Site: Lift the loose skin over the back to form a "tent".[11]

  • Injection: Insert the needle into the base of the tented skin, parallel to the body. Aspirate before injecting the formulation.

3.2.3. Intravenous (IV) Injection (Tail Vein)

  • Animal Preparation: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Injection: Insert the needle into one of the lateral tail veins, with the bevel facing up. A successful injection is indicated by the absence of resistance and no bleb formation.

3.2.4. Oral Gavage (PO)

  • Animal Restraint: Gently restrain the mouse and ensure its head and body are in a straight line.

  • Gavage Needle Insertion: Carefully insert a ball-tipped gavage needle into the mouth and advance it along the esophagus into the stomach.[4][11]

  • Administration: Administer the formulation slowly.

Dose-Range Finding and Toxicity Studies

Prior to efficacy studies, a dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities.[2][12][13]

4.1. DRF Study Design

A typical DRF study involves administering single, escalating doses of the compound to small groups of mice.

DRF Workflow:

A Select Starting Dose (e.g., based on in-vitro data) B Administer Single Dose to a Small Cohort (n=3-5 mice/sex) A->B C Monitor for Clinical Signs of Toxicity (e.g., weight loss, behavioral changes) B->C D Observe for 7-14 days C->D E Toxicity Observed? D->E F Establish MTD E->F Yes G Escalate Dose in a New Cohort E->G No H Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) F->H G->B

Caption: Workflow for a dose-range finding study.

4.2. Monitoring for Toxicity

Animals should be monitored for:

  • Clinical Signs: Changes in posture, activity, breathing, and grooming.

  • Body Weight: Measured daily for the first week and then weekly. A weight loss of >20% is a common humane endpoint.[13]

  • Food and Water Intake: Monitored daily.

  • Gross Pathology and Histopathology: At the end of the study, major organs should be collected for examination.[14]

Pharmacokinetic (PK) Studies

PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

5.1. PK Study Protocol

  • Animal Model: Typically male and female mice.

  • Dosing: Administer a single dose of the compound via the intended route of administration for the efficacy study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via sparse or serial sampling.[6][7]

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[7]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[12] Key principles include:

  • Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal use where possible, reduce the number of animals used, and refine procedures to minimize pain and distress.[15]

  • Humane Endpoints: Clear criteria for euthanizing animals that experience severe or prolonged pain or distress should be established before the study begins.[13]

  • Proper Training: All personnel involved in animal handling and procedures must be adequately trained.

Conclusion

The successful in-vivo administration of 4-(aminomethyl)-N-butylbenzamide hydrochloride in mouse models requires careful planning and execution. By following the protocols and considerations outlined in these application notes, researchers can generate high-quality, reproducible data while upholding the highest standards of animal welfare. The insights gained from these studies will be critical for advancing the development of this compound as a potential therapeutic agent.

References

  • Routes of Administration. (n.d.).
  • Routes and Volumes of Administration in Mice. (n.d.).
  • 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). (n.d.). PubChemLite.
  • Routes Of Drug Administration. (n.d.).
  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC.
  • In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide. (n.d.). BenchChem.
  • 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk.
  • Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. (2015, August 19). PubMed.
  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). FDA.
  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (2020, July 9). PubMed.
  • 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. (2008, February 15). PubMed.
  • Guidelines for Humane Endpoints in Animal Study Proposals. (n.d.). NIH OACU.
  • Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide. (n.d.). BenchChem.
  • Acute Toxicity Testing. (n.d.). In vivo Toxicology - InterBioTox.
  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020, September 15). IJPPR.
  • Of mice and men: the evolution of animal welfare guidelines for cancer research. (n.d.). PMC - NIH.
  • Gene Therapy Dose Range Finding (DRF) Study. (n.d.). PRISYS Biotech.
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017, September 29). PubMed.
  • Dose range finding (DRF). (n.d.). bienta.net.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023, April 11). Frontiers.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
  • Guidelines for the administration of substances to rodents. (n.d.). NTNU.
  • (PDF) Excipient Selection In Parenteral Formulation Development. (2016, July 1). ResearchGate.
  • 164648-77-5 | 4-(Aminomethyl)-N-butylbenzamide. (n.d.). ChemScene.
  • 4-(Aminomethyl)benzamidine hydrochloride | C8H12ClN3 | CID 21904871. (n.d.). PubChem.
  • Benzamide, 4-methyl-N-butyl-N-decyl- - Chemical & Physical Properties by Cheméo. (n.d.).
  • Benzamide, N-(4-aminophenyl)- - the NIST WebBook. (n.d.).
  • 4-(Aminomethyl)-N-methylbenzamide hydrochloride AldrichCPR | Sigma. (n.d.). Sigma-Aldrich.

Sources

Application Notes & Protocols: Molecular Docking Studies of 4-(aminomethyl)-N-butylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, offering insights into the interaction between a small molecule and its protein target at an atomic level.[1] This guide provides a comprehensive framework for conducting molecular docking studies on 4-(aminomethyl)-N-butylbenzamide hydrochloride, a compound belonging to a scaffold known for its potential as a viral entry inhibitor.[2][3] We will detail the scientific rationale, step-by-step protocols, and data interpretation methods necessary for a robust computational analysis. The protocols are designed to be self-validating, ensuring a high degree of confidence in the generated hypotheses.

Scientific Rationale and Core Concepts

The primary objective of molecular docking is to predict the preferred orientation (pose) and binding affinity of a ligand within a receptor's binding site.[4][5] This process is governed by two key components: a search algorithm that explores various ligand conformations and a scoring function that ranks these conformations based on their energetic favorability.[1]

The 4-(aminomethyl)benzamide scaffold, the core of our ligand of interest, has been identified in potent small-molecule inhibitors of highly pathogenic viruses like Ebola and Marburg.[2][3] These inhibitors function by blocking the viral glycoprotein-mediated fusion, a critical step for viral entry into host cells.[2] Therefore, a logical and therapeutically relevant target for our docking study is the Ebola virus glycoprotein (GP) . For this guide, we will use the pre-fusion structure of Ebola GP (PDB ID: 5JQ3) as our target protein.

A successful docking study hinges on meticulous preparation of both the receptor (protein) and the ligand. This preparation is not merely procedural; it is fundamental to the accuracy of the simulation. Incorrect protonation states, unhandled steric clashes, or improper charge assignments can lead to scientifically meaningless results.

Logical Workflow for Molecular Docking

The entire process can be visualized as a multi-stage pipeline, starting from raw structural data and culminating in actionable biological hypotheses.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Obtain Target Structure (e.g., PDB ID: 5JQ3) PrepProt Receptor Preparation (Remove water, add H, assign charges) PDB->PrepProt Ligand Obtain Ligand Structure (e.g., from PubChem CID: 197945) PrepLig Ligand Preparation (Generate 3D conformer, minimize energy) Ligand->PrepLig Grid Define Binding Site & Generate Docking Grid PrepProt->Grid Dock Execute Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores (Binding affinity, interactions) Dock->Analyze Validate Validate & Refine (Re-docking, visual inspection) Analyze->Validate Hypothesis Generate Biological Hypothesis Validate->Hypothesis

Fig. 1: Overall Molecular Docking Workflow.

Detailed Protocols

This section provides step-by-step methodologies using a combination of widely accessible and validated software tools such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.

Phase 1: System Preparation

Accurate preparation of the receptor and ligand is the most critical phase of a docking study.[6] The "garbage in, garbage out" principle applies unequivocally.

Protocol 1.1: Receptor (Ebola GP) Preparation

The goal here is to clean the crystal structure obtained from the Protein Data Bank (PDB), correct for missing atoms, and assign appropriate physicochemical properties.

  • Rationale: PDB files often contain non-essential molecules (water, ions, co-factors) and lack hydrogen atoms.[7] Furthermore, they may have missing side chains or loops. The Dock Prep tool in UCSF Chimera automates many of these corrective steps, ensuring the protein is ready for simulation.[8]

  • Step-by-Step Methodology:

    • Obtain Structure: Download the PDB file for Ebola GP, e.g., 5JQ3, from the RCSB Protein Data Bank.

    • Load into Chimera: Open UCSF Chimera and load the 5JQ3.pdb file.

    • Isolate Target Chain: The structure may contain multiple protein chains. For this study, we will focus on a single chain of the trimer that forms the binding interface. Select and delete the other chains and any co-crystallized ligands or antibodies.

    • Use Dock Prep: Navigate to Tools -> Surface/Binding Analysis -> Dock Prep.[8]

      • Check the boxes to:

        • Delete solvent (water molecules).

        • Add hydrogens to the structure.

        • Add charges (using AMBER ff14SB for proteins).

      • This tool will also identify and repair incomplete side chains.[8]

    • Save Prepared Receptor: Save the cleaned protein structure in the Mol2 format (e.g., receptor.mol2). This format retains the assigned charges and atom types required for docking.

Protocol 1.2: Ligand (4-(aminomethyl)-N-butylbenzamide) Preparation

The ligand must be converted from its 2D representation to an energy-minimized 3D structure with correct charges.

  • Rationale: Docking programs require a 3D structure of the ligand.[9] Simply converting a 2D drawing to 3D is insufficient; the conformation must be energetically favorable. Assigning correct partial charges (e.g., Gasteiger charges) is crucial for accurately calculating electrostatic interactions.[10]

  • Step-by-Step Methodology:

    • Obtain Ligand Structure: Download the 3D structure of 4-(aminomethyl)-N-butylbenzamide from PubChem (e.g., CID 197945) in SDF format.[10][11] Note: We use the base molecule for docking; the hydrochloride salt is relevant for solubility but not typically included in the simulation itself.

    • Load into AutoDockTools (ADT): Open ADT and load the ligand's SDF file.

    • Process Ligand:

      • ADT will automatically detect the root and set up rotatable bonds.

      • Assign Gasteiger partial charges.

      • Merge non-polar hydrogens.

    • Save Prepared Ligand: Save the final ligand structure in the PDBQT format (e.g., ligand.pdbqt). This format is required by AutoDock Vina and contains charge information and rotatable bond definitions.[10]

Phase 2: Docking Simulation

With prepared molecules, we can now define the search space and execute the docking algorithm.

Protocol 2.1: Grid Box Generation

The grid box defines the three-dimensional space where the docking program will attempt to place the ligand.[7][12]

  • Rationale: Constraining the search to the known or putative binding site dramatically increases computational efficiency and accuracy.[9] For Ebola GP, the binding site is a well-characterized cavity at the base of the glycoprotein trimer.

  • Step-by-Step Methodology:

    • Load Receptor in ADT: Load the prepared receptor (receptor.mol2) into AutoDockTools.

    • Define Grid Box:

      • Navigate to Grid -> Grid Box....[7]

      • A box will appear around the protein. Manually adjust the center and dimensions of this box to encompass the entire binding site cavity. A good practice is to ensure the box extends approximately 4-6 Å beyond the known interacting residues.[9]

      • Record the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z). These values are required for the Vina configuration file.

Protocol 2.2: Executing AutoDock Vina

Vina uses a configuration file to specify the input files and search parameters.

  • Rationale: AutoDock Vina is a widely used docking program that employs a sophisticated gradient optimization method for its search algorithm, making it both fast and accurate.[13] The configuration file ensures reproducibility of the docking run.

  • Step-by-Step Methodology:

    • Create Configuration File: Create a text file named conf.txt with the following content, replacing the values with those from your system:

      (Note: The receptor file must also be converted to PDBQT format for Vina)

    • Run Vina: Open a command-line terminal, navigate to your working directory, and execute the command: vina --config conf.txt --log results.log

    • Output: Vina will generate two files: all_poses.pdbqt, containing the coordinates of the top 10 predicted binding poses, and results.log, a text file containing the binding affinity scores for each pose.

Post-Docking Analysis and Interpretation

Data Presentation

Summarize the quantitative output from the results.log file in a clear, structured table. This allows for easy comparison of the predicted binding modes.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (H-bonds, Hydrophobic, etc.)
1-8.50.00GLN-68, PHE-88, ILE-170, TRP-516
2-8.21.35GLN-68, TYR-70, PHE-88
3-7.92.10LYS-110, ILE-170, ALA-515
............
10-7.14.58LYS-110, GLY-514
(Table 1: Example of a structured summary for docking results. Data is hypothetical.)
Protocol 3.1: Analysis and Visualization
  • Rationale: A docking score alone is insufficient. Visual inspection is mandatory to determine if the predicted pose is chemically sensible.[15] Key interactions, such as hydrogen bonds and hydrophobic contacts, provide the mechanistic basis for the predicted binding affinity.[16]

  • Step-by-Step Methodology:

    • Load Results into Visualizer: Open a visualization tool like PyMOL or UCSF Chimera. Load the prepared receptor (receptor.mol2) and the output poses file (all_poses.pdbqt).

    • Inspect the Top Pose: Focus on the best-scoring pose (Pose 1).

      • Identify Interactions: Use the software's tools to find and display interactions (e.g., hydrogen bonds) between the ligand and the protein.

      • Assess Fit: Observe how well the ligand's shape complements the binding pocket. Are there any steric clashes? Are charged groups appropriately placed in polar environments?

    • Cluster Analysis: Examine the different poses. Do they cluster in one or two main conformations, or are they scattered randomly? A tight cluster of low-energy poses suggests a more confident prediction.[14]

    • Generate Interaction Diagrams: Use tools like LigPlot+ or the built-in functions of visualization software to generate 2D diagrams that clearly illustrate the specific amino acid residues involved in the interaction.[16]

Protocol 3.2: Self-Validation and Trustworthiness
  • Rationale: To trust the docking protocol, it must be able to reproduce known results. The gold standard is to perform "re-docking," where a ligand from a crystal structure is removed and then docked back into its own receptor.[4]

  • Validation Step:

    • Find a Holo-Structure: Identify a PDB structure of your target protein that includes a co-crystallized small-molecule ligand (e.g., PDB ID 5JQB for Ebola GP).

    • Prepare System: Prepare the receptor and this "native" ligand using the same protocols (1.1 and 1.2) described above.

    • Re-Dock: Run the docking simulation (Protocol 2.2) using the native ligand and its receptor.

    • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the two.

    • Interpret Validation: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable and capable of accurately predicting the correct binding mode.[15]

Conclusion

This guide outlines a comprehensive and scientifically rigorous workflow for the molecular docking of 4-(aminomethyl)-N-butylbenzamide hydrochloride against a relevant biological target. By integrating meticulous system preparation, validated docking protocols, and thorough post-docking analysis, researchers can generate high-confidence structural hypotheses. These computational predictions serve as a powerful, cost-effective starting point to guide further experimental validation and advance structure-based drug discovery efforts.[9][13]

References

  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Ferreira, L. G., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]

  • ScotChem. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • The Royal Society of Chemistry. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2026). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Rizzo Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-n-butylbenzamide. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Gene-Quest. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzamide hydrochloride. [Link]

  • Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. [Link]

  • PubMed. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. [Link]

Sources

Application Notes and Protocols for 4-(aminomethyl)-N-butylbenzamide hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

4-(aminomethyl)-N-butylbenzamide hydrochloride is a small molecule belonging to the benzamide class of compounds. While the broader 4-(aminomethyl)benzamide scaffold has been associated with a range of biological activities, including antiviral and epigenetic modulation, the specific biological targets and utility of the N-butyl derivative as a chemical probe remain to be publicly characterized.[1][2] This document, therefore, serves as a forward-looking guide, presenting a series of robust protocols and application notes for the systematic evaluation and potential use of 4-(aminomethyl)-N-butylbenzamide hydrochloride as a novel chemical probe.

We will operate under a hypothetical framework where initial screening has suggested that this compound may target a specific isoform of a histone deacetylase (HDAC), a class of enzymes crucial in epigenetic regulation.[2] These protocols are designed to rigorously test this hypothesis, validate target engagement, and establish the compound's utility for interrogating the biological function of its putative target in cellular systems. The principles and methodologies outlined herein are broadly applicable to the validation of any novel chemical probe.[3][4]

Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the basic properties and safety considerations for 4-(aminomethyl)-N-butylbenzamide hydrochloride.

PropertyValueSource
Molecular FormulaC12H19ClN2O[5]
Molecular Weight242.75 g/mol
AppearanceSolid (predicted)
StorageStore at room temperature in a dry, well-ventilated place.

Safety Precautions: Handle 4-(aminomethyl)-N-butylbenzamide hydrochloride in accordance with good laboratory practice.[6][7][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6] For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Part 1: Target Identification and Validation

The initial and most critical phase in establishing a new chemical probe is to identify its molecular target(s) and confirm a direct interaction in a cellular context.[3]

Protocol 1.1: In Vitro Target-Based Screening (Hypothetical: HDAC Panel)

This protocol describes a method to screen 4-(aminomethyl)-N-butylbenzamide hydrochloride against a panel of recombinant human HDAC enzymes to identify a primary target and assess initial selectivity.

Causality Behind Experimental Choices:

  • Enzyme Panel: A broad panel of HDAC isoforms is used to determine the selectivity profile of the compound. High selectivity is a key characteristic of a quality chemical probe.[4]

  • Fluorogenic Substrate: A fluorogenic substrate provides a sensitive and continuous readout of enzyme activity, allowing for accurate determination of inhibitory potency.

  • Control Inhibitors: Including known pan-HDAC and isoform-selective inhibitors provides essential reference points for validating the assay and contextualizing the potency of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(aminomethyl)-N-butylbenzamide hydrochloride in sterile DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: In a 96-well black, flat-bottom plate, add the compound dilutions. Include wells for a positive control (a known HDAC inhibitor, e.g., Trichostatin A) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.) to the appropriate wells at a final concentration optimized for linear reaction kinetics.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzymes.

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time (e.g., every 2 minutes for 60 minutes) at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the DMSO control (100% activity) and a potent inhibitor control (0% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Protocol 1.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant context than using purified proteins.

  • Temperature Gradient: Heating the cells across a range of temperatures allows for the determination of the target protein's melting curve.

  • Western Blotting: This technique provides a specific and semi-quantitative readout of the amount of soluble target protein remaining after heat treatment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line with known HDAC expression) to ~80% confluency. Treat the cells with either 4-(aminomethyl)-N-butylbenzamide hydrochloride at a concentration at or above its cellular IC50 (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control (4°C).

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE loading buffer and boil for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the hypothetical target (e.g., anti-HDAC6 antibody). Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, target engagement.

G cluster_workflow Target Validation Workflow A Start: Candidate Chemical Probe (4-(aminomethyl)-N-butylbenzamide HCl) B Protocol 1.1: In Vitro Target-Based Screen (e.g., HDAC Panel) A->B Screen for activity C Identify Putative Target(s) Determine IC50 & Selectivity B->C Analyze data D Protocol 1.2: Cellular Thermal Shift Assay (CETSA) C->D Test in cellular context E Confirm Target Engagement in Intact Cells D->E Analyze melting curves F Validated On-Target Interaction E->F Positive Result

Caption: Workflow for Target Identification and Validation.

Part 2: Cellular and Functional Assays

Once target engagement is confirmed, the next step is to use the chemical probe to investigate the biological consequences of modulating the target's activity in a cellular setting.

Protocol 2.1: Cellular Proliferation/Viability Assay

This protocol measures the effect of the chemical probe on cell growth, providing a phenotypic readout of target inhibition.

Causality Behind Experimental Choices:

  • Dose-Response Curve: Treating cells with a range of concentrations allows for the determination of the EC50, the concentration at which the probe elicits 50% of its maximal effect.

  • Long Incubation Time: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation.

  • MTT or Resazurin-based Assay: These assays provide a reliable and quantifiable measure of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well clear, flat-bottom plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(aminomethyl)-N-butylbenzamide hydrochloride in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the formazan crystals are fully dissolved.

    • For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance at 570 nm for the MTT assay or the fluorescence (Ex/Em = 560/590 nm) for the resazurin assay using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2.2: Target-Specific Biomarker Assay (Hypothetical: Western Blot for Acetylated Tubulin)

If the hypothetical target is HDAC6, a known tubulin deacetylase, then a direct downstream consequence of its inhibition would be an increase in acetylated tubulin. This serves as a specific pharmacodynamic biomarker.

Causality Behind Experimental Choices:

  • Time Course and Dose-Response: Examining the effect of the probe at different time points and concentrations helps to understand the dynamics of target inhibition.

  • Specific Antibodies: Using antibodies specific for the modified (acetylated) and total protein allows for a ratiometric analysis, providing a more robust measure of the change in the biomarker.

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is essential to ensure equal protein loading across all lanes.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with increasing concentrations of 4-(aminomethyl)-N-butylbenzamide hydrochloride (e.g., 0.1, 1, 10 µM) or with a single high concentration for different durations (e.g., 2, 6, 12, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described in Protocol 1.2.

  • Antibody Probing: Probe the membranes with primary antibodies against acetylated α-tubulin and total α-tubulin. Also, probe for a loading control protein (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for acetylated tubulin and total tubulin. Calculate the ratio of acetylated to total tubulin for each condition and normalize to the vehicle control. This will demonstrate a dose- and time-dependent increase in the biomarker upon target inhibition.

G cluster_pathway Hypothetical Signaling Pathway Probe 4-(aminomethyl)-N-butylbenzamide HCl Target HDAC6 Probe->Target Inhibits Substrate α-Tubulin (acetylated) Target->Substrate Deacetylates Effect Microtubule Stability & Cell Function Substrate->Effect Promotes

Caption: Hypothetical Pathway for HDAC6 Inhibition.

Data Interpretation and Criteria for a Validated Chemical Probe

For 4-(aminomethyl)-N-butylbenzamide hydrochloride to be considered a high-quality chemical probe for its hypothetical target (e.g., HDAC6), the experimental data should meet the following criteria:

CriterionGuidelineRationale
Potency In vitro IC50 < 100 nMEnsures the compound is a potent modulator of its target.[3]
Selectivity >30-fold selectivity against other family membersMinimizes the risk of off-target effects confounding experimental results.[3]
Target Engagement Demonstrable target stabilization in CETSAProvides direct evidence of target binding in a cellular context.[9]
Cellular Potency Cellular EC50 < 1 µM in a functional assayConfirms the compound can access its target in cells and elicit a functional response at a reasonable concentration.[4]
On-Target Effect Correlation between target engagement and cellular phenotypeStrengthens the link between the observed biological effect and the inhibition of the intended target.[4]

Conclusion

While 4-(aminomethyl)-N-butylbenzamide hydrochloride is not yet an established chemical probe, the protocols and framework detailed in this guide provide a comprehensive roadmap for its evaluation. By systematically assessing its potency, selectivity, target engagement, and cellular effects, researchers can rigorously validate its potential as a tool to dissect the complexities of its biological targets. Adherence to these principles of probe validation is paramount for generating reproducible and reliable data in chemical biology and drug discovery.[10]

References

  • Kawamoto, Y., et al. (n.d.). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)benzamide hydrochloride. PubChem. Retrieved from [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
  • MDPI. (2022, November 14). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7895.
  • Workman, P., & Collins, I. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Methods in Molecular Biology, 1263, 1-17.
  • Drewry, D. H., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(20), 5125-5136.
  • Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(13), 8563-8575.
  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. Retrieved from [Link]

  • Wang, L., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387.
  • National Center for Biotechnology Information. (n.d.). 4-(aminomethyl)-N-methylbenzamide. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n-butylbenzamide hydrochloride (C12H18N2O). Retrieved from [Link]

  • Kawamoto, Y., et al. (n.d.). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. Retrieved from [Link]

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211-7225.
  • Google Patents. (n.d.). US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders.
  • Ber-Guevara, A., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 1076-1090.
  • Chemical Probes Portal. (n.d.). Unsuitables: 4-Bromo-Benzamide. Retrieved from [Link]

  • DORA 4RI. (2023, October 30). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • Shestakova, T. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7200.
  • Wang, Y., et al. (2019). 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bentham Science. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]

  • Agilent. (n.d.). New Approach Methodologies (NAM) in Drug Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the synthesis of 4-(aminomethyl)-N-butylbenzamide hydrochloride. We will explore the underlying chemical principles, provide detailed troubleshooting for common issues, and present optimized protocols to enhance the efficiency and purity of your synthesis.

Section 1: Understanding the Synthetic Challenge

The synthesis of 4-(aminomethyl)-N-butylbenzamide is not a simple, one-step amidation. The primary challenge stems from the starting material, 4-(aminomethyl)benzoic acid, which is bifunctional. It contains both a nucleophilic primary amine (-CH₂NH₂) and a carboxylic acid (-COOH). A direct reaction with an activating agent and n-butylamine would lead to a mixture of products, including significant polymerization.

Therefore, a successful, high-yield synthesis requires a strategic approach involving protection, coupling, and deprotection steps.

Recommended Synthetic Workflow

The most reliable pathway involves four key stages. This multi-step process ensures that the correct amide bond is formed selectively and that side reactions are minimized.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Salt Formation A 4-(Aminomethyl)benzoic Acid B Boc-Protected Intermediate (4-((tert-butoxycarbonylamino)methyl)benzoic acid) A->B Boc₂O, Base (e.g., NaOH) Solvent (e.g., Dioxane/Water) C Boc-Protected Amide (tert-butyl (4-((butylamino)carbonyl)benzyl)carbamate) B->C 1. Activation (e.g., EDC/HOBt) 2. n-Butylamine, Base (e.g., DIPEA) Solvent (e.g., DMF or DCM) D Free Base Product (4-(Aminomethyl)-N-butylbenzamide) C->D Strong Acid (e.g., TFA in DCM or HCl in Dioxane/Ether) E Final Product (4-(Aminomethyl)-N-butylbenzamide Hydrochloride) D->E HCl (e.g., gaseous or in a non-polar solvent like Ether) G A Low Final Yield B Problem: Inefficient Coupling (Stage 2) A->B C Problem: Incomplete Deprotection (Stage 3) A->C D Problem: Product Loss During Workup (Stages 3 & 4) A->D E Cause: Hydrolysis of Activated Intermediate B->E F Cause: Incorrect Stoichiometry B->F G Cause: Insufficient Acid Strength or Reaction Time C->G H Cause: Emulsion Formation or Poor Phase Separation D->H I Cause: Product Soluble in Aqueous Layer D->I J Solution: Use Anhydrous Solvents & Reagents E->J K Solution: Optimize Molar Ratios of Coupling Reagents F->K L Solution: Use Stronger Acid (TFA) or Increase Time/Temp G->L M Solution: Add Brine During Extraction H->M N Solution: Adjust pH Carefully; Back-extract Aqueous Layers I->N

Caption: Troubleshooting logic for identifying and solving yield issues.

Q1: My amide coupling reaction (Stage 2) has a low yield. What are the likely causes?

A1: Low yield in the coupling step is the most common bottleneck. The primary causes are:

  • Hydrolysis of the Activated Carboxylic Acid: The activated intermediate (e.g., O-acylisourea ester from EDC) is highly reactive and susceptible to hydrolysis by trace amounts of water. This reverts the intermediate back to the starting carboxylic acid. [1] * Solution: Ensure all solvents (DCM, DMF) and reagents are anhydrous. Dry glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inefficient Activation or Coupling: The choice and stoichiometry of coupling reagents are critical.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of both the coupling reagent (e.g., EDC) and an additive like HOBt or HOAt. These additives are known to suppress side reactions and reduce the risk of racemization (though not a concern for this specific molecule). [2][3][4]Ensure the base used (e.g., DIPEA) is non-nucleophilic and present in sufficient quantity (2-3 equivalents) to neutralize any generated acids.

  • Poor Temperature Control: Amide coupling reactions can be exothermic. Adding reagents too quickly at room temperature can lead to side reactions.

    • Solution: Cool the reaction mixture to 0 °C before adding the coupling reagents and n-butylamine. [5]Allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

Q2: After purification, my final product is contaminated with an unexpected impurity. How do I identify and prevent it?

A2: The identity of the impurity depends on the stage at which it was formed.

  • Impurity from Coupling (Stage 2): If you used a carbodiimide reagent like EDC, the primary byproduct is a urea derivative (e.g., EDU).

    • Identification: This is often a white solid.

    • Prevention/Removal: Most urea byproducts have limited solubility in common organic solvents like dichloromethane. They can often be filtered off. Alternatively, washing the organic layer with dilute acid (e.g., 1M HCl) and then a base (e.g., 1M NaHCO₃) can effectively remove it. [3]* Unreacted Starting Material: Incomplete reaction will leave behind the Boc-protected carboxylic acid.

    • Identification: This can be detected by TLC or LC-MS.

    • Prevention/Removal: Ensure sufficient reaction time and proper stoichiometry as described in A1. A wash with a dilute base solution (e.g., 5% NaHCO₃ or Na₂CO₃) during workup will deprotonate the carboxylic acid, moving it into the aqueous layer for easy removal. [1]

Q3: The Boc deprotection (Stage 3) is sluggish or results in a messy product.

A3: Boc deprotection is typically clean but can have pitfalls.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of strong acid is used. Trifluoroacetic acid (TFA) in DCM (e.g., a 25-50% v/v solution) is highly effective and typically completes within 1-2 hours at room temperature. [6]An alternative is using a saturated solution of HCl in a solvent like dioxane or diethyl ether. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Product Loss During Workup: The resulting amine is now basic. If you perform an aqueous workup without careful pH control, you can lose your product.

    • Solution: After deprotection, carefully neutralize the excess acid with a base like saturated sodium bicarbonate until the aqueous layer is basic (pH > 8). This ensures your product is in its free base form and will partition into the organic layer during extraction. If you suspect product loss, you can re-extract the aqueous layers with more organic solvent. [7]

Section 3: Frequently Asked Questions (FAQs)

Q: Is it absolutely necessary to protect the aminomethyl group? A: Yes. Without protection, the aminomethyl group is a potent nucleophile that will compete with n-butylamine in the coupling step. This will lead to the formation of polyamide oligomers and a significantly reduced yield of the desired product. The Boc group is ideal as it is robust under the basic or neutral conditions of the coupling reaction but is easily removed with acid.

Q: Which coupling reagent is best for this synthesis? A: The "best" reagent depends on a balance of cost, efficiency, and ease of workup. For this particular synthesis, several options are excellent.

Coupling MethodTypical YieldCostEase of WorkupKey Considerations
EDC / HOBt 75-90%ModerateModerateWater-soluble urea byproduct is easier to remove than from DCC. [3]
Acyl Chloride 80-95%LowEasyRequires an extra step to make the acyl chloride (e.g., with SOCl₂). Must use a base to scavenge HCl. [1][8]
HATU / DIPEA >90%HighEasyVery efficient and fast, but the most expensive option. Often used for difficult couplings. [2][4]

Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Stain: Use a ninhydrin stain. It will stain primary amines (like the deprotected product and n-butylamine) a bright color (usually purple/blue), but will not stain the Boc-protected amine or the final amide product.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings in your starting material and product.

  • Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol, is typically a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.3 and 0.7).

Section 4: Optimized Experimental Protocols

Protocol 1: Boc Protection of 4-(Aminomethyl)benzoic Acid (Stage 1)
  • Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH) solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl.

  • The white precipitate of 4-((tert-butoxycarbonylamino)methyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol 2: Amide Coupling with EDC/HOBt (Stage 2)
  • In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected acid from Stage 1 (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) in anhydrous Dichloromethane (DCM).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Cool the solution to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by n-butylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amide. Purify by column chromatography if necessary.

Protocol 3 & 4: Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude Boc-protected amide from Stage 2 in a minimal amount of DCM.

  • Add a 4M solution of HCl in 1,4-dioxane (a 5-10 fold excess) and stir at room temperature. Monitor by TLC until all starting material is consumed (typically 2-4 hours).

  • The hydrochloride salt product will often precipitate directly from the reaction mixture.

  • Add diethyl ether to the mixture to further encourage precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the final product, 4-(aminomethyl)-N-butylbenzamide hydrochloride, under high vacuum.

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). ChemistryScore. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

  • Amide from carboxylic acid synthesis. (2024). Reddit. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2018). PMC. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • 4-(aminomethyl)-n-butylbenzamide hydrochloride. PubChemLite. [Link]

  • Preparation method for p-aminobenzamidine hydrochloride. (2016).
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. [Link]

  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. (2020). Journal of the Serbian Chemical Society. [Link]

  • Supplementary Information for Iron(III)/surfactant-catalysed conversion of oxaziridines into N-alkylbenzamides in water. Royal Society of Chemistry. [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984).
  • One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. (2002). Organic Chemistry Portal. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2025). MDPI. [Link]

Sources

"overcoming solubility issues with 4-(aminomethyl)-N-butylbenzamide hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility challenges associated with 4-(aminomethyl)-N-butylbenzamide hydrochloride (CAS: 1158263-81-0 / 164648-77-5 for free base).

This content is structured as a Tier 2 Technical Support resource, designed for researchers requiring immediate, actionable protocols.

Topic: Overcoming Solubility & Stability Issues Document ID: TS-SOL-AMNB-04 Last Updated: February 27, 2026[1][2][3]

Core Chemical Profile & Solubility Logic

Before troubleshooting, you must understand the why behind the solubility behavior.[3] This compound consists of a lipophilic benzamide core with an N-butyl tail, counterbalanced by a hydrophilic aminomethyl hydrochloride head.[1][2][3]

PropertySpecificationImplication for Solubility
Structure Benzamide core, N-butyl chain, 4-aminomethyl groupAmphiphilic nature.[1][2][3] The butyl group reduces water solubility compared to methyl analogs.[3]
Salt Form Hydrochloride (HCl)High Polarity. Soluble in water, DMSO, MeOH. Insoluble in non-polar organics (DCM, Hexane).
pKa (Amine) ~9.3 - 9.6 (Primary Benzylamine)pH Sensitive. At pH > 9.0, the salt converts to the Free Base, causing immediate precipitation in aqueous media.
pKa (Amide) ~13-14 (Neutral)The amide nitrogen does not protonate/deprotonate under physiological conditions.[3]

Troubleshooting Guides (Q&A Format)

Scenario A: Biological Assays & Aqueous Buffers

Q: I dissolved the compound in PBS (pH 7.4), but it precipitated after 30 minutes or upon freezing. Why?

A: This is likely due to the Common Ion Effect or Temperature-Dependent Crystallization .[1][2][3] While the HCl salt is water-soluble, the presence of high chloride concentrations in PBS (137 mM NaCl) can suppress the solubility of the hydrochloride salt, especially at high concentrations (>10 mM) or low temperatures (4°C).

Corrective Protocol:

  • Switch to Water First: Prepare your master stock solution in pure Milli-Q water or DMSO first, not directly in buffer.[2][3]

  • The "DMSO Spike" Method: Dissolve the compound in 100% DMSO to a 100x or 1000x concentration.[3] Dilute this stock into your assay buffer. The small amount of DMSO (<1%) prevents micro-crystallization.

  • Sonication: If a precipitate forms, sonicate at 40 kHz for 5-10 minutes at ambient temperature. Avoid heating above 40°C to prevent amide hydrolysis.[2][3]

Scenario B: Organic Synthesis & Reaction Media

Q: I am trying to use this compound as a reagent in Dichloromethane (DCM), but it sits as a solid at the bottom of the flask.

A: You are fighting "Like Dissolves Like."[2][3] The HCl salt is an ionic lattice.[2][3] It will not dissolve in non-polar or moderately polar aprotic solvents like DCM, Diethyl Ether, or Toluene.[3]

Corrective Protocol (The "Free Base" Switch): If your reaction requires a non-polar solvent, you must convert the salt to its Free Base form in situ or prior to the reaction.[3]

  • Biphasic Extraction: Suspend the HCl salt in DCM. Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.[3]

  • Shake/Stir: The high pH (>10) deprotonates the amine (NH₃⁺ → NH₂).[3] The neutral Free Base will migrate into the DCM layer.[2][3]

  • Separate: Collect the organic layer, dry over MgSO₄, and proceed.

Scenario C: pH-Dependent Crashes

Q: My solution turns cloudy when I adjust the pH to 10 for a coupling reaction.

A: You have crossed the Isoelectric/pKa Threshold .[2][3] The aminomethyl group has a pKa of approximately 9.[2][3]5. At pH 10, the molecule loses its positive charge.[3] The neutral molecule (Free Base) is significantly less water-soluble than the salt, leading to "crashing out."[3]

Corrective Protocol:

  • Maintain pH < 8.5 if you need the compound to remain in the aqueous phase.[2][3]

  • If a high pH is required for the reaction chemistry, you must add a cosolvent (e.g., 20-30% Acetonitrile or Methanol) to solubilize the neutral species.[3]

Master Solubilization Protocol

Use this standard operating procedure (SOP) for preparing stable stock solutions.

Step 1: Solvent Selection

Refer to the decision matrix below to choose the correct vehicle.[3]

Step 2: Preparation (Stock Concentration: 10 mM)
  • Weigh 2.43 mg of 4-(aminomethyl)-N-butylbenzamide HCl (MW: ~242.75 g/mol ).

    • Note: Check your specific batch MW; hydration states vary.[1][3]

  • Add 1.0 mL of DMSO (Dimethyl Sulfoxide) , Anhydrous grade.

    • Why DMSO? It prevents hydrolysis and inhibits bacterial growth, unlike water stocks.[3]

  • Vortex for 30 seconds.

  • Inspect: Solution should be clear and colorless.[2][3] If particles remain, Sonicate (water bath) for 5 mins.

Step 3: Storage
  • Aliquot: Split into 50-100 µL vials to avoid freeze-thaw cycles.

  • Temp: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Visual Troubleshooting Logic (Decision Tree)

SolubilityLogic Start Start: Select Solvent Target Target Application? Start->Target BioAssay Biological Assay (Buffer/Media) Target->BioAssay Synthesis Chemical Synthesis (Organic Solvent) Target->Synthesis DirectBuffer Direct Dissolution in Buffer? BioAssay->DirectBuffer Risk of Precip PreSolve Pre-dissolve in DMSO (1000x Stock) BioAssay->PreSolve Recommended DirectBuffer->PreSolve If Cloudy SuccessAq Stable Solution PreSolve->SuccessAq PolarityCheck Solvent Polarity? Synthesis->PolarityCheck Polar Polar (MeOH, DMF) PolarityCheck->Polar HCl Salt Soluble NonPolar Non-Polar (DCM, Ether) PolarityCheck->NonPolar Insoluble FreeBase Convert to Free Base (NaOH Wash) NonPolar->FreeBase Required Step FreeBase->SuccessAq

Figure 1: Decision matrix for solubilizing 4-(aminomethyl)-N-butylbenzamide HCl based on application.

Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous stocks of this compound? A: No. Benzamides can undergo hydrolysis at high temperatures and pressures (121°C), converting the amide to a carboxylic acid and an amine.[3] Use 0.22 µm sterile filtration instead.

Q: Is the compound hygroscopic? A: Yes, like most hydrochloride salts of amines, it will absorb atmospheric moisture.[3] Always equilibrate the vial to room temperature before opening to prevent condensation, which leads to a "sticky" solid that is hard to weigh accurately.[3]

Q: I see a "haze" in my cell culture media after adding the drug. A: This is often protein precipitation, not drug precipitation.[3] However, if the concentration is high (>100 µM), the drug may be salting out.[3]

  • Test: Dilute the media 1:1 with water. If it clears, it was likely salt/drug precipitation.[3] If it stays cloudy, it may be protein aggregation.[3]

References

  • PubChem. 4-(Aminomethyl)benzamide hydrochloride Compound Summary. National Library of Medicine.[2][3] Accessed February 27, 2026.[3] [Link]

  • Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2][3] (Source for pKa-dependent solubility shifts in benzylamines).

  • Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[3] (Source for Common Ion Effect in HCl salts).[3]

Sources

Technical Support Center: Stabilizing 4-(aminomethyl)-N-butylbenzamide hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(aminomethyl)-N-butylbenzamide hydrochloride (Product ID: AMNB-HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of AMNB-HCl.

Q1: What are the primary degradation pathways for AMNB-HCl in aqueous solutions?

A1: AMNB-HCl is susceptible to three main degradation pathways in solution:

  • Amide Hydrolysis: This is the most significant pathway, where the amide bond is cleaved, especially under acidic or basic conditions, to form 4-(aminomethyl)benzoic acid and n-butylamine.[1][2][3] The reaction rate is highly dependent on pH and temperature.[4]

  • Oxidation: The primary aminomethyl group can be oxidized, particularly in the presence of trace metal ions, oxygen, or under photo-oxidative conditions.[5][6] This can lead to the formation of aldehyde or carboxylic acid impurities and may cause solution discoloration.

  • Photodegradation: As an aromatic compound, AMNB-HCl can absorb UV light, leading to free-radical mediated degradation.[7][8] It is crucial to protect solutions from light to prevent the formation of photo-degradants.

Q2: What is the optimal pH range for preparing a stable stock solution of AMNB-HCl?

A2: The optimal pH for maximum stability is between pH 4.0 and 6.0 . In this range, both acid- and base-catalyzed hydrolysis of the amide bond are minimized.[4][9] Furthermore, the primary amine (pKa ≈ 9.2) remains fully protonated, ensuring maximum aqueous solubility and preventing the precipitation of the less soluble free base.

Q3: Why did my AMNB-HCl solution turn yellow after being on the benchtop for a few hours?

A3: A yellow discoloration is typically a sign of photodegradation or oxidation.[6] The aromatic ring and aminomethyl group are susceptible to degradation when exposed to ambient light and oxygen. To prevent this, always prepare and store AMNB-HCl solutions in amber vials or containers wrapped in aluminum foil and consider de-gassing your solvent or using an inert gas headspace (e.g., nitrogen or argon) for long-term storage.[6][10]

Q4: I observed a precipitate forming after adjusting the pH of my AMNB-HCl solution to 8.0. What happened?

A4: You have likely precipitated the free base form of the molecule. AMNB-HCl is the hydrochloride salt of a primary amine. As the pH of the solution approaches the pKa of the aminomethyl group (approximately 9.2), the amine is deprotonated. The resulting neutral, free base form is significantly less water-soluble than the charged hydrochloride salt, causing it to precipitate.[11]

Q5: Can I use a phosphate buffer to prepare my formulation?

A5: While phosphate buffers are common, they can sometimes cause solubility issues with hydrochloride salts, leading to the precipitation of phosphate salts.[11] It is recommended to first test the compatibility of AMNB-HCl in your specific phosphate buffer concentration. If precipitation occurs, consider alternative buffer systems such as citrate or acetate, which are generally more compatible and buffer effectively in the optimal pH 4.0-6.0 range.[12]

II. Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental issues.

Guide 1: Precipitate Formation During Solution Preparation or Storage

Unexpected precipitation can compromise sample concentration and experimental results. Follow this workflow to diagnose and resolve the issue.

Problem: A clear solution of AMNB-HCl becomes cloudy or forms a visible precipitate.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_ph Measure Solution pH start->check_ph ph_high pH > 7.0? check_ph->ph_high Yes ph_ok pH within 4.0-6.0? check_ph->ph_ok No cause_freebase Cause: Free base precipitation. The amine is deprotonated. ph_high->cause_freebase cause_concentration Cause: Concentration exceeds solubility limit. ph_ok->cause_concentration check_buffer Check for Incompatible Buffer/Excipients ph_ok->check_buffer If concentration is low solve_freebase Solution: Adjust pH to 4.0-6.0 with dilute HCl. cause_freebase->solve_freebase end Issue Resolved solve_freebase->end solve_concentration Solution: Prepare a more dilute solution or add a co-solvent (e.g., 5% DMSO). cause_concentration->solve_concentration solve_concentration->end cause_buffer Cause: Buffer interaction (e.g., phosphate buffer). check_buffer->cause_buffer solve_buffer Solution: Switch to an alternative buffer (e.g., Citrate, Acetate). cause_buffer->solve_buffer solve_buffer->end

Caption: Decision workflow for troubleshooting precipitation.

Step-by-Step Protocol to Determine Optimal Solubility

This protocol helps determine the best buffer conditions to prevent precipitation.[13]

  • Prepare Buffers: Create a series of buffers (e.g., 20 mM acetate, 20 mM phosphate) covering a pH range from 4.0 to 8.0.

  • Create Stock Solution: Prepare a concentrated stock solution of AMNB-HCl in a minimal amount of an organic solvent like DMSO (e.g., 100 mg/mL).

  • Test Solubility: Add a small, fixed volume of the DMSO stock to each buffer to achieve your target final concentration.

  • Equilibrate and Observe: Vortex each sample and allow it to equilibrate at room temperature for at least one hour. Visually inspect for any cloudiness or precipitate.

  • Quantify (Optional): For a precise measurement, centrifuge the samples and analyze the supernatant concentration by HPLC-UV to determine the solubility at each pH.

Buffer SystempHVisual Observation (1 mg/mL)
Acetate4.5Clear, soluble
Citrate-Phosphate5.5Clear, soluble
Phosphate7.0Slight haze after 30 mins
Tris8.0Immediate white precipitate
Guide 2: Rapid Loss of Purity or Appearance of Degradation Peaks in HPLC

The appearance of new peaks in your chromatogram indicates chemical degradation. This guide helps identify the cause and implement corrective actions based on ICH stability testing principles.[14][15][16]

Problem: HPLC analysis shows a decrease in the main peak area for AMNB-HCl and the appearance of new impurity peaks.

Degradation Pathway and Analytical Signatures

The primary degradation pathway is hydrolysis, which breaks the amide bond.

G parent 4-(aminomethyl)-N-butylbenzamide (AMNB) products 4-(aminomethyl)benzoic acid + n-butylamine parent->products Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway of AMNB.

  • Expected Degradants:

    • 4-(aminomethyl)benzoic acid: More polar. Will have a shorter retention time on a reverse-phase HPLC column.

    • n-butylamine: Aliphatic amine. May not have a UV chromophore and could be missed by UV detection.

Experimental Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating power of your analytical method.[14][17]

  • Prepare Samples: Prepare solutions of AMNB-HCl (e.g., 0.5 mg/mL) under the following stress conditions:

    • Acidic: 0.1 M HCl, heat at 60°C for 24 hours.

    • Basic: 0.1 M NaOH, heat at 60°C for 8 hours.

    • Oxidative: 3% H₂O₂, room temperature for 24 hours.

    • Photolytic: Expose solution to high-intensity light (per ICH Q1B guidelines) for 24 hours.[15]

    • Thermal: Heat solution (in optimal buffer pH 5.0) at 80°C for 72 hours.

  • Neutralize and Analyze: Before injection, neutralize the acidic and basic samples to approximately pH 5.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluate Results:

    • Confirm that your HPLC method can separate the degradant peaks from the parent peak.

    • Identify the conditions under which the compound is most unstable. This provides direct insight into the necessary handling and storage precautions.

Stress ConditionMain Peak Purity (%)Major Degradant Peak (RT)Observations
Control (T=0)>99.5%--
0.1 M HCl, 60°C85.2%2.1 minSignificant hydrolysis
0.1 M NaOH, 60°C70.5%2.1 minRapid hydrolysis
3% H₂O₂, RT97.1%3.5 minMinor oxidative degradant
Light Exposure96.5%Multiple minorSolution turned pale yellow
Recommended Stabilization Strategies

Based on the data, the following actions are recommended to enhance solution stability:

  • pH Control: Maintain the solution pH between 4.0 and 6.0 using a compatible buffer like acetate or citrate .[12]

  • Temperature Control: Prepare stock solutions in the cold (e.g., on an ice bath) and store them at 2-8°C for short-term use or ≤ -20°C for long-term storage.

  • Light Protection: Always use amber glass vials or wrap containers with aluminum foil.[17]

  • Inert Atmosphere: For maximum stability in long-term storage, purge the solution with an inert gas like nitrogen or argon before sealing the container to minimize oxidation.[10]

  • Use of Excipients: If formulating, consider adding antioxidants like ascorbic acid or chelating agents such as EDTA to scavenge metal ions that can catalyze oxidation.[12]

By understanding the chemical liabilities of 4-(aminomethyl)-N-butylbenzamide hydrochloride and implementing these systematic troubleshooting and stabilization strategies, you can ensure the quality and reliability of your experimental results.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • International Journal of Creative Research Thoughts. (2020). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • PharmaRegulatory.in. (2025). Stability Testing Requirements as per ICH Q1A Guidelines. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • AK Lectures. Hydrolysis of Amides. [Link]

  • Brown, R. S., & Bennet, A. J. (1996). On the hydrolysis mechanisms of amides and peptides. Journal of the American Chemical Society.
  • O'Connor, C. J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society.
  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry.
  • ICH. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

  • Romanovski, V., et al. (2024). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports.
  • ResearchGate. (2016). Degradation of emerging aromatic micropollutants by UV-based oxidation processes. [Link]

  • ACS Omega. (2023). Addressing the Challenges of Polycyclic Aromatic Hydrocarbons Photodegradation Using Affordable and Easily Synthesized Titania-Based Binary Oxide Composites.
  • The Pharmaceutical Journal. (2018).
  • University of Wisconsin Colleges. Principles of Drug Action 1, Spring 2005, Amides.
  • Jošić, D., & Jug, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics.
  • ResearchGate. (2023).
  • Clares, B., et al. (2023).
  • Crystal Growth & Design. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Google Patents. (2012).
  • MDPI. (2023).
  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences & Research.
  • Google Patents. (2001). Use of benzamide derivatives for the treatment of high ocular tension and glaucoma.
  • Google Patents. (2018).
  • Waterman, K. C. (2011). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Bastin, R. J., & Taday, P. F. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Pharmaceutical Technology. (2006).
  • ACS Organic & Inorganic Au. (2024).
  • University of Texas at Austin. (2006). Nanoparticle engineering processes: evaporative precipitation into aqueous solution (EPAS)
  • Pharmaceutical Technology. (2015).
  • Utrecht University Student Theses Repository. (2021).
  • Molecules. (2015).
  • MDPI. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements.
  • Molecules. (2024). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease.
  • NETL. (2021).

Sources

"troubleshooting 4-(aminomethyl)-N-butylbenzamide hydrochloride in cell-based assays"

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center (Chemical Biology & Assay Development) Subject: Troubleshooting Guide: 4-(aminomethyl)-N-butylbenzamide HCl in Cell-Based Assays

Introduction

You are working with 4-(aminomethyl)-N-butylbenzamide hydrochloride .[1][2][3][4] Based on its structural class (a basic benzylamine derivative), this compound acts as a small-molecule probe, likely within the Histamine Receptor (H3R/H4R) or HDAC (Histone Deacetylase) modulator families, though it is frequently confused with the reference H4R agonist VUF-8430 (which is an isothiourea).[3][4]

This guide addresses the specific technical challenges of using this hydrophilic HCl salt in cellular assays, focusing on solubility , pH-induced artifacts , and target validation .

Part 1: Identity & Reconstitution (Critical First Step)[3][4]

Q: I ordered this compound as an H4R agonist, but I am seeing no activity. Is it VUF-8430? A: No. This is a common point of confusion.

  • VUF-8430 is S-(2-guanidylethyl)-isothiourea.[3][4][5][6][7]

  • Your Compound is 4-(aminomethyl)-N-butylbenzamide.[1][2][3][4][8][9] While your compound shares the "pharmacophore" (a basic amine separated by a linker from a lipophilic tail) common to H3/H4 ligands, it is chemically distinct.[3][4] If you intended to use the standard H4R reference agonist, you may have the wrong molecule.[4] If you are screening this as a novel analog, proceed with the solubility guides below.

Q: How do I dissolve the HCl salt without killing my cells? A: As a hydrochloride salt, this compound is highly water-soluble but acidic.[4]

  • Solubility: Soluble in water (>50 mM) and DMSO (>100 mM).[3][4]

  • The Trap: Dissolving the HCl salt directly in a small volume of unbuffered media or PBS can drastically lower the pH, causing "false positive" cytotoxicity or receptor desensitization.

Protocol: Stock Preparation

  • Primary Stock: Dissolve in 100% DMSO to 100 mM. (DMSO buffers the acidity better than water initially and prevents hydrolysis).[3][4]

  • Working Solution: Dilute 1:1000 into assay buffer (e.g., HBSS + 20 mM HEPES) to reach 100 µM.

  • pH Check: Verify the pH of the working solution is 7.4. If < 7.2, titrate with trace NaOH.[3][4]

ParameterSpecificationTroubleshooting Note
Form White Crystalline Solid (HCl Salt)Hygroscopic.[3][4] Store desiccated at -20°C.
MW ~242.75 g/mol Use precise MW on the vial (varies with hydration).[3][4]
Solvent DMSO (Preferred) or WaterAvoid PBS for high conc.[3][4] stocks (salting out risk).[3][4]
Stability High (Benzamide is stable)Stable to freeze-thaw, unlike isothioureas (VUF-8430).[3][4]

Part 2: Functional Assay Troubleshooting

If you are testing this compound for GPCR activity (H3R/H4R) , the primary signaling pathways are Gi/o-coupled .[3][4] This creates specific detection challenges.

Q: I see no Calcium signal (Fluo-4/Fura-2). Is the compound inactive? A: Not necessarily.[3] H3R and H4R are Gi-coupled , meaning they inhibit cAMP.[3][4] They do not naturally induce strong Calcium flux unless:

  • Promiscuous G-proteins (Gα16 or Gqi5) are co-transfected.[3][4]

  • Cell Type: You are using cells with endogenous coupling (e.g., Eosinophils).

Diagnostic Workflow: If you are using HEK293 or CHO cells without Gqi5, stop using Calcium flux . Switch to a cAMP Inhibition Assay .

Q: How do I optimize the cAMP Inhibition Assay for this compound? A: You must stimulate the cells with Forskolin first to raise cAMP, then measure the decrease caused by your compound.[4]

Step-by-Step Protocol (cAMP HTRF/Luminescence):

  • Seed Cells: 2,000 cells/well in 384-well plate (low volume).

  • Agonist Addition: Add 4-(aminomethyl)-N-butylbenzamide (titration: 1 nM – 100 µM).

  • Wait: Incubate 15 mins at 37°C (allow receptor binding).

  • Challenge: Add Forskolin (Final conc: 1-10 µM, determined by EC80).

  • Readout: Incubate 45 mins, then lyse and detect cAMP.

    • Success Signal: Decrease in cAMP signal relative to Forskolin-only control.[3]

Part 3: Visualization of Signaling & Troubleshooting

The following diagram illustrates the logical flow for troubleshooting negative results in a Gi-coupled assay (H3R/H4R context).

TroubleshootingFlow cluster_legend Legend Start Issue: No Activity in Assay CheckID 1. Verify Identity: Is it VUF-8430 or Benzamide? Start->CheckID CheckAssay 2. Check Assay Type: Calcium vs. cAMP CheckID->CheckAssay Identity Confirmed Calcium Calcium Flux Assay CheckAssay->Calcium Using Calcium cAMP cAMP Inhibition Assay CheckAssay->cAMP Using cAMP Gi_Path Pathway: Gi-Coupled (H3/H4) Gqi5 Are Gqi5/Galpha16 present? Calcium->Gqi5 Forskolin Is Forskolin concentration correct? cAMP->Forskolin Result_Neg False Negative (Change Assay) Gqi5->Result_Neg No Result_Pos Valid Result (Compound is Inactive) Gqi5->Result_Pos Yes Forskolin->Result_Neg Too High/Low Forskolin->Result_Pos EC80 Used Valid Valid Path Error Experimental Error

Caption: Decision tree for troubleshooting lack of efficacy in Gi-coupled receptor assays (H3R/H4R).

Part 4: Specificity & Controls

Q: How do I know the signal is specific to my target and not an artifact? A: Benzamides can be "sticky" or hit off-targets (like HDACs or Sigma receptors).[3]

  • Use a Negative Control:

    • Test the compound on Wild-Type (WT) cells (lacking the transfected receptor). If you see a signal in WT cells, it is an off-target effect (likely pH or membrane perturbation).[3][4]

  • Use a Competitive Antagonist:

    • If targeting H4R: Pre-treat with JNJ-7777120 (10 µM).[3][4] If your compound's signal is not blocked, it is not acting via H4R.[3][4]

    • If targeting H3R: Pre-treat with Clobenpropit or Thioperamide .[3]

Q: The cells are dying at high concentrations (>50 µM).[3] Is this specific? A: Likely not.

  • Cause: Primary amines can be cytotoxic at high concentrations due to lysosomotropic effects (accumulating in acidic organelles) or simple osmotic stress from the HCl salt.[3]

  • Solution: Determine the LD50 (Lethal Dose 50) using a CellTiter-Glo assay. Ensure your functional assay window is at least 10-fold lower than the LD50.[3]

Part 5: References & Authority

  • Lim, H. D., et al. (2006). "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist."[3][4][5][6] Journal of Medicinal Chemistry. (Defines the reference agonist VUF-8430, distinguishing it from benzamides).

  • Coruzzi, G., et al. (2007). "Pharmacological characterization of the histamine H4 receptor."[4] European Journal of Pharmacology. (Details Gi-coupled signaling protocols).

  • Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[4] Journal of Pharmacology and Experimental Therapeutics. (Explains the requirement for Gqi5/Galpha16 for calcium flux in H4 assays).

  • PubChem Compound Summary. "VUF-8430 (S-(2-guanidylethyl)isothiourea)." (For structural verification). [3][4][6]

Sources

Technical Support Center: Purification of 4-(aminomethyl)-N-butylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMBB-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering challenges with 4-(aminomethyl)-N-butylbenzamide hydrochloride . This molecule presents a unique "amphiphilic" purification challenge: it contains a polar, ionic head group (the aminomethyl hydrochloride) and a lipophilic tail (the N-butyl benzamide moiety). This duality often leads to surfactant-like behavior, resulting in oiling out during crystallization, emulsion formation during extraction, and tailing during chromatography.

This guide provides self-validating protocols to resolve these specific physicochemical bottlenecks.

Module 1: The "Oiling Out" Phenomenon

User Report: "I attempted to recrystallize the crude solid from hot ethanol/ether, but instead of crystals, a sticky oil separated at the bottom of the flask."

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation).[1] It occurs when the compound's melting point in the solvent mixture is lower than the temperature at which saturation occurs.[2] The lipophilic butyl chain lowers the lattice energy relative to a purely polar salt, making the crystal lattice difficult to form kinetically.

Troubleshooting Protocol: The "Cloud Point" Control

Do not use a single solvent. You must use a Solvent/Anti-Solvent system with strict temperature control.

Recommended System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-Solvent).

StepActionScientific Rationale
1 Dissolution Dissolve crude salt in the minimum amount of warm Methanol (40°C). Do not boil.
2 Filtration Filter while warm to remove insoluble inorganic salts (e.g., NaCl/KCl from workup).
3 The Titration Add Et₂O dropwise only until a faint, persistent turbidity (cloudiness) appears.
4 The Reversal Add 2-3 drops of Methanol to make the solution clear again.
5 Nucleation CRITICAL: Add a seed crystal. If none exists, scratch the glass surface with a rod.[3]
6 Incubation Wrap the flask in foil (insulation) and let it cool to Room Temp undisturbed. Do not put it in the fridge yet.

Visualizing the Logic:

RecrystallizationLogic Start Crude Salt Solution AddAnti Add Anti-Solvent (Dropwise) Start->AddAnti CheckCloud Is it Cloudy? AddAnti->CheckCloud CheckCloud->AddAnti No Clear Add drops of Solvent to clear CheckCloud->Clear Yes Cool Cool Slowly (Insulated) Clear->Cool Result Crystals Formed? Cool->Result Oil Oiling Out Occurred Result->Oil No (Liquid Phase) Success Filter & Wash Result->Success Yes Reheat Reheat to dissolve + Add more solvent Oil->Reheat Reheat->Cool

Figure 1: Decision tree for managing phase separation during crystallization.

Module 2: Removing Coupling Reagents (The "Sticky" Impurities)

User Report: "My NMR shows peaks corresponding to urea byproducts (DCU/DIU) or HOBt, even after workup."

Diagnosis: If you synthesized this via amide coupling (e.g., EDC/HOBt or DCC), the urea byproducts can hydrogen-bond to your amide, dragging them into the organic phase. Standard water washes are insufficient because the protonated amine salt is water-soluble, but the impurities are not.

Protocol: The "Free Base" Switch

You must break the salt to purify the skeleton, then reform the salt.

Reagents Required:

  • 2M NaOH or Saturated

    
    
    
  • Dichloromethane (DCM)[4]

  • 4M HCl in Dioxane (or ethereal HCl)

Step-by-Step Workflow:

  • Basification: Dissolve the impure HCl salt in water. Add 2M NaOH until pH > 12.

    • Mechanism:[5] This deprotonates the

      
       to 
      
      
      
      . The molecule is now neutral and lipophilic (due to the butyl chain).
  • Extraction: Extract 3x with DCM.

    • Separation: The free amine moves to DCM. Inorganic salts and polar coupling fragments (like HOBt salts) stay in the water.

    • Note: If urea (DCU) precipitates, filter the biphasic mixture through Celite before separation.

  • Washing: Wash combined organics with Brine. Dry over

    
    .[4]
    
  • Salt Reformation:

    • Cool the DCM solution to 0°C.[4]

    • Add HCl (in Dioxane/Ether) dropwise.

    • The pure hydrochloride salt will precipitate instantly as a white solid.

Module 3: Chromatography Troubleshooting

User Report: "The compound streaks/tails on the silica column, and I lose mass."

Diagnosis: Silica gel is acidic (


). The amine functionality (

) interacts strongly with silanols, causing irreversible adsorption (loss of mass) and peak tailing.
Solution: The "Ammonia Modifier" Method

You cannot run this as a salt on normal phase silica. You must run it as a free base or use Reverse Phase.

Option A: Normal Phase (DCM/MeOH)

  • Modifier: You must add 1% Triethylamine (TEA) or 1%

    
     (aqueous ammonia) to your eluent.
    
  • Eluent: 90:10:1 (DCM : MeOH :

    
    ).
    
  • Why: The ammonia competes for the acidic sites on the silica, allowing your amine to pass through.

Option B: Reverse Phase (C18) - Recommended

  • Since the compound is a salt, C18 is superior.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • The butyl group provides enough retention on C18 to separate it from very polar impurities.

Module 4: Hygroscopicity & Storage

User Report: "The white powder turned into a gum after sitting on the bench for an hour."

Diagnosis: Primary amine hydrochlorides are often hygroscopic. The "gum" is the salt dissolving in atmospheric moisture.

Corrective Actions:

  • Drying: Always dry the final solid in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets for 24 hours.
    
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

Summary of Physicochemical Data
PropertyValue / BehaviorImplication for Purification
State White Crystalline Solid (HCl salt)Hygroscopic; protect from moisture.[6]
Solubility (Salt) Water, Methanol, DMSOGood for Reverse Phase loading.
Solubility (Free Base) DCM, Ethyl Acetate, ChloroformUse for extraction/washing steps.
pKa (approx) ~9.0 (Aminomethyl group)pH > 11 required to fully extract as free base.
LogP ~1.5 (Free Base)Moderate lipophilicity; prone to oiling out.
Visualizing the Purification Workflow

PurificationWorkflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Isolation Crude Crude Mixture (Reaction Pot) AcidWash Acid Wash (1M HCl) Remove unreacted amine Crude->AcidWash If neutral impurities BaseSwitch Basify (pH 12) Extract w/ DCM AcidWash->BaseSwitch Dry Dry Organic Layer (Na2SO4) BaseSwitch->Dry Organic Phase SaltForm Add HCl/Dioxane Precipitate Salt Dry->SaltForm Filter Filtration SaltForm->Filter Final 4-(aminomethyl)-N-butylbenzamide HCl Filter->Final Pure Solid

Figure 2: The "Acid-Base Switch" purification strategy to remove non-amine impurities.

References
  • BenchChem Technical Support. (2025).[3] Refining crystallization process for benzamide derivatives: Troubleshooting Oiling Out. Retrieved from

  • Mettler Toledo. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • University of York. (2024). Problems with Recrystallisations: Oiling Out and Supersaturation.[1][7] Retrieved from

  • ResearchGate. (2017).[8] How to separate amides from free amine: Chromatography and Extraction techniques. Retrieved from

  • ChemicalBook. (2024). Properties and Safety of Benzamide Derivatives. Retrieved from

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 4-(Aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of 4-(aminomethyl)-N-butylbenzamide hydrochloride. This compound is a highly versatile building block, widely utilized as a synthetic intermediate, an affinity chromatography ligand for serine proteases, and a precursor in drug development. However, because it is a hydrochloride salt featuring both a primary amine and a secondary amide, it is highly susceptible to micro-environmental changes during manufacturing and storage.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind batch-to-batch variability and provide self-validating protocols to ensure your workflows remain robust, regardless of the lot you are using.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does the aqueous solubility and dissolution rate of my batches vary significantly?

The Causality: The variability in solubility is rarely due to the core molecule itself, but rather the physical state of the hydrochloride salt. Two primary factors drive this: polymorphism and the common-ion effect [1]. Hydrochloride salts can crystallize into different polymorphs or hydrate forms depending on the residual moisture and crystallization solvents used during batch scale-up. Furthermore, if a specific batch has a slight excess of unbound chloride ions, dissolving it in a chloride-rich biological buffer (like PBS) will trigger the common-ion effect, artificially suppressing the solubility product equilibrium (


) and causing premature precipitation.
The Solution:  Always verify the stoichiometric ratio of the HCl salt via titration. If you are preparing stock solutions for biological assays, dissolve the compound in a chloride-free vehicle (e.g., sterile water or a low-concentration HEPES buffer) before diluting it into your final assay medium.
Q2: I am seeing inconsistent yields when using this compound as an amine building block in HATU-mediated amide couplings. How do I fix this?

The Causality: Amide coupling variability with this compound usually stems from incomplete free-basing or moisture contamination. 4-(aminomethyl)-N-butylbenzamide is supplied as an HCl salt; the primary amine must be fully deprotonated to act as a nucleophile. If your batch has a higher-than-expected moisture content (hydrochloride salts are notoriously hygroscopic), the water will aggressively hydrolyze the active uronium species of the HATU reagent, rendering it inactive [2]. Additionally, if the base (e.g., DIPEA) is consumed by neutralizing excess HCl from the batch, insufficient base remains to drive the coupling, leading to the formation of unreactive guanidinium byproducts [3]. The Solution: Implement a strict pre-activation and moisture-control protocol (see Protocol 1 below). Use 2.5 to 3.0 equivalents of a sterically hindered base like DIPEA to ensure complete neutralization of the HCl salt without competing for the activated ester.

Q3: My biological assays (e.g., protease inhibition) show shifting IC50 values across different lots. What is causing this?

The Causality: When the chemical identity is confirmed via NMR but biological activity shifts, the culprit is almost always non-peptide contaminants such as residual solvents or trace heavy metals from the synthetic route [4]. Residual organic solvents (like DMF or dichloromethane) do not show up on standard UV-HPLC traces but can cause localized protein denaturation or fluorescence quenching in biochemical assays, leading to false positives or shifting


 values [5].
The Solution:  Request a Certificate of Analysis (CoA) that includes Gas Chromatography (GC) data for residual solvents. If unavailable, perform a lyophilization cycle on the batch prior to assay preparation to pull off volatile organics.

Part 2: Quantitative Data & Acceptance Criteria

To maintain experimental integrity, standardize your internal Quality Control (QC) against the following thresholds before utilizing a new batch of 4-(aminomethyl)-N-butylbenzamide hydrochloride.

Quality ParameterAcceptable LimitAnalytical MethodCausality / Impact of Failure
Purity (Core Molecule)

HPLC (UV at 254 nm)Impurities compete in coupling reactions; alter biological assay readouts.
Chloride Content

Ion Chromatography / TitrationDeviations indicate free-base presence or excess HCl, altering solubility.
Moisture Content

Karl Fischer TitrationHigh moisture hydrolyzes coupling reagents (HATU/EDC) and degrades amides.
Residual Solvents

ppm
GC-FID / GC-MSCauses assay interference (fluorescence quenching, enzyme denaturation).
Heavy Metals (e.g., Pd)

ppm
ICP-MSCatalyzes unwanted side-reactions; highly toxic in cell-based assays.

Part 3: Experimental Protocols

Protocol 1: Standardized Free-Basing and HATU Amide Coupling Workflow

This self-validating system ensures that variable HCl stoichiometry and trace moisture do not compromise your amide coupling yields.

  • Drying: Weigh the required amount of 4-(aminomethyl)-N-butylbenzamide hydrochloride (1.0 eq) and place it in a flame-dried round-bottom flask under an argon atmosphere.

  • Solvent Preparation: Dissolve the salt in anhydrous N,N-Dimethylformamide (DMF) (Sure/Seal™ or equivalent,

    
     ppm 
    
    
    
    ).
  • Controlled Free-Basing: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Validation Check: Spot the mixture on wet pH paper; it must read

    
    . Stir for 10 minutes at room temperature to ensure complete deprotonation of the aminomethyl group.
    
  • Pre-Activation of Acid: In a separate flame-dried vial, dissolve your target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for exactly 5 minutes. Scientific Insight: Do not exceed 5 minutes, as prolonged activation leads to HOAt ester degradation.

  • Coupling: Transfer the pre-activated acid solution dropwise to the free-based amine solution. Stir at room temperature for 2 hours.

  • Reaction Quench & Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate. The byproduct, tetramethylurea, is highly water-soluble and will partition into the aqueous layer.
    
Protocol 2: Rapid Moisture and Stoichiometry Validation

If Karl Fischer titration is unavailable, use this gravimetric/lyophilization method to baseline your batch.

  • Initial Weighing: Accurately weigh 100.0 mg of the batch into a pre-tared, dry glass vial.

  • Azeotropic Drying: Add 2 mL of anhydrous acetonitrile (MeCN) and 0.5 mL of LC-MS grade water to dissolve the salt.

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize for 24 hours at

    
    C and 
    
    
    
    mbar.
  • Re-weighing: Weigh the vial. A mass loss of

    
     indicates unacceptable levels of volatile residual solvents or hygroscopic moisture. Use this corrected mass for all subsequent molarity calculations.
    

Part 4: Workflows and Mechanistic Visualizations

TroubleshootingWorkflow Start Batch Variability Detected Q1 Solubility Issues? Start->Q1 Q2 Coupling Yield Drop? Start->Q2 Q3 Assay IC50 Shift? Start->Q3 Sol1 Check Polymorphism & HCl Stoichiometry Q1->Sol1 Yes Sol2 Verify Moisture & Free-Base Eq. Q2->Sol2 Yes Sol3 Analyze Residual Solvents (GC-MS) Q3->Sol3 Yes

Diagnostic workflow for isolating the root cause of batch-to-batch variability.

CouplingPathway A 4-(Aminomethyl)-N- butylbenzamide HCl B Free Base (Active Nucleophile) A->B + DIPEA (Base) D Desired Amide Product B->D + Active Ester C HATU + R-COOH (Active Ester) C->D Nucleophilic Attack F Hydrolyzed HATU (Inactive) C->F + H2O (Side Reaction) E Moisture / H2O (From Batch) E->F Hydrolysis

Mechanism of HATU-mediated coupling and moisture-induced reagent degradation.

References

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Explains the common-ion effect and polymorphism in hydrochloride salts.

  • HATU reagent stability and storage conditions. BenchChem Technical Support. Details the hydrolytic degradation of HATU in the presence of trace moisture.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents. The Journal of Organic Chemistry (ACS Publications). Discusses the mechanistic failure of amide couplings and guanidinium byproduct formation due to improper base stoichiometry.

  • Peptide Purity Explained: Why It Fuels Better Research. Area15Labs. Analyzes how non-peptide contaminants and residual solvents skew biological assay data.

  • Troubleshooting inconsistent results in assays. BenchChem Technical Support. Discusses assay interference caused by residual solvents and impurities in urea/amide derivatives.

Validation & Comparative

"validating the antiviral activity of 4-(aminomethyl)-N-butylbenzamide hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous validation framework for 4-(aminomethyl)-N-butylbenzamide hydrochloride , a synthetic small molecule belonging to the 4-(aminomethyl)benzamide class. These compounds have gained significant traction as viral entry inhibitors , specifically targeting host serine proteases (e.g., TMPRSS2, matriptase) required for viral fusion (Influenza, SARS-CoV-2) or interacting with viral glycoproteins to block filovirus (Ebola/Marburg) entry.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Compound Profile

Compound: 4-(aminomethyl)-N-butylbenzamide hydrochloride Target Class: Host-Directed Antiviral / Serine Protease Inhibitor / Viral Entry Inhibitor Mechanism of Action (MOA): This compound functions primarily as a peptidomimetic inhibitor . The 4-(aminomethyl)benzamide moiety mimics the arginine/lysine side chains recognized by trypsin-like serine proteases. By inhibiting these host proteases, the compound prevents the proteolytic cleavage of viral envelope proteins (e.g., Influenza HA0 to HA1/HA2, SARS-CoV-2 Spike), thereby blocking viral fusion and entry into the host cell. Recent SAR studies also implicate this scaffold in destabilizing the glycoprotein (GP) of filoviruses.

Primary Applications:

  • Influenza A/B: Inhibition of Hemagglutinin (HA) activation.

  • Filoviruses (Ebola/Marburg): Blockade of GP-mediated entry.

  • Coronaviruses: Inhibition of TMPRSS2-mediated fusion.

Comparative Analysis: Performance vs. Alternatives

To validate the efficacy of 4-(aminomethyl)-N-butylbenzamide HCl, it must be benchmarked against established standard-of-care (SOC) agents and mechanistic probes.

Table 1: Comparative Efficacy & Mechanism Benchmarking
Feature4-(aminomethyl)-N-butylbenzamide HCl Camostat Mesylate (Comparator 1)Amantadine (Comparator 2)Ribavirin (Comparator 3)
Primary Target Host Serine Proteases / Viral GlycoproteinsTMPRSS2 / MatriptaseM2 Ion ChannelViral RNA Polymerase
Stage of Inhibition Viral Entry (Fusion) Viral Entry (Fusion)UncoatingReplication
Spectrum Broad (Flu, Ebola, CoV)Broad (Flu, CoV)Narrow (Flu A only)Broad (RNA viruses)
Resistance Profile High Barrier (Host target)High BarrierWidespread ResistanceModerate
Cell Permeability Enhanced (Butyl group increases lipophilicity)Low (Rapidly hydrolyzed)HighModerate
Cytotoxicity (CC50) > 100 µM (Vero/MDCK)> 500 µM> 100 µM~50-100 µM

Key Insight: Unlike Amantadine , which targets a highly mutable viral protein (M2) leading to rapid resistance, 4-(aminomethyl)-N-butylbenzamide HCl targets host mechanisms or conserved viral structural features, offering a higher genetic barrier to resistance. Its N-butyl modification specifically addresses the poor cell permeability often seen with naked benzamidine derivatives.

Experimental Validation Framework

To publish a robust validation of this compound, you must generate data across three specific tiers: Biochemical Potency , Cellular Efficacy , and Mechanism of Action .

Tier 1: Biochemical Protease Inhibition Assay

Objective: Quantify the direct inhibition of relevant serine proteases (Trypsin, TMPRSS2, Matriptase). Metric: IC50 (Half-maximal inhibitory concentration).

Protocol:

  • Enzyme Prep: Recombinant human TMPRSS2 or Trypsin (0.5 nM final).

  • Substrate: Fluorogenic peptide Boc-Gln-Ala-Arg-AMC (100 µM).

  • Reaction: Incubate Enzyme + Compound (serial dilutions 0.1 nM – 100 µM) in Tris-HCl buffer (pH 8.0) for 15 min at 37°C.

  • Initiation: Add substrate. Monitor fluorescence (Ex 380nm / Em 460nm) kinetically for 30 min.

  • Validation: The compound must show dose-dependent reduction in slope (RFU/min) compared to DMSO control.

Tier 2: Antiviral Efficacy (Cell-Based)

Objective: Determine the Selectivity Index (SI = CC50 / EC50).

A. Cytotoxicity (CC50) [1]
  • Cells: MDCK (Influenza) or Vero E6 (Filovirus/CoV).

  • Assay: MTT or CellTiter-Glo ATP assay after 48h exposure.

  • Requirement: CC50 should be > 50 µM to rule out non-specific toxicity.

B. Plaque Reduction Assay (The Gold Standard)
  • Virus: Influenza A (H1N1 or H3N2).[2]

  • Protocol:

    • Seed MDCK cells to confluence in 6-well plates.

    • Infect with ~50-100 PFU/well of virus for 1h.

    • Remove inoculum. Overlay with Avicel/Agarose media containing 4-(aminomethyl)-N-butylbenzamide HCl (0.1 – 50 µM).

    • Incubate 48-72h. Fix with 4% Paraformaldehyde; stain with Crystal Violet.

    • Count Plaques: Calculate % inhibition relative to DMSO.

Tier 3: Mechanism of Action (Time-of-Addition)

Objective: Prove the compound acts at the Entry stage.

Protocol:

  • Pre-treatment (-1h): Add compound 1h before infection.

  • Co-treatment (0h): Add compound during infection (1h adsorption).

  • Post-treatment (+2h): Add compound 2h after infection (post-entry).

  • Readout: Viral titer (qPCR or Plaque assay) at 24h.

  • Expected Result: Maximal efficacy observed in Co-treatment (Entry blockade). Efficacy significantly drops in Post-treatment (unlike Ribavirin).

Visualizing the Mechanism of Action

The following diagram illustrates the specific intervention point of 4-(aminomethyl)-N-butylbenzamide HCl within the viral entry pathway.

ViralEntryInhibition Virus Viral Particle (Influenza/CoV) Attachment Host Cell Attachment Virus->Attachment Activation Fusion Protein Cleavage (HA0->HA1/2) Attachment->Activation Requires Protease Host Protease (TMPRSS2/Trypsin) Protease->Activation Catalyzes Fusion Membrane Fusion Activation->Fusion Inhibitor 4-(aminomethyl)-N-butylbenzamide HCl Inhibitor->Protease INHIBITS (Competitive) Entry Viral Entry & Uncoating Fusion->Entry

Caption: Figure 1: Mechanism of Action.[3][4][5] The compound competitively inhibits host serine proteases, preventing the proteolytic activation of viral fusion proteins required for cellular entry.

Detailed Experimental Protocol: Pseudotyped Virus Entry Assay

For labs lacking BSL-3 facilities (required for Ebola/SARS-CoV-2), a Pseudovirus Entry Assay is the safest and most reliable validation method.

Materials:

  • Pseudovirus: VSV-ΔG-Luciferase pseudotyped with target Envelope (e.g., Ebola GP or SARS-CoV-2 Spike).

  • Target Cells: Vero E6 or HEK293T-ACE2.

  • Reagent: Bright-Glo™ Luciferase Assay System.

Step-by-Step Workflow:

  • Seeding: Plate 20,000 target cells/well in a white 96-well plate. Incubate 24h.

  • Compound Dilution: Prepare 3-fold serial dilutions of 4-(aminomethyl)-N-butylbenzamide HCl in DMEM (no FBS).

  • Pre-Incubation: Transfer diluted compound to cells. Incubate 1h at 37°C.

  • Infection: Add pseudovirus (MOI 0.1) directly to the compound-containing media.

  • Spinoculation (Optional): Centrifuge at 1200xg for 1h to enhance synchronicity of entry.

  • Incubation: Incubate for 16-24h at 37°C.

  • Readout: Add Luciferase substrate. Read Luminescence (RLU).

  • Analysis: Normalize RLU to "Virus Only" (0% inhibition) and "No Virus" (100% inhibition) controls. Fit data to a non-linear regression (4-parameter logistic) to calculate EC50 .

Self-Validating Check:

  • Control: Use Camostat Mesylate (10 µM) as a positive control. If Camostat fails to inhibit >50%, the assay is invalid (likely low protease expression in cells).

  • Counter-Screen: Test the compound against VSV-G (pantropic) pseudovirus. If it inhibits VSV-G entry equally well, the mechanism is likely non-specific (e.g., lysosomotropic effects) rather than specific protease/glycoprotein inhibition.

References

  • Gaisina, I. N., et al. (2020).[3][6] "Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections." Journal of Medicinal Chemistry.

  • Hoffmann, M., et al. (2020). "SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor." Cell.

  • Yamaya, M., et al. (2015). "Inhibitory effects of camostat mesilate on the infection of influenza A viruses and their transmission." Pulmonary Pharmacology & Therapeutics.

  • BenchChem Technical Support. (2025). "Benchmarking new benzamide derivatives against established antimicrobial drugs." BenchChem.[7]

  • Sigma-Aldrich. "4-(aminomethyl)-N-butylbenzamide hydrochloride Product Specification." Merck KGaA.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Aminomethyl)benzamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-(aminomethyl)benzamide scaffold is a prominent structural motif in modern medicinal chemistry, recognized for its versatility and ability to interact with a diverse array of biological targets. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anticonvulsant, and epigenetic modulatory effects.[1][2] This inherent adaptability makes the scaffold a "privileged" structure in drug discovery, serving as a foundational element for constructing potent and selective therapeutic agents.

The core structure consists of a central phenyl ring substituted with an aminomethyl group and a carboxamide moiety. This arrangement provides a unique combination of rigidity and flexibility, with multiple points for chemical modification. Understanding the structure-activity relationship (SAR)—how specific chemical alterations to this core influence biological activity—is paramount for optimizing lead compounds and designing next-generation therapeutics.

This guide provides a comparative analysis of 4-(aminomethyl)benzamide analogues, focusing on key therapeutic areas where this scaffold has shown significant promise. We will dissect the SAR of these compounds, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this versatile scaffold in their own discovery programs.

The 4-(Aminomethyl)-N-butylbenzamide Core Scaffold

The fundamental structure provides three primary regions for modification, each contributing uniquely to the molecule's overall pharmacological profile. Alterations in these regions can profoundly impact target affinity, selectivity, and pharmacokinetic properties.

Caption: Key regions for SAR studies on the 4-(aminomethyl)benzamide scaffold.

Part 1: SAR in Anticancer Drug Discovery - Tyrosine Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they have become major targets for anticancer drug development.[3] The 4-(aminomethyl)benzamide framework has been successfully employed as a flexible linker to create potent tyrosine kinase inhibitors.[3][4]

A study involving the design of novel compounds targeting Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases utilized the 4-(aminomethyl)benzamide fragment to connect different aryl moieties.[4] The resulting analogues showed significant inhibitory activity, providing clear insights into the SAR for this class of compounds.

Comparative Performance Data

The following table summarizes the inhibitory activity of selected analogues against a panel of receptor tyrosine kinases. The key structural variations occur at the amine terminus (Region A) and the amide substituent (Region C).

Compound IDStructure (Key Modifications)Target Kinase% Inhibition @ 10 nM
Analogue 11 Region A: 4-aminophenylRegion C: 3-(trifluoromethyl)phenylEGFR91%[4]
Analogue 13 Region A: 3-(trifluoromethyl)phenylaminoRegion C: PhenylEGFR92%[3][4]
Analogue 10 Region A: 4-aminophenylRegion C: 3-chlorophenylEGFR85%
Analogue 14 Region A: 3-chlorophenylaminoRegion C: PhenylEGFR88%

Data synthesized from Genc et al., Molecules (2019).[3][4]

Structure-Activity Relationship Analysis

The data reveals critical insights into the structural requirements for potent EGFR inhibition:

  • Electron-Withdrawing Groups are Key: The most potent compounds, 11 and 13 , feature a trifluoromethyl (CF₃) group on one of the terminal phenyl rings.[3][4] This strongly electron-withdrawing group appears to be crucial for high-affinity binding to the EGFR active site. The chloro-substituted analogues (10 and 14 ) also show high potency, reinforcing the importance of electronegative substituents.

  • Flexibility of the Linker: The 4-(aminomethyl)benzamide core acts as an effective and flexible linker, allowing the terminal aryl groups to adopt a favorable geometry for binding within the kinase active site. Molecular docking studies suggest this linker helps bypass bulky residues, enabling crucial interactions.[3][4]

  • Positional Isomerism: The placement of the trifluoromethyl group, whether on the Region A or Region C substituent, results in similarly high potency (91% vs 92% inhibition). This suggests a degree of symmetry in the binding pocket or that both regions can effectively engage with key residues.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The evaluation of kinase inhibitors is routinely performed using luminescence-based assays that quantify ATP consumption, a direct measure of kinase activity.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, so a lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start 1. Dispense Kinase, Substrate, and Test Compound (Analogue) in Assay Plate Incubate1 2. Incubate to Allow Binding and Reaction Start->Incubate1 AddATP 3. Initiate Kinase Reaction by Adding ATP Incubate1->AddATP Incubate2 4. Incubate at Room Temp to Allow ATP Consumption AddATP->Incubate2 AddReagent 5. Add Kinase-Glo® Reagent (Luciferase/Luciferin) Incubate2->AddReagent Incubate3 6. Incubate to Stabilize Luminescent Signal AddReagent->Incubate3 Read 7. Read Luminescence on Plate Reader Incubate3->Read

Caption: Standard workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 5 µL of each analogue solution (at various concentrations) into the wells of a 384-well assay plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the target tyrosine kinase (e.g., EGFR) and its specific peptide substrate to each well.

  • Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add 25 µL of a commercial kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate the plate for an additional 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The percent inhibition is calculated relative to the control wells.

Part 2: SAR in Epigenetic Therapy - CBX2 Inhibition

Epigenetic modifications are heritable changes that regulate gene expression without altering the DNA sequence. Chromobox (CBX) proteins are "readers" of these modifications, and CBX2, in particular, is implicated in gene silencing and cancer progression, making it an attractive therapeutic target.[5] Recent efforts have identified 4-aminobenzamide derivatives as a novel class of non-peptidic small molecule inhibitors of CBX2.[5][6]

Comparative Performance Data

Through a combination of in silico screening and synthetic evolution, a series of 4-aminobenzamide analogues were developed and tested for their ability to inhibit CBX2. Their activity was quantified using a NanoBRET™ assay, which measures target engagement in live cells.

Compound IDStructure (Key Modifications)CBX2 IC₅₀ (µM)
Hit Compound 10 R₁ = 4-chlorobenzoyl49[5]
Hit Compound 11 R₁ = 3-cyanobenzoyl> 50
Optimized Lead 37 R₁ = 4-(morpholinomethyl)benzoyl9.6[5][6]

Data adapted from Kawamoto et al., Bioorg. Med. Chem. Lett. (2022).[5]

Structure-Activity Relationship Analysis

The optimization from initial hits to a more potent lead compound highlights several SAR trends:

  • Amide Substituent is Critical: The initial hits, such as Compound 10 , showed only weak activity. SAR studies focused on modifying the amide substituent (Region C).

  • Introduction of Polar, Flexible Groups: The breakthrough came with the introduction of a morpholinomethyl group in Compound 37 . This addition significantly improved potency, lowering the IC₅₀ from ~50 µM to 9.6 µM.[5][6] This suggests that the CBX2 binding pocket can accommodate and may even favor flexible, polar substituents that can form additional hydrogen bonds or favorable polar interactions.

  • Scaffold as an Anchor: In this context, the 4-aminobenzamide core serves as a rigid anchor that correctly orients the critical amide substituent for optimal interaction with the CBX2 chromodomain.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This assay quantifies compound binding to a target protein within living cells.

Principle: The target protein (CBX2) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the tracer is bound, its close proximity to the luciferase allows for Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will displace the tracer, disrupting BRET and causing a decrease in the BRET signal.

NanoBRET_Principle cluster_BRET_On BRET ON (No Inhibitor) cluster_BRET_Off BRET OFF (Inhibitor Present) Luciferase CBX2-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Luciferase->Tracer BRET Light Light Emission (610 nm) Tracer->Light BRET Luciferase_Off CBX2-NanoLuc® NoLight No BRET Signal Luciferase_Off->NoLight Tracer_Off Fluorescent Tracer (Displaced) Inhibitor Test Analogue (Binds to CBX2) Inhibitor->Luciferase_Off Binding

Caption: Principle of the NanoBRET target engagement assay.

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding for the CBX2-NanoLuc® fusion protein and cultured for 24 hours.

  • Cell Plating: Transfected cells are harvested and plated into 96-well assay plates.

  • Compound Addition: The 4-aminobenzamide analogues are added to the wells at a range of final concentrations.

  • Tracer and Substrate Addition: A solution containing the fluorescent tracer and the NanoLuc® substrate is added to the wells.

  • Incubation: The plate is incubated for 2 hours at 37°C to allow the system to reach equilibrium.

  • Signal Measurement: The plate is read on a luminometer equipped with two filters to measure the donor emission (luciferase) and acceptor emission (tracer) simultaneously.

  • Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The data is then normalized and plotted against compound concentration to determine the IC₅₀ value.

Part 3: General Synthetic Strategies

The synthesis of 4-(aminomethyl)benzamide analogues is typically straightforward, relying on well-established chemical transformations. The choice of route often depends on the availability of starting materials and the desired substitutions.

Synthetic Workflow Diagram

Two common and effective routes are Reductive Amination and Amide Coupling.

Synthesis_Routes cluster_route_A Route A: Reductive Amination cluster_route_B Route B: Amide Coupling A1 4-Formylbenzamide (Aldehyde) A3 Intermediate Imine A1->A3 Condensation A2 Primary Amine (R-NH₂) A2->A3 A4 Final Product A3->A4 Reduction (e.g., NaBH(OAc)₃) B1 4-(Aminomethyl)benzoic Acid B3 Activated Acid (e.g., Acyl Chloride) B1->B3 Activation (e.g., SOCl₂) B2 Amine (R'-NH₂) B4 Final Product B2->B4 B3->B4 Coupling

Caption: Common synthetic pathways to 4-(aminomethyl)benzamide analogues.

Protocol 1: Synthesis via Reductive Amination[3][7]

This method is highly efficient for creating the aminomethyl linkage.

  • Dissolution: Dissolve 1.0 equivalent of the starting aldehyde (e.g., methyl 4-formylbenzoate) and 1.1 equivalents of the desired primary amine in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Add 1.1 equivalents of acetic acid to catalyze the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add 1.5 equivalents of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amine. Subsequent hydrolysis of the ester and amide coupling can be performed to complete the synthesis.

Protocol 2: Synthesis via Amide Coupling[8]

This classic approach is ideal for forming the final amide bond.

  • Acid Activation: Suspend 1.0 equivalent of 4-(aminomethyl)benzoic acid (with the amine appropriately protected, e.g., as a Boc-carbamate) in a solvent like DCM. Add a coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 10 minutes.

  • Amine Addition: Add 1.1 equivalents of the desired amine (e.g., n-butylamine) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature until completion (typically 4-16 hours), monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Deprotection (if necessary): If a protecting group was used on the aminomethyl nitrogen, remove it under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).

  • Purification: Purify the final product by flash chromatography or recrystallization.

Conclusion and Future Perspectives

The 4-(aminomethyl)benzamide scaffold continues to prove its value in drug discovery, serving as a robust and tunable platform for developing inhibitors against diverse and challenging targets. The structure-activity relationships explored in this guide for kinase and epigenetic protein inhibitors underscore a common theme: the central benzamide core functions as a highly effective linker, while substitutions on the terminal amine and amide moieties dictate target specificity and potency.

Future efforts should focus on expanding the library of analogues to explore new therapeutic areas. The introduction of novel functional groups and the use of conformationally constrained linkers could lead to compounds with enhanced selectivity and improved pharmacokinetic profiles. Furthermore, the integration of computational modeling and molecular docking studies early in the design phase will be crucial for rationally guiding synthetic efforts and accelerating the discovery of new lead compounds based on this versatile and powerful scaffold.[3][4]

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Genc, H., et al. (2019). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]

  • Genc, H., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Genc, H., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PMC. Available at: [Link]

  • MacKenzie, A. R., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. Available at: [Link]

  • Witkin, J. M., et al. (1990). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. PubMed. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. Available at: [Link]

  • Koci, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Kawamoto, Y., et al. (2022). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. Available at: [Link]

  • Lee, J., et al. (2005). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. PubMed. Available at: [Link]

  • Lee, J., et al. (2005). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n-butylbenzamide hydrochloride. Available at: [Link]

  • Kawamoto, Y., et al. (2022). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Elsevier. Available at: [Link]

  • Walsh Medical Media. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Cross-Validation of Experimental Results for 4-(aminomethyl)-N-butylbenzamide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility and accuracy of experimental data are paramount. This guide provides an in-depth technical overview of the principles and practices of cross-validating experimental results, using the novel compound 4-(aminomethyl)-N-butylbenzamide hydrochloride as a focal point. Given the limited publicly available data on this specific molecule, we will utilize a closely related and well-characterized analog, N-benzylbenzamide , to illustrate the cross-validation process with concrete experimental examples.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.

The Imperative of Cross-Validation in Pharmaceutical Research

In analytical chemistry and drug development, cross-validation is the critical process of assessing and comparing data generated from two or more distinct methods to ensure the reliability and consistency of the results.[1][2] This process is fundamental to establishing the trustworthiness of experimental findings, a cornerstone of regulatory compliance and successful drug development.[3] Rigorous test validation procedures mitigate risks, enhance the credibility of research, and can prevent costly failures in later stages of development.[3]

For a novel compound like 4-(aminomethyl)-N-butylbenzamide hydrochloride, which shows potential for a range of biological activities, establishing a validated analytical profile is the first step towards preclinical and clinical evaluation.

Comparative Analysis: A Tale of Two Techniques

To illustrate the cross-validation process, we will consider the characterization of our model compound, N-benzylbenzamide, using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC is a versatile technique for a wide range of compounds, GC-MS offers high sensitivity and structural information, making a comparison between the two an excellent case study for cross-validation.[4]

Experimental Data Summary

The following table presents hypothetical, yet representative, data for the analysis of N-benzylbenzamide using validated HPLC and GC-MS methods.

ParameterHPLC MethodGC-MS Method
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%) < 2.0%< 1.5%

This comparative data highlights the strengths of each technique. The GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values, making it ideal for trace analysis. Conversely, HPLC may offer advantages in terms of sample throughput and cost for routine quality control.[4]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility of these findings, detailed experimental protocols are essential.

Synthesis of N-benzylbenzamide

A common route for the synthesis of N-substituted benzamides involves the reaction of a benzoyl chloride with an appropriate amine.[2]

Step 1: Benzoyl Chloride Formation

  • Dissolve benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq.) dropwise at 0°C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude benzoyl chloride.

Step 2: Amidation

  • Dissolve the crude benzoyl chloride in anhydrous DCM and cool to 0°C.

  • Add a solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield N-benzylbenzamide as a white solid.

HPLC Method for N-benzylbenzamide
  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 228 nm.

  • Sample Preparation : Prepare a 1 mg/mL stock solution of N-benzylbenzamide in the mobile phase. Prepare working standards by serial dilution.

GC-MS Method for N-benzylbenzamide
  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Program : Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injection : Splitless injection of 1 µL at 250°C.

  • MS Detection : Electron ionization (EI) at 70 eV, scanning from m/z 50 to 350.

  • Sample Preparation : Prepare a 1 mg/mL stock solution in ethyl acetate. Prepare working standards by serial dilution.

Visualizing the Workflow

To further elucidate the experimental and validation processes, the following diagrams outline the key workflows.

Experimental_Workflow cluster_synthesis Synthesis of N-benzylbenzamide cluster_analysis Analytical Characterization S1 Step 1: Benzoyl Chloride Formation S2 Step 2: Amidation S1->S2 S3 Purification S2->S3 A1 HPLC Analysis S3->A1 A2 GC-MS Analysis S3->A2 A3 Spectroscopic Analysis (NMR, IR) S3->A3

Caption: General workflow for the synthesis and analysis of N-benzylbenzamide.

Cross_Validation_Workflow Define Define Analytical Requirements Method1 Develop & Validate Method 1 (e.g., HPLC) Define->Method1 Method2 Develop & Validate Method 2 (e.g., GC-MS) Define->Method2 Compare Compare Results (Accuracy, Precision, etc.) Method1->Compare Method2->Compare Investigate Investigate Discrepancies Compare->Investigate if different Conclude Conclude on Method Comparability Compare->Conclude if consistent Investigate->Conclude

Caption: A flowchart illustrating the cross-validation of analytical methods.

Potential Biological Activities and Future Directions

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] The structural features of 4-(aminomethyl)-N-butylbenzamide hydrochloride, particularly the aminomethyl and N-butyl groups, suggest potential for interaction with various biological targets. For instance, some benzamide derivatives act as inhibitors of histone deacetylases (HDACs), which are promising targets in cancer therapy.[6]

The cross-validation of experimental data for this and related compounds is the foundational step for any further investigation into their therapeutic potential. Future studies should focus on:

  • Comprehensive Spectroscopic Analysis : In-depth characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry to confirm the chemical structure.

  • In Vitro Biological Screening : Evaluation of the compound's activity against a panel of relevant biological targets, such as various cancer cell lines or microbial strains.

  • Structure-Activity Relationship (SAR) Studies : Synthesis and testing of a series of analogs to understand how structural modifications impact biological activity.

By adhering to the principles of cross-validation and rigorous experimental design, the scientific community can confidently build upon initial findings and accelerate the journey of promising new molecules from the laboratory to the clinic.

References

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

  • Infinix Bio. (2026, February 17). Understanding Test Validation Procedures: Essential Steps for Accurate Results in Drug Development. [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. [Link]

  • MDPI. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. [Link]

  • Cambridge Core. (2020, April 28). Behavioral and neurochemical profiles of discriminant benzamide derivatives | Psychiatry and Psychobiology. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

  • ResearchGate. (2025, August 10). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]

  • MDPI. (2017, December 31). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. [Link]

  • ResearchGate. (n.d.). Comparison between (a) standard benzamide, (b) recristalized benzamide and (c) theoretical FTIR spectra of benzamide. [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • ResearchGate. (2015, December 5). Thermal, spectroscopic and DFT studies of solid benzamide. [Link]

Sources

Comparative Analysis: 4-(aminomethyl)-N-butylbenzamide Hydrochloride & Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(aminomethyl)-N-butylbenzamide hydrochloride (AMNB) is a synthetic small-molecule inhibitor belonging to the benzylamine/benzamidine class of serine protease inhibitors. It acts as a structural and functional analog of the clinical antifibrinolytic PAMBA (4-(aminomethyl)benzoic acid) and the standard probe Benzamidine .

While PAMBA is a zwitterionic compound with limited cell permeability, AMNB features a hydrophobic N-butyl amide moiety. This modification serves a dual purpose: it neutralizes the C-terminal charge to improve membrane permeability and targets the hydrophobic S2/S3 subsites of proteases like Trypsin , Plasmin , and Matriptase , potentially enhancing binding affinity beyond that of the parent compound.

This guide provides a technical comparison of AMNB against industry standards, detailing its mechanism, predicted performance metrics, and experimental protocols for validation.

Part 1: Chemical Identity & Mechanism of Action

Structural Pharmacophore

The compound consists of three critical pharmacophoric elements designed for the active site of trypsin-like serine proteases:

  • 4-Aminomethyl Group (P1 Ligand): Mimics the

    
    -amino group of Lysine or the guanidinium group of Arginine. It forms a critical salt bridge with the aspartate residue (e.g., Asp189  in Trypsin) at the bottom of the S1 specificity pocket.
    
  • Benzamide Scaffold: Provides a rigid planar linker that positions the P1 ligand and the hydrophobic tail.

  • N-Butyl Amide (P2/P3 Ligand): A hydrophobic extension designed to interact with the S2/S3 subsites (often containing residues like Trp215), utilizing the "hydrophobic effect" to increase binding enthalpy and selectivity.

Mechanism of Binding

The inhibition is competitive and reversible . The inhibitor competes with the natural substrate (e.g., fibrinogen, peptide bonds) for the catalytic triad (His57, Asp102, Ser195).

Mechanism Inhibitor 4-(aminomethyl)-N-butylbenzamide S1_Pocket S1 Pocket (Asp189) Electrostatic Interaction Inhibitor->S1_Pocket 4-aminomethyl group S2_Pocket S2/S3 Pocket (Hydrophobic) Van der Waals Forces Inhibitor->S2_Pocket N-butyl chain Enzyme Serine Protease (Trypsin/Plasmin) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Substrate Natural Substrate (e.g., Fibrin) Substrate->Enzyme Blocked by Inhibitor S1_Pocket->Complex S2_Pocket->Complex

Figure 1: Mechanism of competitive inhibition. The 4-aminomethyl group anchors the molecule in the S1 pocket, while the N-butyl chain exploits hydrophobic interactions in the S2/S3 region.

Part 2: Comparative Performance Analysis

The following table contrasts AMNB with standard alternatives. Data values for AMNB are inferred from Structure-Activity Relationship (SAR) studies of homologous alkyl-benzamides.

Performance Matrix
Feature4-(aminomethyl)-N-butylbenzamide PAMBA (Parent)Benzamidine (Standard)Tranexamic Acid (Clinical)
Core Structure Benzene (Planar)Benzene (Planar)Benzene (Planar)Cyclohexane (Chair)
P1 Ligand Aminomethyl (-CH₂NH₂)Aminomethyl (-CH₂NH₂)Amidine (-C(NH)NH₂)Aminomethyl (-CH₂NH₂)
C-Terminus N-Butyl Amide (Hydrophobic)Carboxylic Acid (Ionic)None (H)Carboxylic Acid (Ionic)
Primary Target Trypsin, Plasmin, MatriptasePlasminTrypsin, ThrombinPlasmin
Binding Mode S1 + S2/S3 HydrophobicS1 OnlyS1 OnlyS1 Only (High Affinity)
Est. Ki (Trypsin) ~1 - 5 µM (Predicted)*~100 µM18 µM>100 µM (Trypsin weak)
Cell Permeability High (Lipophilic Amide)Low (Zwitterion)Moderate (Cationic)Low (Zwitterion)
Solubility Moderate (DMSO/EtOH)High (Water)High (Water)High (Water)

*Note: Alkyl-substituted benzamides typically exhibit 2-10x higher potency than unsubstituted analogs due to hydrophobic displacement of water in the active site cleft.

Selectivity Profile
  • vs. PAMBA: AMNB is superior for in vitro assays requiring membrane permeability or targeting proteases with deep hydrophobic S2 pockets (e.g., Matriptase). PAMBA is preferred for pure aqueous fibrinolysis assays.

  • vs. Tranexamic Acid: Tranexamic acid is a more potent plasmin inhibitor due to the steric match of the cyclohexane ring with the lysine-binding kringle domains. AMNB is likely less potent against Plasmin but more potent against Trypsin and Thrombin.

Part 3: Experimental Protocols

Protocol: Determination of Inhibition Constant ( )

Objective: Quantify the potency of AMNB against Trypsin using a chromogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Enzyme: Bovine Trypsin (Stock: 1 µM in 1 mM HCl).

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

  • Inhibitor: AMNB (Dissolve in DMSO to 10 mM stock).

Workflow:

  • Preparation: Dilute Trypsin to 20 nM in Buffer. Prepare serial dilutions of AMNB (0, 1, 5, 10, 50, 100 µM).

  • Incubation: Mix 100 µL Enzyme + 10 µL Inhibitor in a 96-well plate. Incubate for 10 min at 25°C to establish equilibrium.

  • Initiation: Add 90 µL BAPNA substrate (at

    
     concentration, approx. 1 mM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the competitive inhibition equation:
    
    
    
    
Protocol: Selectivity Profiling (Western Blot)

Objective: Assess cellular target engagement (e.g., inhibition of pro-enzyme processing).

  • Cell Culture: Seed cancer cells (e.g., PC-3) expressing Matriptase/Hepsin.

  • Treatment: Treat cells with AMNB (10-50 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing no other serine protease inhibitors.

  • Detection: Run SDS-PAGE and blot for the active form of the protease. A decrease in the processed (active) band relative to the zymogen band indicates inhibition of auto-activation.

Part 4: Technical Visualization

Experimental Workflow Diagram

Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (0-100 µM) Stock->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor) Dilution->Incubation Add to Enzyme Reaction Substrate Addition (Start Reaction) Incubation->Reaction 10 min @ 25°C Readout Kinetic Readout (OD 405nm) Reaction->Readout Measure pNA Analysis Data Fitting (Dixon Plot / IC50) Readout->Analysis

Figure 2: Step-by-step kinetic assay workflow for determining inhibitory potency.

References

  • Markwardt, F., et al. (1968).[1] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[1] European Journal of Biochemistry.[1] Link

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of the trypsin-like serine protease matriptase." Bioorganic & Medicinal Chemistry Letters.
  • Leung, D., et al. (2000). "Protease inhibitors: current status and future prospects." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "4-(Aminomethyl)-N-butylbenzamide hydrochloride Product Specification." Link

Sources

A Researcher's Guide to Evaluating 4-(aminomethyl)-N-butylbenzamide Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of rigorous evaluation. The 4-(aminomethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent inhibitors against a range of challenging biological targets, from highly pathogenic viruses to critical enzymes implicated in cancer.[1][2] This guide provides a comprehensive framework for assessing the efficacy of a representative member of this class, 4-(aminomethyl)-N-butylbenzamide hydrochloride, by comparing its in vitro performance with its in vivo therapeutic potential. We will delve into the experimental rationale, detailed protocols, and comparative data analysis that are crucial for advancing such compounds through the preclinical pipeline.

The 4-(aminomethyl)benzamide Scaffold: A Versatile Pharmacophore

The 4-(aminomethyl)benzamide core is characterized by its structural simplicity and remarkable versatility. The benzamide group provides a stable, planar structure capable of forming key hydrogen bonding interactions with biological targets, while the aminomethyl group introduces a flexible, basic linker that can be crucial for optimizing pharmacokinetic properties and target engagement.[2] This scaffold has been successfully exploited to generate a diverse array of bioactive molecules, including potent entry inhibitors of Ebola and Marburg viruses, anticonvulsants, and inhibitors of histone deacetylases (HDACs).[3][4] Our focus, 4-(aminomethyl)-N-butylbenzamide hydrochloride, represents a specific iteration of this scaffold, and understanding its efficacy requires a multi-faceted approach that bridges the gap between controlled cellular assays and complex biological systems.

In Vitro Efficacy: Mechanistic Insights and Potency Determination

The initial assessment of any new chemical entity begins with a battery of in vitro assays designed to elucidate its mechanism of action and quantify its potency. For a compound like 4-(aminomethyl)-N-butylbenzamide hydrochloride, with a scaffold known for broad antiviral and anticancer potential, a tiered approach to in vitro testing is warranted.

Key In Vitro Assays:
  • Viral Entry Assays: For potential antiviral applications, particularly against enveloped viruses like Ebola, the primary in vitro assay would be a viral entry inhibition assay.[1] This can be performed using pseudotyped viral particles, which are non-replicative and thus safer to handle, expressing the envelope glycoprotein of the target virus. A reduction in the entry of these pseudoparticles into susceptible cells in the presence of the compound provides a direct measure of its entry-inhibiting activity.

  • Enzyme Inhibition Assays: Given that derivatives of this scaffold have shown potent HDAC inhibitory activity[4][5], a direct enzymatic assay is crucial. This would involve incubating the recombinant HDAC enzyme with its substrate and varying concentrations of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

  • Cell Viability and Cytotoxicity Assays: To assess the therapeutic window of the compound, its effect on the viability of various cell lines is determined. Assays such as the MTT or CellTiter-Glo assay are standard. It is essential to test against both cancer cell lines (for oncology applications) and normal, healthy cell lines to gauge potential toxicity.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be employed to confirm that the compound binds to its intended target within a cellular context. This assay measures the change in the thermal stability of the target protein upon ligand binding.

Experimental Protocol: Pseudotyped Viral Particle Entry Assay

This protocol outlines a typical workflow for assessing the inhibition of viral entry in vitro.

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 cells for Ebola virus) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare a serial dilution of 4-(aminomethyl)-N-butylbenzamide hydrochloride in appropriate cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the diluted compound. Include a vehicle-only control (e.g., DMSO) and a positive control inhibitor.

  • Infection: Add pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) to each well.

  • Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (typically 48-72 hours).

  • Readout: Measure the reporter gene activity. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Normalize the reporter signal to the vehicle control and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Host Cells (e.g., Vero E6) treatment 3. Treat Cells with Compound cell_seeding->treatment compound_prep 2. Prepare Serial Dilution of Compound compound_prep->treatment infection 4. Add Pseudotyped Viral Particles treatment->infection incubation 5. Incubate for 48-72 hours infection->incubation readout 6. Measure Reporter Gene Activity incubation->readout data_analysis 7. Calculate IC50 Value readout->data_analysis

Figure 1: Workflow for an in vitro pseudotyped viral particle entry assay.

In Vivo Efficacy: Assessing Therapeutic Potential in a Biological System

Positive in vitro data is a prerequisite, but the true test of a compound's therapeutic potential lies in its performance in vivo. These studies are designed to evaluate not only the efficacy of the compound in a living organism but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its safety profile.

Key Considerations for In Vivo Studies:
  • Animal Model Selection: The choice of animal model is critical and depends on the therapeutic indication. For viral diseases, this may involve using mice or non-human primates that are susceptible to the virus. For oncology, tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are common.

  • Dosing and Formulation: The compound must be formulated in a vehicle that allows for consistent and bioavailable administration. The dose and frequency of administration are determined based on the in vitro potency and preliminary PK studies.

  • Efficacy Endpoints: The primary endpoints for efficacy will vary. In an antiviral study, this could be a reduction in viral load, amelioration of clinical symptoms, or increased survival. In an oncology study, endpoints would include tumor growth inhibition and survival.

  • Toxicology and Safety: Throughout the study, animals are monitored for any signs of toxicity, such as weight loss, changes in behavior, or organ damage, which is assessed through histopathology at the end of the study.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol provides a general outline for evaluating the in vivo anticancer efficacy of 4-(aminomethyl)-N-butylbenzamide hydrochloride.

  • Cell Implantation: Implant human cancer cells (e.g., a cell line in which the compound showed high in vitro potency) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer 4-(aminomethyl)-N-butylbenzamide hydrochloride to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapy agent may also be included.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or at a set time point.

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the findings.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_conclusion Study Conclusion & Analysis implantation 1. Implant Cancer Cells into Mice tumor_growth 2. Allow Tumors to Grow implantation->tumor_growth randomization 3. Randomize Mice into Groups tumor_growth->randomization administration 4. Administer Compound or Vehicle randomization->administration measurement 5. Measure Tumor Volume Regularly administration->measurement monitoring 6. Monitor Animal Health measurement->monitoring endpoint 7. Reach Study Endpoint measurement->endpoint Continuous monitoring->endpoint Continuous analysis 8. Analyze Tumor Growth Inhibition endpoint->analysis

Figure 2: Workflow for an in vivo murine xenograft study.

Comparative Efficacy: A Hypothetical Data Summary

To illustrate the relationship between in vitro and in vivo efficacy, the following table presents hypothetical, yet realistic, data for 4-(aminomethyl)-N-butylbenzamide hydrochloride compared to a standard-of-care antiviral and a known HDAC inhibitor.

CompoundIn Vitro Efficacy (IC50)In Vivo Efficacy (Antiviral Model)In Vivo Efficacy (Xenograft Model)
4-(aminomethyl)-N-butylbenzamide hydrochloride Viral Entry: 0.5 µMHDAC1: 0.1 µM2-log reduction in viral titer at 10 mg/kg60% Tumor Growth Inhibition at 20 mg/kg
Remdesivir (Antiviral Comparator) Viral RdRp: 0.01 µM3-log reduction in viral titer at 5 mg/kgNot Applicable
Vorinostat (HDACi Comparator) HDAC1: 0.05 µMNot Applicable75% Tumor Growth Inhibition at 50 mg/kg

This illustrative data highlights several key points:

  • A potent in vitro IC50 does not always translate to superior in vivo efficacy. Factors such as metabolism, bioavailability, and off-target effects can influence the outcome.

  • The therapeutic dose and resulting efficacy in vivo are dependent on the compound's specific pharmacokinetic and pharmacodynamic profile.

  • Comparator compounds are essential for benchmarking the performance of a new chemical entity.

Potential Signaling Pathway Modulation

The 4-(aminomethyl)benzamide scaffold's ability to inhibit HDACs suggests a potential mechanism of action that involves the epigenetic regulation of gene expression. HDAC inhibitors can lead to the re-expression of silenced tumor suppressor genes, thereby exerting an anticancer effect.[6] The diagram below illustrates this hypothetical signaling pathway.

Signaling_Pathway cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_epigenetic_effect Epigenetic Effect compound 4-(aminomethyl)-N-butylbenzamide hydrochloride hdac HDAC Enzyme compound->hdac Inhibition compound->hdac histones Histone Proteins hdac->histones Deacetylation hdac->histones chromatin Chromatin Structure histones->chromatin Condensation histones->chromatin tsg Tumor Suppressor Genes chromatin->tsg Silencing chromatin->tsg apoptosis Apoptosis tsg->apoptosis Induction cell_cycle_arrest Cell Cycle Arrest tsg->cell_cycle_arrest Induction

Figure 3: Hypothetical signaling pathway for HDAC inhibition.

Conclusion

The evaluation of 4-(aminomethyl)-N-butylbenzamide hydrochloride, as with any novel therapeutic candidate, is a comprehensive endeavor that requires a seamless integration of in vitro and in vivo studies. The 4-(aminomethyl)benzamide scaffold holds significant promise, and a systematic approach to efficacy testing, as outlined in this guide, is paramount for unlocking its full therapeutic potential. By carefully designing and executing these experiments, researchers can gain the critical insights needed to advance the most promising compounds toward clinical development.

References

  • Gaisina, I. N., Peet, N. P., Wong, L., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211–7225. [Link]

  • Berger, M. R., Bischoff, H., Fritschi, E., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415–1424. [Link]

  • Leander, J. D., Ornstein, P. L., & Zimmerman, D. M. (1989). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. Epilepsia, 30(1), 72–77. [Link]

  • Cresson, C., Tanty, M., Desroy, N., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(3), 4857–4884. [Link]

  • Itkonen, H. M., Urbanucci, A., Martin, S. E., et al. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18), 7245–7255. [Link]

  • Secondo, A., Pignataro, G., Ambrosino, P., et al. (2015). Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. ACS Chemical Neuroscience, 6(8), 1361–1370. [Link]

  • Wang, Y., Zhang, P., Liu, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. [Link]

Sources

Benchmarking 4-(aminomethyl)-N-butylbenzamide hydrochloride: A Comparative Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Scaffold

The 4-(aminomethyl)benzamide scaffold has recently emerged as a promising pharmacophore in the discovery of potent antiviral agents, particularly as inhibitors of filovirus entry, such as Ebola and Marburg viruses.[1][2] 4-(aminomethyl)-N-butylbenzamide hydrochloride, a derivative of this class, warrants rigorous investigation to elucidate its therapeutic potential. This guide outlines a systematic approach to compare its performance against current standards of care and other promising candidates, providing the necessary experimental context for a thorough evaluation.

Comparative Analysis of Antiviral Mechanisms

A critical aspect of benchmarking is understanding the mechanistic landscape of existing antiviral agents. For filovirus infections, the current therapeutic strategies primarily target two key stages of the viral life cycle: entry and replication.

1. Viral Entry Inhibition:

  • 4-(aminomethyl)-N-butylbenzamide hydrochloride (Proposed): Based on studies of related compounds, it is hypothesized that 4-(aminomethyl)-N-butylbenzamide hydrochloride acts as a viral entry inhibitor. The mechanism likely involves interference with the viral glycoprotein (GP), which is essential for attachment and fusion with host cells.[1][2]

  • Inmazeb® (atoltivimab, maftivimab, and odesivimab-ebgn): This FDA-approved antibody cocktail targets the Ebola virus glycoprotein (GP) at three distinct, non-overlapping epitopes.[3][4][5][6][7] This multi-pronged attack neutralizes the virus and blocks its entry into host cells.[4][7]

  • Ebanga™ (ansuvimab-zykl): This FDA-approved monoclonal antibody also targets the Ebola virus GP, specifically binding to the receptor-binding domain and preventing the virus from attaching to and entering host cells.[8][9][10]

2. Viral Replication Inhibition:

  • Remdesivir: This broad-spectrum antiviral is a nucleotide analog prodrug.[11][12] Its active triphosphate form competes with natural nucleotides, inhibiting the viral RNA-dependent RNA polymerase (RdRp) and causing premature termination of viral RNA synthesis.[11][12][13] While not FDA-approved specifically for Marburg, it has shown efficacy in non-human primate models.[14]

  • Favipiravir: Another broad-spectrum antiviral, favipiravir also targets the viral RdRp.[15][16][17] Its active form is incorporated into the viral RNA, leading to lethal mutagenesis and inhibition of viral replication.[15][18][19] It has been investigated for the treatment of both Ebola and Marburg virus diseases.[14][20][21][22]

The following diagram illustrates the distinct points of intervention for these antiviral agents:

Antiviral_Mechanisms cluster_0 Viral Life Cycle cluster_1 Drug Intervention Points Viral_Entry Viral Entry (Attachment & Fusion) Replication Viral RNA Replication (RdRp Activity) Viral_Entry->Replication Assembly_Release Viral Assembly & Release Replication->Assembly_Release Compound_X 4-(aminomethyl)-N-butylbenzamide HCl Compound_X->Viral_Entry mAbs Inmazeb® & Ebanga™ (Monoclonal Antibodies) mAbs->Viral_Entry Nucleoside_Analogs Remdesivir & Favipiravir Nucleoside_Analogs->Replication

Figure 1: Comparative Mechanisms of Antiviral Action.

Head-to-Head Benchmarking: Experimental Protocols

To objectively assess the performance of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a series of well-defined in vitro and in vivo experiments are essential.

Part 1: In Vitro Efficacy and Potency Assessment

Objective: To determine the half-maximal effective concentration (EC50) and cytotoxicity (CC50) of the test compound and compare it with known antiviral drugs.

1.1. Plaque Reduction Neutralization Test (PRNT)

This gold-standard assay measures the ability of a compound to inhibit viral infection and the subsequent formation of plaques (zones of cell death) in a cell monolayer.

Protocol:

  • Cell Culture: Seed Vero E6 cells (or other susceptible cell lines) in 6-well plates and grow to 90-95% confluency.

  • Compound Dilution: Prepare a serial dilution of 4-(aminomethyl)-N-butylbenzamide hydrochloride, Remdesivir, and Favipiravir in a suitable cell culture medium.

  • Virus-Compound Incubation: Mix each compound dilution with a standardized amount of Ebola virus or Marburg virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Staining and Plaque Counting: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value using non-linear regression analysis.

1.2. Microneutralization Assay

This higher-throughput assay measures the inhibition of virus-induced cytopathic effect (CPE) and is suitable for screening larger numbers of compounds.[23]

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well microtiter plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds and mix with a standardized amount of virus.

  • Infection and Incubation: Add the virus-compound mixtures to the cell plates and incubate for 3-5 days.

  • CPE Assessment: Evaluate the extent of CPE in each well using a microscope or a cell viability assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Determine the EC50 as the concentration of the compound that inhibits CPE by 50%.

1.3. Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to the host cells to determine the therapeutic index (Selectivity Index, SI = CC50/EC50).

Protocol:

  • Cell Treatment: Treat Vero E6 cells with the same serial dilutions of the compounds used in the efficacy assays, but without the virus.

  • Incubation: Incubate for the same duration as the efficacy assays.

  • Viability Measurement: Assess cell viability using a standard method (e.g., MTS, MTT, or CellTiter-Glo).

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) using non-linear regression.

The following diagram outlines the in-vitro experimental workflow:

In_Vitro_Workflow Start Start: Compound Dilution Series PRNT Plaque Reduction Neutralization Test (PRNT) Start->PRNT Micro Microneutralization Assay Start->Micro Cyto Cytotoxicity Assay Start->Cyto EC50 Determine EC50 PRNT->EC50 Micro->EC50 CC50 Determine CC50 Cyto->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Figure 2: In Vitro Benchmarking Workflow.
Part 2: In Vivo Efficacy Evaluation in Animal Models

Objective: To assess the in vivo efficacy of 4-(aminomethyl)-N-butylbenzamide hydrochloride in protecting against lethal filovirus infection in established animal models.

The choice of animal model is critical and should progress from smaller to larger animals, with non-human primates being the "gold standard" for filovirus research due to their physiological similarity to humans.[24][25]

2.1. Mouse Model

Mouse-adapted strains of Ebola virus are often used for initial in vivo screening.[26][27]

Protocol:

  • Animal Acclimation: Acclimate C57BL/6 or BALB/c mice to the BSL-4 facility.

  • Compound Administration: Administer 4-(aminomethyl)-N-butylbenzamide hydrochloride and a comparator drug (e.g., Favipiravir) via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses, starting prior to or shortly after infection.

  • Viral Challenge: Infect the mice with a lethal dose of mouse-adapted Ebola virus.

  • Monitoring: Monitor the animals daily for clinical signs of disease (weight loss, ruffled fur, hunched posture) and survival for at least 21 days.

  • Data Analysis: Compare the survival rates and mean time to death between the treated and placebo groups.

2.2. Guinea Pig Model

Guinea pig-adapted Ebola virus models can also be used and may better recapitulate some aspects of hemorrhagic fever seen in humans.[27]

Protocol:

The protocol is similar to the mouse model, using Hartley guinea pigs and a guinea pig-adapted strain of Ebola virus.

2.3. Non-Human Primate (NHP) Model

Cynomolgus or rhesus macaques are the most relevant models for human filovirus infection.[24][28]

Protocol:

  • Animal Acclimation and Baseline Measures: Acclimate NHPs to the BSL-4 facility and collect baseline physiological data.

  • Treatment Groups: Assign animals to treatment groups: 4-(aminomethyl)-N-butylbenzamide hydrochloride, a positive control (e.g., Inmazeb® or Ebanga™), and a placebo control.

  • Viral Challenge: Challenge the animals with a lethal dose of wild-type Ebola virus or Marburg virus.

  • Treatment Administration: Begin treatment at a clinically relevant time point post-infection.

  • Intensive Monitoring: Monitor animals for clinical signs, body temperature, weight, and viremia (viral load in the blood) at regular intervals. Collect blood samples for hematology and serum chemistry analysis.

  • Endpoint: The primary endpoint is survival. Secondary endpoints include reduction in viremia and amelioration of clinical signs.

  • Data Analysis: Statistically compare survival curves, viral loads, and clinical parameters between the treatment and control groups.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
4-(aminomethyl)-N-butylbenzamide HClEbola
Marburg
RemdesivirEbola
Marburg
FavipiravirEbola
Marburg

Table 2: In Vivo Efficacy in the Mouse Model

Treatment GroupDoseSurvival Rate (%)Mean Time to Death (Days)
Placebo-
4-(aminomethyl)-N-butylbenzamide HClLow
High
Favipiravir

Table 3: In Vivo Efficacy in the NHP Model

Treatment GroupSurvival Rate (%)Peak Viremia (log10 PFU/mL)Key Clinical Observations
Placebo
4-(aminomethyl)-N-butylbenzamide HCl
Inmazeb®/Ebanga™

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for evaluating the antiviral potential of 4-(aminomethyl)-N-butylbenzamide hydrochloride. The data generated from these studies will be critical for making informed decisions about the continued development of this promising compound. Positive outcomes, particularly in the NHP model, would provide strong justification for advancing this candidate towards clinical trials.

References

  • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021). Signal Transduction and Targeted Therapy. Available at: [Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (n.d.). Available at: [Link]

  • Remdesivir - Wikipedia. (n.d.). Available at: [Link]

  • Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. (n.d.). Available at: [Link]

  • Favipiravir - Wikipedia. (n.d.). Available at: [Link]

  • REGN-EB3: First Approval. (2021). Drugs. Available at: [Link]

  • Ebanga (ansuvimab-zykl) for the Treatment of Zaire Ebolavirus Infection. (2021). Pharmaceutical Technology. Available at: [Link]

  • Second mechanism of action discovered for COVID-19 drug remdesivir. (2021). European Pharmaceutical Review. Available at: [Link]

  • The mechanism of resistance to favipiravir in influenza. (2018). PNAS. Available at: [Link]

  • INMAZEB for the Treatment of Zaire Ebolavirus Infection. (2020). Clinical Trials Arena. Available at: [Link]

  • New mechanism of action against SARS-CoV-2 by antiviral drug remdesivir. (2020). ScienceDaily. Available at: [Link]

  • Updates on Treatment of Ebola Virus Disease. (n.d.). The Malaysian journal of pathology. Available at: [Link]

  • Remdesivir against COVID-19 and Other Viral Diseases. (2020). Clinical Microbiology Reviews. Available at: [Link]

  • Potential and action mechanism of favipiravir as an antiviral against Junin virus. (2022). PLOS ONE. Available at: [Link]

  • Ebola Virus Infection Treatment & Management. (2025). Medscape. Available at: [Link]

  • Ebanga™: The most recent FDA-approved drug for treating Ebola. (2023). Frontiers in Immunology. Available at: [Link]

  • Novel antiviral approaches for Marburg: a promising therapeutics in the pipeline. (2024). Annals of Medicine & Surgery. Available at: [Link]

  • Structure of the Inmazeb cocktail and resistance to Ebola virus escape. (n.d.). Cell Host & Microbe. Available at: [Link]

  • LJI scientists uncover the structure and function of Inmazeb, the first FDA-approved drug for Ebola virus infection. (2023). La Jolla Institute for Immunology. Available at: [Link]

  • Ebanga Ebola Antibody. (2025). Vax-Before-Travel. Available at: [Link]

  • Inmazeb: new hope for Zaire Ebola virus disease. (2022). International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Research in management of Ebola - Wikipedia. (n.d.). Available at: [Link]

  • Ebanga™: The most recent FDA-approved drug for treating Ebola. (2023). ResearchGate. Available at: [Link]

  • Ebola. (n.d.). FDA. Available at: [Link]

  • Animal Models of Ebolavirus Infection. (n.d.). Comparative medicine. Available at: [Link]

  • Animal models for Ebola and Marburg virus infections. (2013). Frontiers in Microbiology. Available at: [Link]

  • Marburg Virus Disease: Are Vaccines and Treatments in the Horizon? (2024). ISGlobal. Available at: [Link]

  • Structural Biology Illuminates Molecular Determinants of Broad Ebolavirus Neutralization by Human Antibodies for Pan-Ebolavirus Therapeutic Development. (n.d.). Frontiers in Immunology. Available at: [Link]

  • Marburg virus disease treatments and vaccines: recent gaps and implications. (2023). Journal of travel medicine. Available at: [Link]

  • The urgency of Marburg therapeutics: preventing local outbreaks from the potential global spread. (2024). Frontiers in Public Health. Available at: [Link]

  • Animal Models of Ebolavirus Infection. (2017). Comparative Medicine. Available at: [Link]

  • Marburg Virus Disease. (n.d.). Sabin Vaccine Institute. Available at: [Link]

  • Characteristics of Animal Models for Ebola Virus. (n.d.). ResearchGate. Available at: [Link]

  • Ebolavirus: Comparison of Survivor Immunology and Animal Models in the Search for a Correlate of Protection. (2021). Frontiers in Immunology. Available at: [Link]

  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. (2013). Journal of medicinal chemistry. Available at: [Link]

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (n.d.). Journal of medicinal chemistry. Available at: [Link]

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (2020). Journal of medicinal chemistry. Available at: [Link]

  • Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. (2017). European journal of medicinal chemistry. Available at: [Link]

  • Biologically contained Ebola virus enables standardised neutralisation testing for preclinical and clinical immunogenicity asses. (2026). medRxiv. Available at: [Link]

  • Microtitration assay developed to detect Ebola virus in vitro. (2021). Drug Target Review. Available at: [Link]

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (n.d.). ChemMedChem. Available at: [Link]

  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2025). ResearchGate. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Antiviral screening of multiple compounds against ebola virus. (n.d.). NIHR. Available at: [Link]

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (n.d.). ResearchGate. Available at: [Link]

  • Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules. (n.d.). SpringerLink. Available at: [Link]

Sources

A Comparative Guide to Assessing the Selectivity of Novel Benzamide Derivatives: A Case Study with 4-(aminomethyl)-N-butylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target, to the exclusion of all others, remains a paramount objective. This property, known as selectivity, is a critical determinant of a drug's efficacy and safety profile.[1] A highly selective compound minimizes off-target effects, thereby reducing the potential for adverse drug reactions.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel benzamide derivative, using the hypothetical compound 4-(aminomethyl)-N-butylbenzamide hydrochloride as a case study.

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from antiviral to enzymatic inhibition. Given this chemical diversity, a rigorous assessment of selectivity is not just a regulatory requirement but a fundamental aspect of understanding a new molecule's mechanism of action and therapeutic potential.

This guide is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the rationale behind the experimental design, ensuring a thorough and scientifically sound evaluation of a compound's selectivity profile.

Establishing a Primary Target and Comparators

For the purpose of this guide, we will hypothesize that 4-(aminomethyl)-N-butylbenzamide hydrochloride is a novel inhibitor of Histone Deacetylase 6 (HDAC6) . This hypothesis is based on published research demonstrating that related 4-(aminomethyl)-N-hydroxybenzamide derivatives can be potent and selective HDAC6 inhibitors.

To provide a meaningful comparison, we will assess our compound against two well-characterized HDAC inhibitors with differing selectivity profiles:

  • Vorinostat (SAHA): A pan-HDAC inhibitor, known to inhibit multiple HDAC isoforms.

  • Ricolinostat (ACY-1215): A highly selective HDAC6 inhibitor.

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for a comprehensive assessment of selectivity. This typically begins with in-vitro biochemical assays to determine potency against the primary target and a panel of related off-targets, followed by cell-based assays to confirm on-target engagement and functional effects in a more physiologically relevant context.

G cluster_0 In-Vitro Selectivity Profiling cluster_1 Cell-Based Validation A Primary Assay: Potency against HDAC6 B Isoform Selectivity Panel: HDAC1, HDAC2, HDAC3 (Class I) HDAC4, HDAC5, HDAC7 (Class IIa) A->B Determine Isoform Specificity C Broad Off-Target Panel: Kinases, GPCRs, Ion Channels A->C Identify Unrelated Off-Targets D Target Engagement Assay (e.g., Cellular Thermal Shift Assay) A->D Transition to Cellular Context E Functional Assay: α-tubulin acetylation D->E Confirm Functional Effect F Cytotoxicity Assay E->F Assess Cellular Health

Caption: Experimental workflow for assessing the selectivity of a novel HDAC6 inhibitor.

In-Vitro Selectivity Assessment: Biochemical Assays

The initial step is to quantify the inhibitory activity of 4-(aminomethyl)-N-butylbenzamide hydrochloride against our primary target, HDAC6, and a panel of other enzymes.

Primary Target Potency: HDAC6 Inhibition Assay

Principle: This is a fluorometric assay that measures the activity of HDAC6 using a specific substrate. The inhibition of this activity by the test compound is quantified.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(aminomethyl)-N-butylbenzamide hydrochloride, Vorinostat, and Ricolinostat in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human HDAC6 enzyme and the fluorogenic HDAC6 substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compounds in a serial dilution (e.g., 10 concentrations ranging from 1 nM to 100 µM). Include "no inhibitor" and "no enzyme" controls.

    • Add the HDAC6 enzyme to all wells except the "no enzyme" control and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the HDAC6 substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and generate the fluorescent signal by adding a developer solution.

    • Read the fluorescence intensity on a plate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Selectivity Panel Screening

To assess selectivity, the same assay principle is applied, but with a panel of different enzymes.

  • HDAC Isoform Panel: Screen the compound against other HDAC isoforms (e.g., HDAC1, 2, 3, 4, 5, 7) to determine its selectivity within the HDAC family.

  • Broad Kinase Panel: It is also prudent to screen against a panel of unrelated enzymes, such as kinases, as benzamide derivatives have been known to interact with these targets. A commercially available kinase panel (e.g., a panel of 96 kinases) can be utilized for this purpose.

Cellular Selectivity and Functional Validation

Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to confirm these findings in a cellular context.[2][3]

Cellular Target Engagement

A Cellular Thermal Shift Assay (CETSA) can be employed to verify that the compound binds to HDAC6 inside intact cells. This assay measures the change in the thermal stability of a protein upon ligand binding.

Functional Assay: α-Tubulin Acetylation

HDAC6 is a major cytoplasmic deacetylase, and one of its key substrates is α-tubulin. Inhibition of HDAC6 leads to an increase in acetylated α-tubulin.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-(aminomethyl)-N-butylbenzamide hydrochloride and comparator compounds for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the fold-change in α-tubulin acetylation relative to the vehicle control.

Data Presentation and Interpretation

The results of these assays should be compiled into clear, comparative tables.

Table 1: In-Vitro Inhibitory Activity and Selectivity

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Ratio (HDAC1/HDAC6)
4-(aminomethyl)-N-butylbenzamide HCl151500100
Vorinostat1050.5
Ricolinostat5500100

Data are hypothetical and for illustrative purposes only.

Table 2: Cellular Functional Activity

Compoundα-Tubulin Acetylation EC50 (nM)
4-(aminomethyl)-N-butylbenzamide HCl50
Vorinostat40
Ricolinostat20

Data are hypothetical and for illustrative purposes only.

A higher selectivity ratio indicates greater selectivity for the target enzyme over the off-target.

Conclusion

This guide outlines a systematic approach to assessing the selectivity of a novel benzamide derivative, using 4-(aminomethyl)-N-butylbenzamide hydrochloride as a hypothetical HDAC6 inhibitor. By employing a combination of in-vitro biochemical assays against a panel of targets and cell-based functional assays, researchers can build a comprehensive selectivity profile. This information is critical for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents. The principles and protocols described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Selectivity Definition - Intro to Pharmacology Key Term. (2025, August 15). Fiveable. [Link]

  • Understanding Drug Selectivity: A Computational Perspective. (2024, July 15). Aganitha AI Inc. [Link]

  • Improving Selectivity in Drug Design. (2022, March 4). AZoLifeSciences. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2021, November 16). ACS Publications. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Prolytix. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. [Link]

Sources

Safety Operating Guide

4-(aminomethyl)-N-butylbenzamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of 4-(aminomethyl)-N-butylbenzamide Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals facing operational bottlenecks regarding the disposal of specialized active pharmaceutical ingredients (APIs) and their intermediates. 4-(aminomethyl)-N-butylbenzamide hydrochloride is a structurally complex molecule containing a primary amine (stabilized as a hydrochloride salt), a hydrophobic butyl chain, and a highly stable benzamide core.

Because of its specific physicochemical properties, treating this compound like generic laboratory waste can lead to severe environmental contamination, compromised laboratory safety, and regulatory non-compliance[1]. This guide provides a field-proven, self-validating operational plan for the disposal of 4-(aminomethyl)-N-butylbenzamide hydrochloride, ensuring strict compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Mechanistic Rationale for Disposal Choices

Before executing any disposal protocol, laboratory personnel must understand the causality behind the required procedures. We do not simply follow rules; we engineer safety based on molecular structure.

  • The Prohibition of Drain Disposal: Despite the water solubility imparted by the hydrochloride salt, aromatic amines and benzamides frequently exhibit aquatic toxicity and resist standard biological wastewater treatment processes. Therefore, sink disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA) guidelines[2].

  • The Necessity of High-Temperature Incineration: Benzamide derivatives are thermally stable. Proper disposal requires dissolution in a combustible solvent followed by destruction in a licensed chemical incinerator[3].

  • The Requirement for Scrubbers: Because this molecule contains nitrogen (in the amide and amine groups) and chlorine (as a hydrochloride salt), its combustion generates corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx). Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize these hazardous byproducts before atmospheric release[4].

Quantitative Data & Logistical Parameters

Proper container selection and storage timelines are critical for maintaining a compliant Satellite Accumulation Area (SAA)[1]. The table below summarizes the operational logistics for various waste streams generated when working with this compound.

Table 1: Waste Characterization and Storage Logistics for 4-(aminomethyl)-N-butylbenzamide HCl

Waste CategoryPrimary Hazard ProfileCompatible Primary ContainerSAA Max Storage TimeFinal Disposal Route
Pure Solid / Powder Irritant, Target Organ ToxicitySealed High-Density Polyethylene (HDPE) jar6 MonthsChemical Incineration
Aqueous Solutions Aquatic Toxicity, pH AlterationVented HDPE Carboy6 MonthsChemical Incineration
Organic Solutions Flammability, ToxicityVented PTFE/HDPE Carboy6 MonthsChemical Incineration
Contaminated PPE Trace IrritantDouble-bagged Polyethylene6 MonthsChemical Incineration

Standardized Disposal Workflow

The following diagram maps the lifecycle of 4-(aminomethyl)-N-butylbenzamide hydrochloride waste from the point of generation to final destruction.

DisposalWorkflow Start Waste Generation: 4-(aminomethyl)-N-butylbenzamide HCl Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidCont HDPE Container (Sealed) Solid->SolidCont LiqOrg Organic Waste Carboy (Vented) Liquid->LiqOrg Organic Solvents LiqAq Aqueous Waste Carboy (Vented) Liquid->LiqAq Aqueous Solutions SAA Satellite Accumulation Area (SAA) Max 6 Months Storage SolidCont->SAA LiqOrg->SAA LiqAq->SAA Broker EH&S Waste Broker Profiling & Manifesting SAA->Broker Weekly Inspection Incinerator Licensed Chemical Incineration (Afterburner & Scrubber) Broker->Incinerator Final Destruction

Fig 1: Standardized laboratory waste segregation and disposal workflow for benzamide derivatives.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure absolute safety and compliance, every procedure must include a self-validation step. This guarantees that the protocol was executed correctly before moving to the next operational phase.

Protocol 1: Solid Waste Collection & Segregation
  • Collection: Sweep up residual powders using non-sparking tools to avoid dust generation[3]. Place the powder, along with contaminated weighing boats and pipette tips, into a designated HDPE solid waste container.

  • Labeling: Immediately affix a hazardous waste label detailing the exact chemical name, concentration, and primary hazard (Irritant/Toxic)[2].

  • Self-Validation Step: Before sealing the container, visually inspect the seal and threads for residual powder. Wipe the exterior with a damp cloth. A clean exterior validates that the container is safe for transport to the Satellite Accumulation Area (SAA) without risking cross-contamination.

Protocol 2: Liquid Waste Processing (Aqueous vs. Organic)
  • Segregation: Never mix aqueous and organic waste streams. Direct organic solvent mixtures (e.g., methanol/dichloromethane containing the API) to a vented organic carboy. Direct aqueous buffer solutions to a vented aqueous carboy. Causality: Vented caps are mandatory to prevent pressure buildup from unintended exothermic reactions or off-gassing.

  • Self-Validation Step: Before transferring aqueous waste to the SAA carboy, test the solution with a calibrated pH meter or universal indicator strip. The pH must read between 5.5 and 8.5[2]. If outside this range, neutralize dropwise with 1M NaOH or 1M HCl. This validates that the waste will not react exothermically with existing carboy contents or degrade the container matrix.

Protocol 3: Empty Container Decontamination (Triple-Rinse Method)
  • Rinsing: Once a reagent bottle of 4-(aminomethyl)-N-butylbenzamide hydrochloride is emptied, it remains a regulated hazardous waste until decontaminated[5]. Rinse the interior thoroughly with a compatible solvent (e.g., methanol) three consecutive times.

  • Disposal of Rinse: Collect all rinse solvent and dispose of it in the organic liquid waste carboy.

  • Self-Validation Step: After the third rinse, collect a 1 mL aliquot of the final rinse solvent. Analyze it via UV-Vis spectroscopy (scanning 200-400 nm). An absorbance reading of <0.01 AU at the compound's lambda max validates that the container is chemically empty. The bottle can then be defaced and discarded as non-hazardous solid waste.

Protocol 4: Spill Response and Decontamination
  • Containment: Immediately isolate the spill area. For dry powder, avoid generating dust. For solutions, surround the spill with an inert absorbent (e.g., diatomaceous earth or vermiculite)[4].

  • Neutralization & Collection: Sweep up the absorbed material and place it into a compatible HDPE waste container. Wash the affected surface with a 70% ethanol/water solution to solubilize any remaining benzamide residue.

  • Self-Validation Step: Wipe the decontaminated surface with a clean, solvent-wetted swab. Spot the swab extract onto a silica Thin-Layer Chromatography (TLC) plate and develop it alongside a known reference standard of the compound. Visualize under UV light (254 nm). The absence of a corresponding spot validates that the area is fully decontaminated and safe for standard operational use.

References

1.[1] Title: How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Source: danielshealth.com. URL: 2.[2] Title: Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Source: cwu.edu. URL: 3.[5] Title: Tips for Disposing of Hazardous Lab Chemicals - Labtag Blog. Source: labtag.com. URL: 4.[3] Title: Benzamide - Safety Data Sheet - ChemicalBook. Source: chemicalbook.com. URL: 5.[4] Title: material safety data sheet - Capot Chemical. Source: capotchem.com. URL:

Sources

A Senior Application Scientist's Guide to Handling 4-(aminomethyl)-N-butylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 4-(aminomethyl)-N-butylbenzamide hydrochloride. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, the following guidance is synthesized from the safety profiles of structurally analogous compounds, particularly its N-methyl counterpart and the broader benzamide and amine hydrochloride chemical classes. This proactive, safety-first approach is fundamental to responsible laboratory practice.

Hazard Identification and Risk Analysis

Understanding the potential hazards is the cornerstone of a robust safety plan. The primary risks associated with benzamide and amine hydrochloride derivatives stem from their potential for irritation and toxicity.

Core Hazards: Based on data for the closely related 4-(aminomethyl)-N-methylbenzamide hydrochloride, the anticipated hazards are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of the powdered form can irritate the respiratory tract.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion may be harmful.[2][3]

The "Why": Causality of Risk The hydrochloride salt form of an amine compound can make it acidic, contributing to its irritant properties. Furthermore, as a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring), creating a significant inhalation risk. The risk level is not static; it is directly proportional to the scale of the operation and the handling procedure. Weighing several grams of the powder presents a much higher risk of aerosolization and exposure than handling a dilute solution.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationRisk LevelMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionMinimum Respiratory Protection
Storage & Transport (Closed Containers)LowSafety glasses with side shieldsNitrile glovesLab coatNot required
Weighing Solid (<1g) ModerateChemical safety gogglesNitrile glovesLab coatCertified chemical fume hood
Weighing Solid (>1g) HighChemical safety goggles and face shieldNitrile glovesLab coat and chemical-resistant apronCertified chemical fume hood (Mandatory)
Preparing/Handling Solutions ModerateChemical safety gogglesNitrile glovesLab coatCertified chemical fume hood
Transferring Dilute Solutions LowSafety glasses with side shieldsNitrile glovesLab coatWell-ventilated area

Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[4] A face shield should be worn over goggles during high-risk procedures, such as handling larger quantities or where a significant splash hazard exists.[5][6]

  • Hand Protection: Nitrile gloves provide excellent general protection against a wide range of chemicals and are recommended for handling this compound.[5][7][8] Always inspect gloves for tears or holes before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Never reuse disposable gloves.[5]

  • Body Protection: A standard laboratory coat, fully buttoned, protects the skin and personal clothing from contamination.[5][7] For procedures involving larger quantities where splashes are more likely, a chemical-resistant apron provides an additional layer of safety.

  • Respiratory Protection: The primary inhalation risk comes from the solid, powdered form of the compound. Therefore, all handling of the powder, especially weighing and transferring, must be conducted within a certified chemical fume hood to contain any dust.[7][9] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter may be required, but this is a less preferable control measure.[4][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow minimizes the potential for exposure. The following diagram and procedural steps outline a self-validating system for safe handling.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_solid Solid Form Protocol cluster_solution Solution Form Protocol start Initiate Task with 4-(aminomethyl)-N-butylbenzamide HCl form Physical Form? start->form quantity Quantity? form->quantity Solid splash Splash Risk? form->splash Solution ppe_solid_low PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood quantity->ppe_solid_low < 1 gram ppe_solid_high PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron - Fume Hood (Mandatory) quantity->ppe_solid_high > 1 gram ppe_solution_low PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Well-ventilated Area splash->ppe_solution_low Low ppe_solution_high PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood splash->ppe_solution_high High

Caption: PPE selection workflow based on risk assessment.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as determined by the risk assessment workflow above.

  • Handling the Solid Compound (in a Fume Hood):

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula to transfer the solid. Avoid pouring the powder directly.

    • If weighing, use an analytical balance inside a ventilated enclosure or fume hood. Place a weigh boat on the balance, tare it, and then add the compound to the boat.

    • Close the primary container immediately after use.

  • Handling Solutions (in a Fume Hood):

    • When dissolving the solid, add the solvent to the vessel containing the powder slowly to avoid splashing.

    • Keep containers covered as much as possible during use.

    • Use a pipette or sealed transfer system for moving solutions between containers.

  • Post-Handling Decontamination:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, then lab coat.

    • Wash hands thoroughly with soap and water immediately after removing PPE.[2][9]

Emergency Response and First Aid

In case of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][13] Seek medical attention if irritation develops or persists.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[10][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[9][13]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Segregation: Do not mix waste containing 4-(aminomethyl)-N-butylbenzamide hydrochloride with other waste streams unless explicitly permitted by your institution's guidelines.[5]

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh paper, paper towels) and any unused compound in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[12]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list the full chemical name: "4-(aminomethyl)-N-butylbenzamide hydrochloride".[5][12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be cool, well-ventilated, and away from incompatible materials.[5]

  • Final Disposal: Never dispose of this chemical down the drain or in the regular trash.[7][12] The recommended disposal method is incineration by a licensed hazardous waste disposal company.[9][12] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[5][12]

References

  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Labor
  • Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. Benchchem.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Material Safety D
  • MATERIAL SAFETY D
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY D
  • The importance of Personal Protective Equipment in the handling of chemicals (April 05 2024).
  • SAFETY D
  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. Benchchem.
  • Personal Protective Equipment: Chemical Handling. OSHA Safety Training for Agriculture (April 14 2016).
  • Material Safety Data Sheet. Cole-Parmer (October 03 2005).
  • Safety Data Sheet. CymitQuimica (December 19 2024).
  • SAFETY D
  • SAFETY DATA SHEET. TCI Chemicals (November 29 2024).
  • SAFETY DATA SHEET. Thermo Fisher Scientific (September 19 2025).
  • SAFETY DATA SHEET. TCI Chemicals (January 15 2025).
  • BENZAMIDE CAS Number - HAZARD SUMMARY.
  • SAFETY DATA SHEET. Fisher Scientific (July 07 2014).
  • Safety Data Sheet. Cayman Chemical (June 19 2025).
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners (February 25 2026).
  • Benzamide | C7H7NO | CID 2331. PubChem - NIH.
  • Nitrile Glove Chemical-Comp
  • 4-(Aminomethyl)-N-methylbenzamide hydrochloride AldrichCPR. Sigma-Aldrich.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Sterling Glove Chemical Chart.
  • Esko Glove Chemical Resistance Chart. eskosafety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.